molecular formula C171H245N53O47S6 B1573961 ProTx-I

ProTx-I

Cat. No.: B1573961
M. Wt: 3987.50 Da
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Protoxin I (ProTx-I;  β-theraphotoxin-Tp1a) is a toxin that was originally isolated from the venom of Thrixopelma pruriens (Peruvian green velvet tarantula). This toxin reversibly inhibits the tetrodotoxin (TTX)-resistant channel Nav1.8(IC50 = 27 nM) and Nav1.2, Nav1.5 and Nav1.7 with IC50 values between 50 and 100 nM. Furthermore, this compound shifts the voltage dependence activity of T-type Cav3.1 channels (IC50= 50 nM) without affecting the voltage dependence of inactivation. this compound is a valuable tool to discriminate between Cav3.1 and Cav3.2

Properties

Molecular Formula

C171H245N53O47S6

Molecular Weight

3987.50 Da

Appearance

White lyophilized solidPurity rate: > 95 %AA sequence: Glu-Cys2-Arg-Tyr-Trp-Leu-Gly-Gly-Cys9-Ser-Ala-Gly-Gln-Thr-Cys15-Cys16-Lys-His-Leu-Val-Cys21-Ser-Arg-Arg-His-Gly-Trp-Cys28-Val-Trp-Asp-Gly-Thr-Phe-Ser-OHLength (aa): 35

Origin of Product

United States

Foundational & Exploratory

ProTx-I's Mechanism of Action on Nav1.7 Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ProTx-I, a 35-residue peptide toxin isolated from the venom of the Peruvian green-velvet tarantula, Thrixopelma pruriens, is a significant modulator of voltage-gated ion channels.[1] It belongs to the inhibitor cystine knot (ICK) family of peptides, known for their remarkable stability.[2] this compound has garnered substantial interest in the scientific community, particularly for its effects on the voltage-gated sodium channel subtype 1.7 (Nav1.7). The SCN9A gene, which encodes for the Nav1.7 channel, is a critical player in pain pathways.[3] Genetic gain-of-function mutations in this gene are linked to severe pain disorders, while loss-of-function mutations result in a congenital inability to perceive pain.[3] This makes Nav1.7 a prime target for the development of novel analgesics. This compound serves as a valuable pharmacological tool to probe the structure and function of Nav1.7 and as a molecular scaffold for designing new pain therapeutics. This guide provides a detailed examination of the mechanism through which this compound exerts its effects on Nav1.7 channels.

Core Mechanism of Action: Gating Modification

Unlike pore-blocking toxins, this compound functions as a gating modifier .[4] Its primary mechanism involves altering the voltage-dependent activation of the Nav1.7 channel. Specifically, this compound shifts the voltage-dependence of activation to more positive potentials.[1][4] This means that a stronger depolarization is required to open the channel, thereby inhibiting its function. This mechanism is akin to that of other well-known gating modifiers like hanatoxin.[4] By binding to the channel, this compound stabilizes the closed or resting state of the voltage sensor, making it more difficult to activate.[4]

The "Voltage-Sensor Trapping" Model

The action of this compound is best described by the "voltage-sensor trapping" model. The Nav1.7 channel is composed of four homologous domains (DI-DIV), each containing six transmembrane segments (S1-S6). The S1-S4 segments of each domain form a voltage-sensing domain (VSD), which moves in response to changes in membrane potential to open the channel's pore (formed by S5-S6 segments).

This compound preferentially binds to the extracellular side of the VSD of domain II (VSDII), a region also known as neurotoxin binding site 4.[5] There is also evidence suggesting interactions with the VSD of domain IV (VSDIV).[2] By binding to the S3-S4 linker, or "paddle," of the VSD, this compound is thought to physically impede its outward movement.[5] This trapping of the voltage sensor in its resting or closed conformation inhibits the channel from activating in response to depolarization.[6]

The Role of the Cell Membrane

A crucial aspect of this compound's mechanism is its interaction with the cell membrane. The toxin possesses a hydrophobic patch that facilitates its partitioning into the lipid bilayer.[2][5][7] This interaction is a prerequisite for high-affinity binding to the Nav1.7 channel.[2] By anchoring itself in the membrane, this compound effectively increases its local concentration near the channel and orients itself correctly to engage with its binding site on the VSD.[8] Key hydrophobic residues on this compound, such as W27 and W30, are critical for this membrane interaction and subsequent channel modulation.[9]

Quantitative Data: Potency and Selectivity of this compound

This compound is a potent inhibitor of Nav1.7 channels, but it also displays activity against a range of other Nav channel subtypes, as well as certain voltage-gated calcium (Cav) and potassium (Kv) channels, making it a promiscuous toxin.[1][2] Its affinity can vary depending on the experimental conditions, particularly the membrane potential at which the measurements are taken.

Ion Channel Subtype Reported IC₅₀ Species Comments
Nav1.7 ~30 nM[10]HumanPotent inhibition.
Nav1.2 Potently inhibited[2][11]-Subtype tested.
Nav1.5 Potently inhibited[2][11]HumanShifted V½ of activation by +37 mV at 365 nM.[11]
Nav1.8 Potently inhibited[2][11]RatOne of the primary targets during its discovery.[12]
Cav3.1 (T-type) ~50 nM[1], ~70 nM[11]HumanShifts voltage dependence of activation.[1][11]
Kv2.1 Inhibited[1]-~10-fold less potent than on Nav channels.[1]
TRPA1 High-affinity antagonist[1]-Identified as the first high-affinity peptide antagonist for this channel.[1]

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on several key experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique used to measure the effect of this compound on ion channel function.

  • Cell Preparation: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are transiently or stably transfected with the cDNA encoding the specific Nav channel alpha subunit (e.g., human Nav1.7).

  • Recording Solutions:

    • Intracellular (Pipette) Solution: Typically contains a high concentration of CsCl or CsF to block potassium channels, along with EGTA to chelate calcium, and HEPES for pH buffering. Example composition: 140 mM CsCl, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES.

    • Extracellular (Bath) Solution: Contains physiological concentrations of ions. Example composition: 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, 10 mM Glucose.

  • Voltage Protocols:

    • Current-Voltage (I-V) Relationship: To determine the effect on the peak current amplitude across a range of voltages, cells are held at a negative potential (e.g., -90 mV to -120 mV) and then subjected to a series of depolarizing steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments).[13]

    • Activation (Conductance-Voltage) Curve: The peak current from the I-V protocol is converted to conductance (G) and plotted against the test potential. The data is then fitted with a Boltzmann function to determine the voltage of half-maximal activation (V½). The shift in V½ in the presence of this compound is a key measure of its gating modification effect.

    • Dose-Response: To determine the IC₅₀, cells are held at a potential that elicits a submaximal current, and increasing concentrations of this compound are perfused into the bath. The percentage of current inhibition is plotted against the toxin concentration.

Site-Directed Mutagenesis and Chimeric Channels

To identify the specific binding site of this compound on the Nav1.7 channel, researchers employ molecular biology techniques.

  • Methodology: Specific amino acid residues in the extracellular loops of the Nav1.7 VSDs (primarily VSDII) are mutated, and the effect on this compound potency is measured using patch-clamp electrophysiology. A significant reduction in potency indicates that the mutated residue is critical for binding.

  • Chimeric Channels: Domains or segments of a this compound-sensitive channel (like Nav1.7) are swapped with the corresponding segments of an insensitive channel. By testing the sensitivity of these chimeric channels to this compound, researchers can pinpoint the specific domain (e.g., VSDII) responsible for the toxin's effect.[2]

Tethered-Toxin (t-toxin) Alanine Scanning

This is a higher-throughput method to map the pharmacophore of the toxin itself.

  • Methodology: A library of this compound mutants, typically with each non-cysteine residue individually mutated to alanine, is created.[3] The toxin mutants are genetically tethered to the ion channel of interest via a flexible linker and co-expressed in Xenopus oocytes or other expression systems.[3] The activity of each mutant is then assessed electrophysiologically. Residues that, when mutated to alanine, cause a significant loss of activity are identified as key components of the toxin's pharmacophore.[3][9]

Visualizations

This compound Mechanism of Action on Nav1.7

ProTxI_Mechanism This compound Interaction with Nav1.7 Voltage Sensor cluster_membrane Lipid Bilayer cluster_Nav17 Nav1.7 Channel ProTxI This compound (Hydrophobic Patch) VSDII VSDII (S1-S4) ProTxI->VSDII 1. Partitions into membrane VSDII_State_Resting VSDII (Resting State) Channel Closed Membrane_Anchor Anchors in Membrane Pore Pore Domain (S5-S6) VSDII_State_Active VSDII (Active State) Channel Open Result Result: Shift in V½ of Activation (Inhibition) VSDII_State_Active->Result Activation is Inhibited ProTxI_Bound This compound

Caption: this compound partitions into the membrane and traps the Nav1.7 VSDII in its resting state.

Experimental Workflow for this compound Analysis

ProTxI_Workflow start Start transfection Transfect HEK293 cells with Nav1.7 cDNA start->transfection culture Culture cells for 24-48h to allow channel expression transfection->culture patch Perform whole-cell patch-clamp recording culture->patch control Record baseline Nav1.7 currents (Control) patch->control application Perfuse this compound onto the cell control->application test Record Nav1.7 currents in the presence of toxin application->test analysis Analyze Data: - % Inhibition - ΔV½ of activation - IC₅₀ test->analysis end End analysis->end

References

ProTx-I Toxin: A Technical Guide to its Origin, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ProTx-I is a 35-amino acid peptide neurotoxin originally isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens.[1] As a member of the inhibitory cystine knot (ICK) family of toxins, this compound has garnered significant interest within the scientific community for its potent and varied effects on several key ion channels, including voltage-gated sodium (Nav) channels, T-type calcium (Cav) channels, and the transient receptor potential ankyrin 1 (TRPA1) channel. This document provides a comprehensive technical overview of the origin of this compound, detailed experimental protocols for its isolation and characterization, and a summary of its known molecular targets and corresponding inhibitory activities. The information presented herein is intended to serve as a valuable resource for researchers investigating ion channel pharmacology and those involved in the development of novel therapeutics.

Origin and Biological Context

This compound is a natural component of the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. This species is native to Peru and Chile.[2] In its natural habitat, the tarantula utilizes its venom to immobilize prey. This compound contributes to this paralytic effect by potently modulating the activity of ion channels crucial for nerve and muscle function.

The toxin is a 35-amino acid peptide and belongs to the inhibitory cystine knot (ICK) family of peptide toxins.[1] This structural motif is characterized by a specific arrangement of disulfide bridges that confers significant stability to the peptide.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against a range of ion channels. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Ion Channel SubtypeReported IC50Reference
hNav1.2~50-100 nM[Middleton et al., 2002]
hNav1.5~50-100 nM[Middleton et al., 2002]
hNav1.7~50-100 nM[Middleton et al., 2002]
rNav1.827 nM[Middleton et al., 2002]
hCav3.150 nM[Middleton et al., 2002]
hCav3.10.2 µM[Ohkubo et al., 2010][3][4]
hCav3.231.8 µM[Ohkubo et al., 2010][3][4]
hTRPA1389 ± 77 nM[Gui et al., 2014]

Experimental Protocols

Venom Extraction from Thrixopelma pruriens

The initial step in isolating this compound involves the collection of crude venom from the tarantula.

Methodology:

  • Tarantula Anesthetization: Spiders are first anesthetized using carbon dioxide.

  • Venom Milking: A mild, non-lethal electrical stimulus is applied to the chelicerae of the anesthetized tarantula. This induces the contraction of the venom glands, causing the expulsion of venom.

  • Venom Collection: The expelled venom droplets are collected from the tips of the fangs using a microcapillary tube.

  • Pooling and Storage: Venom from multiple milkings is pooled and can be stored frozen until further processing.

G cluster_0 Venom Extraction Workflow Tarantula (Thrixopelma pruriens) Tarantula (Thrixopelma pruriens) Anesthetization (CO2) Anesthetization (CO2) Tarantula (Thrixopelma pruriens)->Anesthetization (CO2) 1. Electrical Stimulation of Chelicerae Electrical Stimulation of Chelicerae Anesthetization (CO2)->Electrical Stimulation of Chelicerae 2. Venom Expulsion Venom Expulsion Electrical Stimulation of Chelicerae->Venom Expulsion 3. Collection via Microcapillary Tube Collection via Microcapillary Tube Venom Expulsion->Collection via Microcapillary Tube 4. Crude Venom Pool Crude Venom Pool Collection via Microcapillary Tube->Crude Venom Pool 5.

A simplified workflow for the extraction of crude venom from Thrixopelma pruriens.
Purification of this compound from Crude Venom

The purification of this compound from the complex mixture of proteins and peptides in the crude venom is achieved through a multi-step chromatographic process. The following protocol is based on the methods described by Middleton et al. (2002).

Methodology:

  • Initial Fractionation (Size-Exclusion Chromatography):

    • The crude venom is first subjected to size-exclusion chromatography to separate components based on their molecular weight.

    • Column: Superdex 30 HR 10/30

    • Mobile Phase: 30% acetonitrile in 0.1% trifluoroacetic acid (TFA)

    • Fractions are collected and assayed for inhibitory activity on Nav1.8 channels.

  • First Reverse-Phase HPLC (RP-HPLC):

    • Active fractions from the size-exclusion step are pooled and further purified by RP-HPLC.

    • Column: Vydac C18 (4.6 x 250 mm)

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 10% to 60% B over 60 minutes.

    • Fractions are again collected and tested for activity.

  • Second Reverse-Phase HPLC (RP-HPLC):

    • The active fraction from the first RP-HPLC step is subjected to a second round of purification.

    • Column: Vydac C4 (4.6 x 250 mm)

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A shallow linear gradient, for example, from 20% to 40% B over 40 minutes (gradient optimized based on the elution profile from the first RP-HPLC step).

  • Final Reverse-Phase HPLC (RP-HPLC):

    • The final purification step is performed to ensure the homogeneity of the this compound peptide.

    • Column: Vydac Diphenyl (4.6 x 250 mm)

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: An optimized shallow gradient based on the previous step's elution profile.

    • The purity of the final product is confirmed by mass spectrometry.

G cluster_0 This compound Purification Workflow Crude Venom Crude Venom Size-Exclusion Chromatography Size-Exclusion Chromatography Crude Venom->Size-Exclusion Chromatography Step 1 Active Fractions Active Fractions Size-Exclusion Chromatography->Active Fractions Assay RP-HPLC 1 (C18) RP-HPLC 1 (C18) Active Fractions->RP-HPLC 1 (C18) Step 2 Active Fraction Active Fraction RP-HPLC 1 (C18)->Active Fraction Assay RP-HPLC 2 (C4) RP-HPLC 2 (C4) Active Fraction->RP-HPLC 2 (C4) Step 3 Active Fraction Active Fraction RP-HPLC 2 (C4)->Active Fraction Assay RP-HPLC 3 (Diphenyl) RP-HPLC 3 (Diphenyl) Active Fraction ->RP-HPLC 3 (Diphenyl) Step 4 Pure this compound Pure this compound RP-HPLC 3 (Diphenyl)->Pure this compound Mass Spec.

A multi-step chromatographic workflow for the purification of this compound.
Electrophysiological Characterization

The functional activity of this compound is determined by electrophysiological recordings of ion channels heterologously expressed in mammalian cell lines (e.g., HEK293 cells) or Xenopus oocytes.

3.3.1. Cell Culture and Transfection (HEK293 Cells)

  • Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO2 atmosphere.

  • Transfection: Cells are transiently transfected with plasmids encoding the specific ion channel subunits of interest (e.g., Nav1.7, Cav3.1) using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a marker protein like Green Fluorescent Protein (GFP) is often performed to identify successfully transfected cells.

  • Incubation: Transfected cells are typically incubated for 24-48 hours to allow for sufficient channel expression before electrophysiological recordings.

3.3.2. Whole-Cell Patch-Clamp Recordings

Methodology:

  • Solutions:

    • External Solution (for Nav channels): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

    • Internal Solution (for Nav channels): (in mM) 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

    • External Solution (for Cav channels): (in mM) 115 CholineCl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with CsOH.

    • Internal Solution (for Cav channels): (in mM) 120 Cs-aspartate, 10 CsCl, 5 MgATP, 0.1 Na2GTP, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

  • Recording:

    • Transfected cells are identified by GFP fluorescence.

    • Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-4 MΩ.

    • Cells are voltage-clamped at a holding potential of -80 mV to -100 mV.

    • Ion channel currents are elicited by applying specific voltage-step protocols. For example, for Nav channels, a depolarizing step to 0 mV for 20 ms can be used.

    • This compound is applied to the external solution at varying concentrations to determine its inhibitory effect on the channel currents.

    • The IC50 is calculated by fitting the concentration-response data to the Hill equation.

3.3.3. Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes (for TRPA1)

Methodology:

  • Oocyte Preparation and Injection:

    • Xenopus laevis oocytes are harvested and defolliculated.

    • cRNA encoding the human TRPA1 channel is injected into the oocytes.

    • Oocytes are incubated for 2-5 days at 18°C to allow for channel expression.

  • Recording:

    • Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.

    • Two microelectrodes are inserted into the oocyte, one for voltage sensing and one for current injection.

    • The oocyte is voltage-clamped at a holding potential of -60 mV.

    • TRPA1 currents are activated by applying an agonist, such as mustard oil (AITC).

    • This compound is co-applied with the agonist at various concentrations to assess its inhibitory effect.

Signaling Pathways and Molecular Interactions

This compound exerts its inhibitory effects by physically interacting with the voltage-sensor domains (VSDs) of its target ion channels. This interaction modifies the gating properties of the channel, typically by making it more difficult to open in response to membrane depolarization.

For voltage-gated sodium and calcium channels, this compound is known to bind to the extracellular loops of the S1-S4 segments, which constitute the VSD. This binding stabilizes the VSD in its resting conformation, thereby shifting the voltage-dependence of channel activation to more positive potentials.

In the case of the TRPA1 channel, this compound also interacts with the S1-S4 gating domain. This was the first peptide antagonist identified for TRPA1 and has been a valuable tool for studying the channel's function.

G cluster_0 This compound Mechanism of Action This compound This compound Extracellular Binding to Ion Channel Extracellular Binding to Ion Channel This compound->Extracellular Binding to Ion Channel Interaction Voltage-Sensor Domain (S1-S4) Voltage-Sensor Domain (S1-S4) Extracellular Binding to Ion Channel->Voltage-Sensor Domain (S1-S4) Target Site Stabilization of Resting State Stabilization of Resting State Voltage-Sensor Domain (S1-S4)->Stabilization of Resting State Effect Inhibition of Channel Activation Inhibition of Channel Activation Stabilization of Resting State->Inhibition of Channel Activation Consequence Reduced Ion Influx Reduced Ion Influx Inhibition of Channel Activation->Reduced Ion Influx Result

A logical diagram illustrating the general mechanism of action of this compound.

Conclusion

This compound, a peptide toxin from the venom of the tarantula Thrixopelma pruriens, is a potent and versatile modulator of several key ion channels. Its ability to inhibit Nav, Cav, and TRPA1 channels with high affinity has made it an invaluable pharmacological tool for studying the structure and function of these channels. The detailed experimental protocols provided in this guide offer a foundation for the isolation and characterization of this compound and similar venom-derived peptides. Further research into the specific interactions of this compound with its molecular targets will continue to provide insights into ion channel gating mechanisms and may pave the way for the development of novel therapeutics for a range of channelopathies.

References

ProTx-I Peptide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the ProTx-I peptide, a valuable tool for researchers in neuroscience and drug development. The document details its structure, sequence, mechanism of action, and the experimental protocols utilized for its characterization, with a focus on its interaction with the voltage-gated sodium channel Nav1.7.

This compound Peptide: Sequence and Structure

This compound is a 35-amino acid peptide toxin originally isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. It belongs to the inhibitor cystine knot (ICK) family of peptides, characterized by a specific disulfide bond arrangement that confers significant stability.

Table 1: this compound Peptide Sequence

RepresentationSequence
Full Sequence Glu-Cys-Arg-Tyr-Trp-Leu-Gly-Gly-Cys-Ser-Ala-Gly-Gln-Thr-Cys-Cys-Lys-His-Leu-Val-Cys-Ser-Arg-Arg-His-Gly-Trp-Cys-Val-Trp-Asp-Gly-Thr-Phe-Ser
One-Letter Code ECRYWLGGCSAGQTCCKHLVCSRRHGWCVWDGTFS[1]

Table 2: this compound Structural and Physicochemical Properties

PropertyValue
Disulfide Bonds Cys2-Cys16, Cys9-Cys21, Cys15-Cys28[2][3]
Molecular Weight 3987.2 g/mol [2]
3D Structure PDB ID: 2M9L[4], 9DBN[5]

The three-dimensional structure of this compound features a compact fold stabilized by the inhibitor cystine knot motif. This structure is crucial for its interaction with ion channels.[6][7]

Signaling Pathway: Mechanism of Action on Nav1.7

This compound is a potent gating modifier of voltage-gated sodium channels (Nav).[6][7] Its primary mechanism of action involves binding to the voltage sensor domain (VSD) of the channel, specifically the S3-S4 linker of domain II (VSD-II).[8][9] This interaction stabilizes the channel in a closed or resting state, leading to an inhibition of channel opening by shifting the voltage-dependence of activation to more depolarized potentials.[6][7][8]

ProTx_I_Nav1_7_Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_response Cellular Response ProTx_I This compound Nav1_7 Nav1.7 Channel (Resting State) ProTx_I->Nav1_7 Binds to VSD-II Nav1_7_Inactive Nav1.7 Channel (Open/Inactivated State) Nav1_7->Nav1_7_Inactive Depolarization ProTx_I_Effect Inhibition of Action Potential Nav1_7->ProTx_I_Effect Stabilization of Resting State Action_Potential Action Potential Propagation Nav1_7_Inactive->Action_Potential Na+ Influx

This compound inhibits Nav1.7 by binding to its voltage sensor, stabilizing the resting state.

Quantitative Data

This compound exhibits inhibitory activity against a range of voltage-gated sodium channels, with varying potencies.

Table 3: Inhibitory Activity (IC50) of this compound on Nav Channel Subtypes

Channel SubtypeIC50 (nM)Reference(s)
Nav1.259.7 ± 7.4[10]
Nav1.4108.6 ± 19.3[10]
Nav1.550 - 100[11]
Nav1.77.1 ± 1.2[12]
Nav1.827[11][13]

Experimental Protocols

The characterization of this compound's interaction with Nav1.7 relies on several key experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through Nav1.7 channels in the presence and absence of this compound.

Objective: To determine the effect of this compound on the biophysical properties of Nav1.7 channels, including current amplitude and voltage-dependence of activation.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human Nav1.7.[14][15]

Protocol Workflow:

Patch_Clamp_Workflow A HEK293-Nav1.7 Cell Culture B Establish Whole-Cell Configuration A->B C Record Baseline Nav1.7 Currents (Voltage-Clamp Protocol) B->C D Perfuse with this compound Solution C->D E Record Nav1.7 Currents in Presence of this compound D->E F Data Analysis: - Current Amplitude Inhibition - Shift in Voltage-Dependence E->F

Workflow for whole-cell patch-clamp analysis of this compound on Nav1.7 channels.

Detailed Steps:

  • Cell Preparation: HEK293 cells stably expressing Nav1.7 are cultured on glass coverslips.

  • Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope. The chamber is perfused with an external solution.

  • Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ and filled with an internal solution.

  • Whole-Cell Configuration: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol: A series of voltage steps are applied to elicit Nav1.7 currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) and then applying depolarizing steps in increments.

  • Toxin Application: After recording baseline currents, the external solution is switched to one containing the desired concentration of this compound.

  • Data Acquisition and Analysis: Currents are recorded before and after toxin application. The percentage of current inhibition is calculated, and the voltage-dependence of activation is determined by fitting the normalized conductance-voltage relationship with a Boltzmann function.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound to Nav1.7 channels.

Cell Line: HEK293 cells stably expressing human Nav1.7.

Protocol Workflow:

Binding_Assay_Workflow A Prepare HEK293-Nav1.7 Cells B Incubate Cells with ¹²⁵I-ProTx-II and varying concentrations of unlabeled this compound A->B C Wash to Remove Unbound Ligand B->C D Measure Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: - Determine IC50 - Calculate Ki D->E

Workflow for a competitive radioligand binding assay to determine this compound affinity.

Detailed Steps:

  • Cell Preparation: HEK293-Nav1.7 cells are seeded in multi-well plates.

  • Assay Buffer: A suitable binding buffer is prepared.

  • Competition Assay: Cells are incubated with a fixed concentration of ¹²⁵I-ProTx-II and a range of concentrations of unlabeled this compound.

  • Incubation: The incubation is carried out for a sufficient time to reach equilibrium.

  • Washing: The cells are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of unlabeled this compound. The IC50 is determined, and the Ki is calculated using the Cheng-Prusoff equation.

NMR Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method used to determine the three-dimensional structure of this compound in solution.[3]

Objective: To determine the solution structure of this compound.

Methodology:

  • Sample Preparation: A concentrated solution of purified this compound is prepared in a suitable buffer, often containing a percentage of D₂O.

  • NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, including TOCSY and NOESY.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the this compound sequence.

  • Structural Restraint Generation: NOESY spectra provide through-space distance restraints between protons that are close in the 3D structure.

  • Structure Calculation: The distance restraints, along with other experimental data, are used in computational algorithms to calculate an ensemble of structures that are consistent with the NMR data.

  • Structure Validation: The quality of the final structure ensemble is assessed using various statistical parameters.

References

An In-depth Technical Guide to the Inhibitory Cystine Knot (ICK) Family of Peptide Toxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Inhibitory Cystine Knot (ICK) Peptides

The Inhibitory Cystine Knot (ICK) family of peptides, also known as knottins, represents a large and diverse group of small, disulfide-rich proteins.[1] Found across various species, including spiders, scorpions, cone snails, and plants, these peptides are characterized by a unique and exceptionally stable three-dimensional structure.[1][2] This structure, the cystine knot, is formed by three interlocking disulfide bonds that create a pseudo-knotted topology, conferring remarkable resistance to thermal denaturation, pH extremes, and proteolysis.[1][3]

ICK peptides typically consist of 26-48 amino acid residues and exhibit a wide range of biological activities, with many targeting voltage-gated ion channels with high potency and selectivity.[2][4] This property has made them invaluable tools for studying ion channel function and promising scaffolds for the development of novel therapeutics for a variety of conditions, including chronic pain, cardiovascular diseases, and cancer.[5][6]

This technical guide provides a comprehensive overview of the core aspects of the ICK family of peptide toxins, including their structural features, classification, and mechanism of action. It further details key experimental protocols for their study and presents quantitative data on their biological activity and pharmacokinetic properties to aid researchers and drug development professionals in this exciting field.

Structure and Stability

The defining feature of ICK peptides is their eponymous structural motif. This motif consists of a ring formed by two disulfide bonds and the intervening backbone segments, which is threaded by a third disulfide bond.[4] This arrangement creates a highly compact and rigid structure. The disulfide connectivity typically follows a Cys(I)-Cys(IV), Cys(II)-Cys(V), and Cys(III)-Cys(VI) pattern.[7]

The exceptional stability of the ICK motif is a key attribute for their therapeutic potential. For instance, the spider toxin ω-hexatoxin-Hv1a demonstrates remarkable resistance to chemical degradation, remaining stable over a pH range of 1–8 and at temperatures up to 75 °C.[8] Similarly, GTx1-15, another spider-derived ICK peptide, shows high thermal stability, with only 30% degradation after 24 hours at 95 °C, and is also stable in human and rat plasma for over 24 hours.[9][10] This inherent stability makes them attractive candidates for drug development, as they are less susceptible to degradation in biological systems compared to linear peptides.[3]

Classification

The broader cystine knot superfamily is divided into several subfamilies based on their structural characteristics. The main classes are:

  • Inhibitor Cystine Knots (ICKs): These are acyclic peptides and are the focus of this guide. They are predominantly found in the venoms of spiders, scorpions, and cone snails.[1]

  • Cyclic Cystine Knots (CCKs) or Cyclotides: These peptides possess a cyclic backbone in addition to the cystine knot motif, further enhancing their stability.[1]

  • Growth Factor Cystine Knots (GFCKs): This class includes larger proteins that share the cystine knot fold, such as various growth factors.[11]

Mechanism of Action and Therapeutic Targets

A significant number of ICK toxins function as potent and selective modulators of ion channels, particularly voltage-gated sodium (Nav), calcium (Cav), and potassium (Kv) channels, as well as mechanosensitive ion channels.[10][11]

Voltage-Gated Sodium Channels (Nav)

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. Several ICK toxins target specific Nav subtypes, making them valuable tools for dissecting the physiological roles of these channels and for developing novel analgesics.

A prominent example is ProTx-II , a 30-amino acid peptide from the venom of the tarantula Thrixopelma pruriens.[12] ProTx-II is a potent inhibitor of the human Nav1.7 channel, a genetically validated target for pain.[9] It inhibits Nav1.7 with high affinity by binding to the voltage-sensor domain (VSD) of the channel, specifically interacting with the S3-S4 loop in domain II.[6][13] This interaction shifts the voltage-dependence of channel activation to more positive potentials, thereby reducing neuronal excitability.[6]

ProTxII_Nav1_7_Pathway ProTxII ProTx-II Nav17 Nav1.7 Channel (Voltage-Sensor Domain II) ProTxII->Nav17 Binds to VSD II Inhibition Inhibition ProTxII->Inhibition Causes Membrane Neuronal Membrane Activation Channel Activation (Depolarization) SodiumInflux Na+ Influx Activation->SodiumInflux Leads to ActionPotential Action Potential Propagation SodiumInflux->ActionPotential Initiates PainSignal Pain Signal Transmission ActionPotential->PainSignal Results in Inhibition->Activation Prevents

Mechanosensitive Ion Channels

Mechanosensitive ion channels are involved in sensing mechanical stimuli. GsMTx4 , a 34-amino acid peptide from the tarantula Grammostola spatulata, is a well-characterized inhibitor of cationic mechanosensitive channels, including Piezo1 and Piezo2.[4][14] Unlike toxins that directly bind to a specific receptor site on the channel protein, GsMTx4 is thought to act indirectly by partitioning into the lipid bilayer surrounding the channel.[15] By embedding in the membrane, it alters the local membrane tension, making it more difficult for the channel to open in response to mechanical force.[14]

GsMTx4_Piezo1_Pathway GsMTx4 GsMTx4 LipidBilayer Cell Membrane (Lipid Bilayer) GsMTx4->LipidBilayer Partitions into Inhibition Inhibition GsMTx4->Inhibition Causes Piezo1 Piezo1 Channel LipidBilayer->Piezo1 Alters local membrane tension ChannelOpening Channel Opening Piezo1->ChannelOpening Leads to MechanicalStress Mechanical Stress (e.g., Stretch) MechanicalStress->Piezo1 Activates CalciumInflux Ca2+ Influx ChannelOpening->CalciumInflux Allows DownstreamSignaling Downstream Signaling CalciumInflux->DownstreamSignaling Initiates Inhibition->ChannelOpening Prevents

Quantitative Data on ICK Toxin Activity

The following tables summarize the inhibitory potency (IC50) and binding affinity (Kd) of selected ICK toxins against various ion channel targets.

Table 1: IC50 Values of Selected ICK Toxins

ToxinTarget Ion ChannelCell LineIC50 (nM)Reference(s)
ProTx-IIHuman Nav1.7HEK2930.3[9]
Human Nav1.2HEK29341[12]
Human Nav1.5HEK29379[12]
Human Nav1.6HEK29326[12]
GsMTx4Piezo1HEK293~2500 (2.5 µM)[16]
TRPC6-Inhibits[4]
μ-conotoxin GIIIARat Nav1.4Xenopus oocytes50[17]
Human Nav1.4Xenopus oocytes1500[17]
μ-conotoxin PIIIARat Nav1.4-44[18]
Rat Brain Nav channels-640[18]
αO-conotoxin GeXIVA[9][13]Rat α9α10 nAChR-4.61[19]
Human α9α10 nAChR-20.3[19]

Table 2: Binding Affinity (Kd) of Selected ICK Toxins

ToxinTargetMethodKd (nM)Reference(s)
ProTx-IIRecombinant hNav1.7Radioligand Binding0.3[9]
μ-conotoxin GIIIAMuscle Sodium ChannelsRadioligand Binding25[20]
Nerve Sodium ChannelsRadioligand Binding~11,000[20]

Pharmacokinetic Properties

The pharmacokinetic profile of ICK peptides is a critical consideration for their development as therapeutics. Their inherent stability often translates to favorable pharmacokinetic properties.

Table 3: Pharmacokinetic Parameters of Selected ICK Peptides

PeptideAnimal ModelAdministrationHalf-life (t1/2)Key FindingsReference(s)
GTx1-15RatIntravenous (0.1 mg/kg)30 minStable in plasma; not orally bioavailable.[9]
Intravenous (0.5 mg/kg)40 min[9]
Intramuscular (0.1 mg/kg)2 h[9]
Intramuscular (0.5 mg/kg)3 h[9]
ProTx-IIRat-~40 min (in circulation)Stable in plasma for 24 hours in vitro.[3]
GsMTx4MouseSubcutaneous (50 mg/kg)Long half-life in tissuesAccumulates in skeletal muscle and heart.[21]
α-conotoxin MIIRatOral~6% absorbed after 30 minDid not significantly cross the blood-brain barrier.[4]
Engineered ICK peptidesRat-Long half-lives in plasmaShowed fast renal clearance.[22]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of ICK peptides.

Solid-Phase Peptide Synthesis (SPPS) of ICK Peptides (Fmoc Chemistry)

SPPS_Workflow Start Start: Resin Swelling Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Washing1 Wash (DMF) Fmoc_Deprotection->Washing1 Coupling 2. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA in DMF) Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Loop Repeat for each amino acid Washing2->Loop Loop->Fmoc_Deprotection Final_Deprotection 3. Final Fmoc Deprotection Loop->Final_Deprotection After last amino acid Cleavage 4. Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification 5. Purification (RP-HPLC) Cleavage->Purification End End: Lyophilized Peptide Purification->End

Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes.[6]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat. Wash the resin thoroughly with DMF.[6]

  • Amino Acid Coupling: Pre-activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU/HOBt (3 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor coupling completion using a ninhydrin test.[6]

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After coupling the final amino acid, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol) for 2-4 hours.[6]

  • Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in a suitable solvent, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the mass of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Oxidative Folding of ICK Peptides

Protocol:

  • Peptide Dissolution: Dissolve the purified linear peptide in a suitable aqueous buffer (e.g., 0.1 M Tris-HCl or ammonium bicarbonate) at a concentration of 0.1-1 mg/mL. The pH of the buffer is critical and is typically in the range of 7.5-8.5.

  • Redox System: Add a redox system to facilitate disulfide bond formation. Common redox pairs include reduced and oxidized glutathione (GSH/GSSG) at a molar ratio of 10:1 (e.g., 1 mM GSH, 0.1 mM GSSG), or a cysteine/cystine pair.

  • Folding Reaction: Gently stir the solution at room temperature or 4°C. The folding process can take several hours to days.

  • Monitoring: Monitor the progress of folding by taking aliquots at different time points and analyzing them by RP-HPLC. The correctly folded peptide will have a distinct retention time compared to the reduced and misfolded species.

  • Quenching and Purification: Once the folding is complete (as indicated by the stabilization of the HPLC profile), quench the reaction by acidifying the solution with an acid like TFA or acetic acid to a pH of 2-3. Purify the correctly folded peptide by RP-HPLC.

  • Characterization: Confirm the correct disulfide bridging pattern using mass spectrometry after enzymatic digestion (e.g., with trypsin or chymotrypsin) and analysis of the resulting fragments.

Patch-Clamp Electrophysiology for Ion Channel Modulation

Protocol:

  • Cell Culture: Culture cells expressing the ion channel of interest (e.g., HEK293 cells stably expressing Nav1.7) under standard conditions.

  • Cell Preparation: Plate the cells onto glass coverslips for recording.

  • Electrophysiology Rig: Use a standard patch-clamp setup equipped with an amplifier, a micromanipulator, and a perfusion system.

  • Pipette and Solutions: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the appropriate internal solution. The external solution (bath) should contain the necessary ions to record the currents of interest.

  • Recording: Obtain a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane. Apply a brief suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Data Acquisition: Apply voltage protocols to elicit ion channel currents. For example, to study Nav channel inhibition, use a voltage step protocol to activate the channels (e.g., depolarizing steps from a holding potential of -100 mV).

  • Toxin Application: Perfuse the cell with the external solution containing the ICK toxin at various concentrations. Record the currents before, during, and after toxin application to determine the extent of inhibition.

  • Data Analysis: Analyze the recorded currents to determine parameters such as the half-maximal inhibitory concentration (IC50) and the effect of the toxin on channel gating properties (e.g., voltage-dependence of activation and inactivation).

Surface Plasmon Resonance (SPR) for Binding Kinetics

Protocol:

  • Chip Preparation: Select a suitable sensor chip (e.g., CM5) and immobilize the target protein (e.g., a purified ion channel or a domain thereof) onto the chip surface using standard amine coupling chemistry.

  • Ligand and Analyte Preparation: Prepare the ICK peptide (analyte) in a suitable running buffer (e.g., HBS-P).

  • Binding Measurement: Inject a series of concentrations of the ICK peptide over the sensor chip surface at a constant flow rate.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the amount of bound peptide. This generates a sensorgram showing the association and dissociation phases of the interaction.

  • Regeneration: After each injection, regenerate the sensor surface by injecting a solution that disrupts the peptide-protein interaction (e.g., a high salt or low pH buffer) to remove the bound peptide.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion and Future Perspectives

The inhibitory cystine knot family of peptide toxins represents a rich source of highly stable and potent modulators of ion channels and other therapeutic targets. Their unique structural scaffold provides an exceptional platform for protein engineering and drug design.[5][15] The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to harness the therapeutic potential of these remarkable molecules.

Future research will likely focus on several key areas:

  • Discovery of Novel ICK Peptides: Continued exploration of venom peptidomes will undoubtedly lead to the discovery of new ICK toxins with novel activities and selectivities.

  • Engineering for Improved Properties: Rational design and directed evolution approaches will be employed to enhance the potency, selectivity, and pharmacokinetic profiles of existing ICK scaffolds.[5]

  • Development of Oral Formulations: Overcoming the challenge of oral bioavailability for peptide drugs remains a major goal. Novel formulation strategies and chemical modifications will be explored to enable oral delivery of ICK-based therapeutics.

  • Expansion to New Therapeutic Areas: While pain and cardiovascular disease are major areas of focus, the diverse biological activities of ICK peptides suggest their potential application in a wider range of diseases, including cancer, autoimmune disorders, and infectious diseases.[5][6]

The continued investigation of the inhibitory cystine knot family of peptide toxins holds immense promise for the development of the next generation of peptide-based therapeutics.

References

ProTx-I: A Technical Guide to its Effects on T-type Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the effects of ProTx-I, a peptide toxin isolated from the venom of the tarantula Thrixopelma pruriens, on T-type calcium channels. This document details the toxin's mechanism of action, its selectivity for different T-type channel subtypes, and provides detailed experimental protocols for researchers investigating its pharmacological properties.

Introduction

This compound is a 35-amino-acid peptide that belongs to the inhibitor cystine knot (ICK) family of toxins.[1] Like other gating-modifier spider toxins, this compound interacts with the voltage sensor domains of ion channels, thereby altering their activation properties.[1][2] While initially identified as a potent inhibitor of various voltage-gated sodium channels, this compound has garnered significant interest for its distinct effects on low-voltage-activated (T-type) calcium channels.[1][3][4][5][6][7] This guide focuses specifically on the interaction between this compound and the three subtypes of T-type calcium channels: CaV3.1, CaV3.2, and CaV3.3.

Quantitative Data: this compound Potency on T-type Calcium Channel Subtypes

The inhibitory potency of this compound varies significantly across the different human T-type calcium channel subtypes. This selectivity makes this compound a valuable pharmacological tool for distinguishing between these channel isoforms. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.

Channel SubtypeReported IC50 (μM)Reference(s)
hCaV3.10.2, 0.64, 0.05[1][3][6]
hCaV3.231.8, 94.6[1][3]
hCaV3.35.4[1]

Note: IC50 values can vary between studies due to differences in experimental conditions, such as the expression system used and the specific electrophysiological protocols.

Mechanism of Action

This compound acts as a gating modifier of T-type calcium channels, primarily by shifting the voltage dependence of activation to more positive potentials.[1][6] This means that a stronger depolarization is required to open the channel in the presence of the toxin. This effect is achieved through the toxin's interaction with the channel's voltage-sensing domains (VSDs).[1]

Studies using chimeras of hCaV3.1 and hCaV3.3 have identified the Domain IV region of the channel as a major determinant of this compound affinity, with a minor contribution from Domain II.[1][7] Specifically, the S3-S4 linker in Domain IV of the hCaV3.1 channel is thought to contain key residues for the interaction with this compound.[4]

Experimental Protocols

The following sections provide detailed methodologies for investigating the effects of this compound on T-type calcium channels, focusing on heterologous expression in HEK-293 cells and characterization using whole-cell patch-clamp electrophysiology.

Cell Culture and Transient Transfection of HEK-293 Cells
  • Cell Culture:

    • Maintain Human Embryonic Kidney (HEK-293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Culture cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells every 2-3 days when they reach 80-90% confluency.

  • Transient Transfection:

    • The day before transfection, seed HEK-293 cells onto 35 mm culture dishes at a density that will result in 70-80% confluency on the day of transfection.

    • For each dish, prepare a transfection mixture containing:

      • cDNA encoding the desired human T-type calcium channel α1 subunit (hCaV3.1, hCaV3.2, or hCaV3.3).

      • cDNA for a reporter gene, such as Green Fluorescent Protein (GFP), to identify transfected cells.

      • A suitable transfection reagent (e.g., Lipofectamine 2000 or a calcium phosphate-based method).

    • Follow the manufacturer's protocol for the chosen transfection reagent.

    • Incubate the cells with the transfection mixture for 4-6 hours at 37°C.

    • After incubation, replace the transfection medium with fresh, pre-warmed culture medium.

    • Incubate the cells for 24-48 hours post-transfection to allow for channel expression before electrophysiological recording.[8][9][10][11][12]

Whole-Cell Patch-Clamp Electrophysiology
  • Solutions:

    • External Solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2. Adjust pH to 7.4 with CsOH and osmolarity to ~310 mOsm.

    • Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.

  • Recording Procedure:

    • Transfer a culture dish with transfected cells to the stage of an inverted microscope equipped with fluorescence optics to identify GFP-positive cells.

    • Continuously perfuse the dish with the external solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a GFP-positive cell with the patch pipette and form a high-resistance (>1 GΩ) seal (a "gigaseal") by applying gentle suction.

    • Rupture the cell membrane under the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.[13][14][15][16]

    • Allow the cell to dialyze with the internal solution for a few minutes before recording.

  • Voltage-Clamp Protocols:

    • Current-Voltage (I-V) Relationship:

      • Hold the cell at a holding potential of -100 mV to ensure channels are in a closed, non-inactivated state.

      • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) for a duration of 100-200 ms.

      • Record the peak inward current at each voltage step.

    • Steady-State Inactivation:

      • From a holding potential of -100 mV, apply a series of 1-second pre-pulses to various potentials (e.g., from -120 mV to -20 mV in 10 mV increments).

      • Immediately following each pre-pulse, apply a test pulse to the voltage that elicits the peak current (determined from the I-V relationship) to measure the fraction of available channels.

    • This compound Application:

      • After obtaining stable baseline recordings, perfuse the cell with the external solution containing the desired concentration of this compound.

      • Repeat the I-V and steady-state inactivation protocols in the presence of the toxin to determine its effect on channel currents and gating properties.[17]

      • To construct a dose-response curve, apply increasing concentrations of this compound and measure the percentage of current inhibition at each concentration. Fit the data with the Hill equation to determine the IC50 value.[1]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis HEK_Culture HEK-293 Cell Culture Transfection Transient Transfection with CaV3.x + GFP cDNA HEK_Culture->Transfection Patch_Clamp Whole-Cell Patch Clamp Transfection->Patch_Clamp Baseline_Recording Baseline Current Recording (I-V, Inactivation) Patch_Clamp->Baseline_Recording ProTxI_Application This compound Application Baseline_Recording->ProTxI_Application Toxin_Recording Recording in Presence of this compound ProTxI_Application->Toxin_Recording Dose_Response Dose-Response Curve Generation Toxin_Recording->Dose_Response IC50 IC50 Determination Dose_Response->IC50

Caption: Experimental workflow for assessing this compound effects.

This compound Interaction with T-type Calcium Channel

ProTxI_Interaction cluster_channel T-type Calcium Channel (CaV3.1) DI Domain I DII Domain II DIII Domain III DIV Domain IV Pore Pore DIV->Pore Gating Modification Ca_Influx Cellular Response Pore->Ca_Influx Ca2+ Influx ProTxI This compound ProTxI->DII Minor Contribution ProTxI->DIV Primary Interaction Site (S3-S4 Linker)

Caption: this compound interaction with the T-type calcium channel.

Conclusion

This compound serves as a potent and selective inhibitor of the hCaV3.1 T-type calcium channel, with significantly lower affinity for hCaV3.2 and hCaV3.3. Its mechanism of action as a gating modifier, targeting the voltage sensor in Domain IV, provides a valuable tool for dissecting the physiological roles of these channels. The detailed protocols provided in this guide offer a framework for researchers to further investigate the pharmacology of this compound and to explore its potential as a therapeutic lead for conditions involving T-type calcium channel dysregulation.

References

ProTx-I: A Comprehensive Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ProTx-I, a 35-amino acid peptide toxin isolated from the venom of the Peruvian green-velvet tarantula, Thrixopelma pruriens, has emerged as a significant pharmacological tool for studying ion channel function.[1][2] As a member of the inhibitory cystine knot (ICK) family of peptides, this compound exhibits a broad inhibitory activity against a range of voltage-gated sodium (NaV), voltage-gated calcium (CaV), and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[1][2][3] This technical guide provides an in-depth overview of the discovery, isolation, and detailed experimental protocols for the characterization of this compound, intended for researchers and professionals in drug development.

Discovery and Origin

This compound was first identified from the venom of the Peruvian green-velvet tarantula, Thrixopelma pruriens.[1][2] The discovery was a part of broader screening efforts of spider venoms for novel modulators of ion channels, which are critical targets for therapeutic intervention in a variety of diseases, including chronic pain.[1][4]

Physicochemical Properties and Structure

This compound is a 35-residue peptide with a molecular weight of 3987.51 Da.[5] Its structure is characterized by the classic inhibitor cystine knot (ICK) motif, which consists of three disulfide bridges that confer significant stability to the peptide.[3][6] The primary structure of this compound is homologous to other toxins from the Theraphosinae subfamily of tarantulas.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Amino Acid Sequence ECRYWLGGCSAGQTCCKHLVCSRRHGWCVWDGTFS[5]
Molecular Weight 3987.51 Da[5]
Formula C171H245N53O47S6[5]
Disulfide Bridges Cys2-Cys16, Cys9-Cys21, Cys15-Cys28[5]
Structure Inhibitory Cystine Knot (ICK)[3][6]

Isolation of this compound from Tarantula Venom

The isolation of this compound from the crude venom of Thrixopelma pruriens involves a multi-step process combining venom milking and chromatographic fractionation.

Experimental Protocol: Venom Milking and Preparation
  • Venom Extraction: Venom is obtained from adult Thrixopelma pruriens specimens. The tarantulas are induced to bite a collection vial covered with a parafilm membrane. Gentle electrical stimulation at the base of the chelicerae can be used to maximize venom yield.

  • Lyophilization: The collected venom is immediately lyophilized to preserve the integrity of the peptide components and stored at -20°C.

  • Solubilization: The lyophilized venom is reconstituted in a suitable buffer, typically 0.1% trifluoroacetic acid (TFA) in water, for subsequent chromatographic separation.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Fractionation
  • Initial Fractionation (Reversed-Phase HPLC):

    • Column: A C18 reversed-phase HPLC column is commonly used for the initial separation of venom components.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% of mobile phase B over 60 minutes is applied at a flow rate of 1 mL/min.

    • Detection: Eluting peptides are monitored by UV absorbance at 220 nm and 280 nm.

    • Fraction Collection: Fractions are collected based on the elution profile.

  • Secondary Purification (Ion-Exchange or further RP-HPLC):

    • Fractions showing inhibitory activity in preliminary bioassays are subjected to further purification steps. This may involve ion-exchange chromatography or a second round of reversed-phase HPLC with a shallower gradient to achieve higher purity.

ProTx_I_Isolation_Workflow cluster_venom_collection Venom Collection & Preparation cluster_purification Purification Tarantula Thrixopelma pruriens Milking Venom Milking Tarantula->Milking Lyophilization Lyophilization Milking->Lyophilization Solubilization Solubilization in 0.1% TFA Lyophilization->Solubilization RP_HPLC Reversed-Phase HPLC (C18 Column) Solubilization->RP_HPLC Fractionation Fraction Collection RP_HPLC->Fractionation Bioassay Bioassay Screening Fractionation->Bioassay Bioassay->RP_HPLC Re-purification Purified_ProTxI Purified this compound Bioassay->Purified_ProTxI

Caption: Workflow for the isolation of this compound from tarantula venom.

Synthesis and Recombinant Expression

Due to the low abundance of this compound in crude venom, chemical synthesis and recombinant expression are alternative methods for obtaining larger quantities of the peptide for research purposes.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
  • Resin and Amino Acid Preparation: Fmoc-protected amino acids are used with a Rink amide resin for the synthesis of the C-terminally amidated peptide.

  • Chain Assembly: The peptide chain is assembled in a stepwise manner using an automated peptide synthesizer. Each cycle involves:

    • Fmoc Deprotection: Removal of the Fmoc protecting group from the N-terminal amino acid with 20% piperidine in dimethylformamide (DMF).

    • Amino Acid Coupling: Activation of the incoming Fmoc-amino acid with a coupling reagent such as HBTU/HOBt in the presence of a base (e.g., DIEA) and subsequent coupling to the free N-terminus of the growing peptide chain.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., TFA/TIS/water).

  • Oxidative Folding: The linear peptide is subjected to oxidative folding conditions (e.g., air oxidation in a basic buffer) to facilitate the correct formation of the three disulfide bonds of the ICK motif.

  • Purification: The folded peptide is purified by reversed-phase HPLC.

Experimental Protocol: Recombinant Expression in E. coli
  • Gene Synthesis and Cloning: A synthetic gene encoding the this compound sequence is cloned into an expression vector, often with a fusion tag (e.g., His-tag or MBP-tag) to facilitate purification.

  • Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG.

  • Cell Lysis and Protein Extraction: The bacterial cells are harvested and lysed by sonication or high-pressure homogenization. The fusion protein is then purified from the cell lysate.

  • Affinity Chromatography: The fusion protein is purified using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Tag Cleavage and Final Purification: The affinity tag is cleaved from this compound using a specific protease (e.g., TEV protease). The cleaved this compound is then separated from the tag and the protease by a final round of reversed-phase HPLC.

Biological Activity and Mechanism of Action

This compound is a gating modifier toxin that inhibits the activation of voltage-gated ion channels by shifting the voltage-dependence of activation to more depolarized potentials.[3][6] It achieves this by binding to the voltage-sensor domains (VSDs) of the channels.[2]

Table 2: Inhibitory Activity of this compound on Various Ion Channels

Channel SubtypeIC50Cell TypeAssayReference
NaV1.2 50 - 100 nM-Electrophysiology[3]
NaV1.5 50 - 100 nM-Electrophysiology[3]
NaV1.7 50 - 100 nMHEK293Electrophysiology[3]
NaV1.8 27 nM-Electrophysiology[3]
CaV3.1 50 nM-Electrophysiology[3]
KV2.1 ~10-fold less potent than NaV channels-Electrophysiology[3]
TRPA1 389 ± 77 nMHEK293Electrophysiology[1]
Mechanism of NaV1.7 Inhibition

This compound inhibits NaV1.7 by binding to the extracellular loops of the S1-S4 segments of the voltage-sensor domains, specifically interacting with domains II and IV.[2][7] This interaction stabilizes the VSD in its resting state, making it more difficult for the channel to open in response to membrane depolarization.

ProTxI_Nav17_Inhibition ProTxI This compound VSD Voltage-Sensor Domain (VSD) (Domains II & IV) ProTxI->VSD Binds to S1-S4 extracellular loops Nav17 Nav1.7 Channel ActivationGate Activation Gate VSD->ActivationGate Stabilizes in resting state Inhibition Inhibition of Activation VSD->Inhibition ChannelOpening Channel Opening (Na+ Influx) ActivationGate->ChannelOpening Opens MembraneDepolarization Membrane Depolarization MembraneDepolarization->VSD Senses voltage change Inhibition->ChannelOpening Prevents

Caption: Signaling pathway of Nav1.7 inhibition by this compound.

Electrophysiological Characterization

The functional effects of this compound on ion channels are primarily characterized using electrophysiological techniques.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

  • cRNA Injection: cRNA encoding the ion channel of interest is injected into the oocytes. The oocytes are then incubated for 2-5 days to allow for channel expression.

  • Recording:

    • An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

    • The membrane potential is clamped at a holding potential (e.g., -90 mV).

    • Voltage steps are applied to elicit ion channel currents.

    • This compound is applied to the bath, and the effect on the channel currents is recorded.

Experimental Protocol: Whole-Cell Patch-Clamp
  • Cell Culture: Mammalian cells (e.g., HEK293) stably or transiently expressing the ion channel of interest are cultured on glass coverslips.

  • Recording:

    • A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with a cell to form a high-resistance seal.

    • The cell membrane under the pipette tip is ruptured to gain electrical access to the cell interior (whole-cell configuration).

    • The membrane potential is clamped, and voltage protocols are applied to record ion channel currents.

    • This compound is applied to the extracellular solution, and its effect on the currents is measured.

Conclusion

This compound is a valuable pharmacological tool for the study of voltage-gated ion channels. Its broad-spectrum activity and well-characterized mechanism of action make it a useful probe for investigating the structure-function relationships of these important membrane proteins. The detailed methodologies provided in this guide offer a comprehensive resource for researchers seeking to utilize this compound in their investigations and for those involved in the discovery and development of novel ion channel modulators.

References

A Comprehensive Biophysical Profile of Synthetic ProTx-I: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ProTx-I is a 35-amino-acid peptide neurotoxin originally isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens.[1] As a member of the inhibitor cystine knot (ICK) family of peptide toxins, this compound is characterized by a specific disulfide bridge pattern that confers remarkable stability.[2][3] This toxin has garnered significant interest in the scientific community for its role as a gating modifier of voltage-gated ion channels.[4] Specifically, it inhibits the function of various voltage-gated sodium (Nav) and T-type calcium (Cav) channels.[2] The availability of a chemically synthesized version of this compound, which exhibits the same potency and functional properties as the native peptide, has made it an invaluable tool for investigating the gating mechanisms of these channels and as a potential lead for the development of novel therapeutics, particularly in the context of pain and inflammation.[2][5] This guide provides an in-depth overview of the biophysical properties of synthetic this compound, its mechanism of action, quantitative data on its interactions with various ion channels, and detailed experimental protocols for its study.

Core Biophysical and Structural Properties

Synthetic this compound is a polypeptide with a well-defined three-dimensional structure stabilized by disulfide bonds. Its primary structure and key physicochemical properties are summarized below.

PropertyValueReference
Amino Acid Sequence Glu-Cys-Arg-Tyr-Trp-Leu-Gly-Gly-Cys-Ser-Ala-Gly-Gln-Thr-Cys-Cys-Lys-His-Leu-Val-Cys-Ser-Arg-Arg-His-Gly-Trp-Cys-Val-Trp-Asp-Gly-Thr-Phe-Ser[1]
Molecular Weight 3987.50 Da[2]
Structure Motif Inhibitor Cystine Knot (ICK)[2][4]
Appearance White lyophilized solid[2]
Solubility Water or saline buffer[2]

Mechanism of Action: A Gating Modifier

This compound functions as a gating modifier of voltage-gated ion channels, meaning it alters the voltage-dependent gating properties of the channel rather than physically blocking the ion conduction pore.[4] Its primary mechanism involves shifting the voltage-dependence of channel activation to more depolarized potentials.[2][3][4] This makes it more difficult for the channel to open in response to a given level of membrane depolarization, thereby reducing the overall ion current.

The interaction of this compound with voltage-gated sodium channels is a multi-step process:

  • Membrane Partitioning: this compound first partitions into the cell membrane, a process facilitated by a hydrophobic patch on the toxin's surface.[1][6] This interaction with the lipid bilayer is thought to concentrate the toxin near the channel and orient it for optimal binding.[3]

  • Binding to the Voltage-Sensor Domain (VSD): Once associated with the membrane, this compound binds to the extracellular loops of the channel's voltage-sensor domains (VSDs).[7] Studies using chimeric channels and mutagenesis have identified VSDII and VSDIV as the primary interaction sites on Nav channels.[1][7] The binding is thought to trap the voltage sensor in its resting or closed conformation, thus inhibiting channel activation.[3][8]

The following diagram illustrates the proposed mechanism of this compound inhibition of a voltage-gated sodium channel.

ProTx_I_Mechanism cluster_membrane Cell Membrane cluster_effect Functional Effect Nav_channel Voltage-Sensor Domain (VSD) Pore Domain Activation_Shift Shift in voltage-dependence of activation Nav_channel->Activation_Shift Traps VSD in closed state ProTx_I_solution This compound (in solution) ProTx_I_membrane This compound (membrane-bound) ProTx_I_solution->ProTx_I_membrane 1. Partitions into membrane ProTx_I_membrane->Nav_channel:vsd 2. Binds to VSD (VSDII/VSDIV) Current_Inhibition Inhibition of Na+ current Activation_Shift->Current_Inhibition

Caption: Mechanism of this compound action on voltage-gated sodium channels.

Quantitative Analysis of Channel Inhibition

Synthetic this compound has been shown to inhibit a variety of voltage-gated sodium channels, as well as other ion channels, with varying potencies. The half-maximal inhibitory concentrations (IC50) for several key channels are summarized in the table below.

Channel SubtypeIC50 (nM)Cell LineReference
hNav1.1 ~100-[3]
hNav1.2 50 - 100-[2]
hNav1.3 ~100-[3]
hNav1.4 ~100-[3]
hNav1.5 20 - 100-[2][3]
hNav1.6 ~100-[3]
hNav1.7 7.1 - 100CHO[2][9]
rNav1.8 27-[2]
hCav3.1 (T-type) 50-[2]
hCav3.2 (T-type) 31,800-[10]
TRPA1 High AffinityHEK293[5][8]
Kv2.1 ~10-fold less potent than on Nav channels-[2]

h: human, r: rat

Experimental Protocols

The biophysical characterization of synthetic this compound relies on several key experimental techniques. Detailed methodologies for the most critical of these are provided below.

The chemical synthesis of this compound is typically achieved using Fmoc solid-phase peptide synthesis.

  • Assembly: The linear peptide is assembled stepwise on a solid-phase resin (e.g., 2-chlorotrityl chloride resin).

  • Cleavage and Deprotection: The peptide is cleaved from the resin and all side-chain protecting groups are removed, typically using a cocktail containing trifluoroacetic acid (TFA).

  • Purification: The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Oxidative Folding: The purified linear peptide is subjected to oxidative folding conditions to facilitate the formation of the correct disulfide bonds, forming the stable ICK motif. This is a critical step and often requires optimization of buffer conditions, pH, and redox agents.

  • Final Purification: The folded, active peptide is purified to homogeneity using RP-HPLC.

  • Verification: The final product is verified by mass spectrometry and its biological activity is confirmed using electrophysiology.

The functional effects of this compound on ion channels are most commonly assessed using the whole-cell patch-clamp technique on heterologously expressed channels (e.g., in HEK293 cells or Xenopus oocytes).

1. Cell Preparation:

  • HEK293 cells are transiently or stably transfected with the cDNA encoding the alpha and beta subunits of the desired Nav channel.

  • Cells are cultured for 24-48 hours post-transfection to allow for channel expression.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block endogenous potassium channels.

3. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed at room temperature.

  • Borosilicate glass pipettes with a resistance of 2-4 MΩ are used to form a gigaseal with the cell membrane.

  • After establishing the whole-cell configuration, the cell is voltage-clamped at a holding potential of -100 mV.

4. Voltage Protocols:

  • For IC50 Determination: Currents are typically elicited by a 50 ms depolarizing pulse to a voltage corresponding to the peak current (e.g., -10 mV), from a holding potential of -100 mV. This is repeated at regular intervals (e.g., every 10-20 seconds) to monitor the current amplitude over time. A baseline is established, after which increasing concentrations of synthetic this compound are perfused into the bath. The steady-state block at each concentration is measured.

  • For Voltage-Dependence of Activation: A series of depolarizing steps (e.g., from -80 mV to +60 mV in 5 mV increments) are applied from a holding potential of -100 mV. The peak current at each voltage is measured and converted to conductance (G) using the formula G = I / (V - Vrev), where Vrev is the reversal potential. The conductance-voltage (G-V) relationship is then plotted and fitted with a Boltzmann function to determine the voltage of half-maximal activation (V1/2). This protocol is performed in the absence and presence of this compound to quantify the shift in V1/2.

5. Data Analysis:

  • The IC50 is determined by fitting the concentration-response data with the Hill equation.

  • The shift in the V1/2 of activation is calculated as the difference between the V1/2 in the presence and absence of the toxin.

The following diagram outlines the workflow for the electrophysiological characterization of this compound.

Ephys_Workflow cluster_analysis Data Analysis start Start: Transfected Cells (e.g., HEK293 with Nav1.7) patch Establish Whole-Cell Patch-Clamp Configuration start->patch baseline Record Baseline Currents (Control) patch->baseline apply_toxin Apply Synthetic this compound (Varying Concentrations) baseline->apply_toxin record_toxin Record Currents in Presence of Toxin apply_toxin->record_toxin washout Washout Toxin (Optional) record_toxin->washout ic50 Calculate IC50 from Concentration-Response Curve record_toxin->ic50 gv_shift Determine Shift in Voltage-Dependence of Activation record_toxin->gv_shift end_node End: Biophysical Characterization ic50->end_node gv_shift->end_node

Caption: Workflow for electrophysiological analysis of this compound effects.

Structure-Activity Relationships

Alanine-scanning mutagenesis studies have been instrumental in identifying the key residues on this compound responsible for its interaction with Nav channels.[7][11] These studies have revealed a pharmacophore that includes both hydrophobic and charged residues. For instance, residues such as L6, W27, V29, and W30 have been shown to be critical for activity against Nav1.7, likely contributing to the hydrophobic interactions with the channel or the cell membrane.[7][12] The promiscuity of this compound across different Nav subtypes is thought to be due to the high number of positively charged residues on its surface, which can interact with conserved negatively charged residues in the VSDs of these channels.[1] Furthermore, "toxineering" approaches, where specific residues are mutated, have successfully generated this compound variants with altered selectivity, highlighting the potential to engineer this peptide for greater specificity towards a particular channel subtype.[5][8]

Conclusion

Synthetic this compound is a potent and well-characterized gating modifier of voltage-gated ion channels. Its ability to be chemically synthesized provides a consistent and reliable source for research. Its mechanism of action, involving the trapping of voltage sensors in their closed state, makes it a valuable probe for studying the intricacies of channel gating. While it exhibits activity across a range of Nav subtypes and other ion channels, ongoing research into its structure-activity relationships holds the promise of developing more selective analogs. This technical guide provides a foundational understanding of the biophysical properties of synthetic this compound, empowering researchers to effectively utilize this important pharmacological tool in the fields of ion channel research and drug development.

References

ProTx-I Interaction with the TRPA1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a critical player in nociception, detecting a wide array of noxious chemical, thermal, and mechanical stimuli. Its role in pain and inflammation has made it a significant target for analgesic drug development. ProTx-I, a 35-residue peptide toxin isolated from the venom of the Peruvian green-velvet tarantula (Thrixopelma pruriens), has been identified as the first high-affinity peptide antagonist of TRPA1.[1][2][3][4] Initially characterized as a gating-modifier of voltage-gated sodium (NaV) channels, this compound inhibits TRPA1 by a distinct mechanism involving the stabilization of the channel's closed state.[1][3][5] This guide provides an in-depth technical overview of the this compound and TRPA1 interaction, consolidating quantitative data, detailing key experimental protocols, and visualizing the underlying molecular and experimental frameworks.

The TRPA1 Receptor: A Polymodal Nociceptor

TRPA1 is a non-selective cation channel, permeable to Ca²⁺, Na⁺, and K⁺, belonging to the Transient Receptor Potential (TRP) channel family.[6] Each channel is a homotetramer, with each subunit comprising six transmembrane domains (S1-S6) and a uniquely large N-terminal region containing 14-16 ankyrin repeats.[7][8][9][10][11] These channels are predominantly expressed in a subset of nociceptive primary afferent neurons, where they function as sentinels for tissue damage and inflammation.[6][8][12][13]

Mechanisms of TRPA1 Activation

TRPA1's function as a "chemosensor" is underscored by its promiscuous activation by a diverse range of stimuli through distinct mechanisms.[6][8]

  • Electrophilic Agonists: A major class of activators consists of reactive electrophiles, such as allyl isothiocyanate (AITC) from mustard oil, allicin from garlic, and acrolein from cigarette smoke.[7][12][13][14] These compounds activate the channel by covalently modifying specific, highly conserved cysteine residues located in the intracellular N-terminus, triggering a conformational change that leads to channel opening.[12][13][15]

  • Non-Electrophilic Agonists: TRPA1 is also activated by non-reactive compounds like menthol, carvacrol, and various cannabinoids.[1][6][10] These molecules are thought to act as allosteric modulators, binding to transmembrane domains to gate the channel.[1]

  • GPCR-Mediated Signaling: Pro-inflammatory mediators, such as bradykinin, activate G-protein coupled receptors (GPCRs), which in turn stimulate phospholipase C (PLC) and protein kinase A (PKA) pathways.[7][8][14] This signaling cascade can lead to the sensitization and activation of TRPA1.[6][7][14]

  • Intracellular Calcium: An increase in intracellular Ca²⁺ concentration, either from influx through the channel itself or release from internal stores, can directly activate or positively modulate TRPA1 activity, creating a potential feedback loop.[6][7][14][16]

TRPA1_Activation_Pathways cluster_stimuli External & Internal Stimuli cluster_channel TRPA1 Channel cluster_downstream Cellular Response stim_electro Electrophilic Agonists (AITC, Acrolein) trpa1 TRPA1 stim_electro->trpa1 Covalent Modification (N-Terminus Cysteines) stim_nonelectro Non-Electrophilic Agonists (Menthol, Carvacrol) stim_nonelectro->trpa1 Allosteric Modulation stim_gpcr Pro-inflammatory Mediators (Bradykinin) gpcr_receptor GPCR stim_gpcr->gpcr_receptor response Ca²⁺/Na⁺ Influx Depolarization Pain Signal trpa1->response plc_pka PLC / PKA Signaling gpcr_receptor->plc_pka plc_pka->trpa1 Sensitization/ Activation

Figure 1: Overview of major TRPA1 activation pathways.

This compound: A Peptide Antagonist from Tarantula Venom

This compound is a 35-amino acid peptide belonging to the inhibitor cystine knot (ICK) structural family, a common motif in spider venom toxins that confers high stability.[3][17] It was first recognized as a potent gating-modifier of voltage-gated sodium channels, inhibiting their activation.[1][2][5][17] Subsequent screening of spider venom libraries revealed its novel function as a high-affinity antagonist of the TRPA1 channel.[1][2][4]

Mechanism of TRPA1 Inhibition

This compound inhibits TRPA1 through a mechanism analogous to its action on NaV channels, functioning as a gating modifier rather than a pore blocker or a competitive antagonist at an agonist binding site.

  • Binding Site: The toxin binds to the extracellular face of the channel, specifically targeting the S1-S4 voltage sensor-like domain.[1][3] Mutagenesis and chimera studies have pinpointed the S1-S2 extracellular loop as a critical component of the this compound binding site on TRPA1.[1][2]

  • Gating Modification: By binding to this domain, this compound stabilizes the channel in its closed conformation, preventing it from opening in response to various activating stimuli.[1][3] This mechanism explains its ability to inhibit TRPA1 activation by both covalent electrophilic agonists (like AITC) and non-covalent allosteric modulators (like menthol and carvacrol).[1]

  • Reversibility: The binding of this compound to TRPA1 is reversible, with channel function being fully restored upon washout of the peptide.[1]

ProTxI_Inhibition_Mechanism This compound Inhibition of TRPA1 cluster_channel TRPA1 Channel States TRPA1_structure S1-S2 Loop S3-S4 Loop Pore Loop (S5-S6) Closed Closed ProTxI This compound Peptide ProTxI->TRPA1_structure:S12 Binds to S1-S4 Gating Domain ProTxI->Closed Stabilizes Agonist Agonist (e.g., AITC) Open Open Agonist->Open Activates Closed->Open Gating Open->Closed Blocks Transition

Figure 2: this compound stabilizes the closed state of the TRPA1 channel.

Quantitative Data

The inhibitory potency of this compound on TRPA1 has been quantified using electrophysiological techniques. The data highlights its high affinity and efficacy as an antagonist.

ParameterValueChannel/AgonistCell TypeMethodReference
IC₅₀ 389 ± 77 nMHuman TRPA1 / Mustard OilHEK293Perforated Patch-Clamp[1]
Maximum Inhibition 90.9 ± 2.3 %Human TRPA1 / Mustard OilHEK293Perforated Patch-Clamp[1]
Inhibition at 1 µM ~63 %Human TRPA1 / Mustard OilHEK293Perforated Patch-Clamp[1]
Species Selectivity Less potent on mouse TRPA1Mouse vs. Human TRPA1Oocytes / DRG NeuronsTEVC / Ca²⁺ Imaging[1]

Key Experimental Protocols

The characterization of this compound's effect on TRPA1 relies on several key biophysical and cell-based assays.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is ideal for initial screening and characterization of ion channel modulators expressed heterologously.

  • Objective: To measure the effect of co-expressed GPI-anchored this compound (t-ProTx-I) or bath-applied soluble this compound on agonist-induced TRPA1 currents.[1][2][4]

  • Methodology:

    • Preparation: Xenopus laevis oocytes are harvested and prepared for injection.

    • Injection: cRNA encoding human TRPA1 is co-injected with cRNA for the toxin of interest (or injected alone for soluble toxin studies).

    • Incubation: Oocytes are incubated for 2-4 days at ~18°C to allow for protein expression and trafficking to the membrane.

    • Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording). The membrane potential is clamped at a holding potential (e.g., -60 mV).

    • Agonist Application: A TRPA1 agonist, such as 100 µM mustard oil (AITC), is perfused to elicit an inward current.

    • Data Analysis: The peak current induced by the agonist in toxin-expressing oocytes is compared to the current in control oocytes to determine the percent inhibition.[1]

TEVC_Workflow start Harvest Xenopus Oocytes injection Co-inject cRNA for TRPA1 and t-ProTx-I start->injection incubation Incubate 2-4 Days (Protein Expression) injection->incubation clamping Two-Electrode Voltage Clamp (Hold at -60 mV) incubation->clamping agonist Perfuse with Agonist (e.g., 100 µM AITC) clamping->agonist recording Record Agonist-Induced Membrane Current agonist->recording analysis Compare Current to Control (Calculate % Inhibition) recording->analysis

Figure 3: Experimental workflow for Two-Electrode Voltage Clamp.
Perforated Whole-Cell Patch-Clamp Electrophysiology

This method allows for the precise measurement of ion channel currents in mammalian cells while preserving the native intracellular signaling environment.

  • Objective: To determine the dose-response relationship and IC₅₀ of soluble this compound on TRPA1 channels expressed in a mammalian cell line (e.g., HEK293).[1]

  • Methodology:

    • Cell Culture: HEK293 cells are transiently transfected with a plasmid encoding human TRPA1.

    • Pipette Preparation: Glass microelectrodes (2-5 MΩ resistance) are filled with an intracellular solution containing a pore-forming antibiotic like Amphotericin B or Nystatin.

    • Seal Formation: A high-resistance (>1 GΩ) "giga-seal" is formed between the pipette tip and the cell membrane.

    • Perforation: The antibiotic diffuses into the membrane patch, forming small pores that allow electrical access to the cell interior without dialyzing larger intracellular components.

    • Recording: The cell is voltage-clamped at a holding potential (e.g., -80 mV). Currents are elicited by applying voltage ramps or steps in the presence of a TRPA1 agonist (e.g., 50 µM AITC).

    • Toxin Application: Soluble this compound is applied at increasing concentrations via bath perfusion.

    • Data Analysis: The inhibition of the agonist-induced current is measured at each this compound concentration. To normalize the data, a maximal inhibitor like 10 µM Ruthenium Red (RR) is often applied at the end of the experiment. The resulting data is fit with a Hill equation to calculate the IC₅₀.[1]

Ratiometric Calcium Imaging

This fluorescence microscopy-based assay provides a functional readout of channel activity by measuring the influx of calcium.

  • Objective: To confirm TRPA1 antagonism by this compound using various non-electrophilic agonists and in native neurons.[1][18]

  • Methodology:

    • Cell Preparation: TRPA1-expressing cells (e.g., HEK293 or cultured dorsal root ganglion neurons) are plated on glass coverslips.

    • Dye Loading: Cells are incubated with a ratiometric calcium-sensitive dye, such as Fura-2 AM, which can cross the cell membrane. Intracellular esterases cleave the AM group, trapping the active dye inside.

    • Imaging Setup: The coverslip is placed in a perfusion chamber on an inverted fluorescence microscope equipped with a light source, filter wheel, and a sensitive camera.

    • Baseline Measurement: Cells are excited alternately at two wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the emission fluorescence (at ~510 nm) is captured. A stable baseline ratio (F₃₄₀/F₃₈₀) is established.

    • Compound Application: this compound is pre-applied to the cells, followed by the application of a TRPA1 agonist (e.g., menthol or carvacrol).

    • Data Analysis: The change in the F₃₄₀/F₃₈₀ ratio upon agonist application reflects the change in intracellular calcium concentration. The response in the presence of this compound is compared to the control response (agonist alone) to quantify inhibition.[1][18]

Calcium_Imaging_Workflow prep Plate TRPA1-Expressing Cells (HEK293 or DRG Neurons) loading Load Cells with Ratiometric Calcium Dye (e.g., Fura-2 AM) prep->loading baseline Establish Baseline Fluorescence Ratio (F340/F380) loading->baseline toxin Pre-incubate with this compound baseline->toxin agonist Challenge with TRPA1 Agonist toxin->agonist measure Record Changes in Fluorescence Ratio agonist->measure analysis Quantify Inhibition of Ca²⁺ Response vs. Control measure->analysis

Figure 4: Experimental workflow for Ratiometric Calcium Imaging.

Conclusion and Future Directions

This compound represents a valuable pharmacological tool for probing the structure and function of the TRPA1 channel.[1][2][4] Its unique mechanism of stabilizing the closed state by binding to the extracellular S1-S4 gating domain provides critical insights into the biophysics of TRPA1 gating.[1][3] Furthermore, the identification of distinct, partially overlapping binding surfaces on this compound for TRPA1 and NaV channels has enabled the "toxineering" of mutant peptides with enhanced selectivity for one channel over the other.[1][3] These engineered variants hold promise not only for dissecting the physiological roles of TRPA1 in pain and inflammation but also as potential leads for the development of novel, highly specific analgesic therapeutics.[1][4]

References

Methodological & Application

ProTx-I as a Potent Blocker of Nav1.8 Currents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.8 subtype, predominantly expressed in peripheral sensory neurons, is a key player in nociception and has emerged as a promising therapeutic target for the treatment of pain.[1][2] ProTx-I, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has been identified as a potent inhibitor of Nav1.8.[2][3][4] This document provides detailed application notes and protocols for utilizing this compound to block Nav1.8 currents, intended for researchers in academia and the pharmaceutical industry.

This compound acts as a gating modifier, binding to the voltage-sensing domain II (VSDII) of the Nav1.8 channel.[1] This interaction shifts the voltage-dependence of channel activation to more depolarized potentials, thereby inhibiting channel opening and subsequent sodium influx.[1][4]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound on Nav1.8 and other relevant ion channels, providing an overview of its potency and selectivity.

Channel SubtypeSpeciesIC50Reference(s)
Nav1.8 Rat27 nM [1]
Nav1.2Human50 - 100 nM
Nav1.5Human50 - 100 nM
Nav1.7Human50 - 100 nM
Cav3.1Human50 nM
Cav3.2Human>30 µM
TRPA1-Antagonist

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Blockade of Nav1.8 Currents

This protocol outlines the methodology for recording Nav1.8 currents in cultured cells (e.g., dorsal root ganglion neurons or heterologous expression systems like HEK293 cells) and assessing the inhibitory effect of this compound.

1. Cell Preparation:

  • Culture dorsal root ganglion (DRG) neurons or HEK293 cells stably expressing Nav1.8 on glass coverslips.

  • For DRG neurons, enzymatic and mechanical dissociation is required prior to plating.

  • Allow cells to adhere and grow for 24-48 hours before recording.

2. Solutions and Reagents:

  • External (Bath) Solution (in mM):

    • 140 NaCl

    • 3 KCl

    • 2 CaCl₂

    • 2 MgCl₂

    • 10 HEPES

    • Adjust pH to 7.3 with NaOH

    • Adjust osmolarity to ~320 mOsm with dextrose

  • Internal (Pipette) Solution (in mM):

    • 140 CsF (or KCl)

    • 10 NaCl

    • 1.1 EGTA

    • 10 HEPES

    • Adjust pH to 7.2 with CsOH (or KOH)

    • Adjust osmolarity to ~310 mOsm with sucrose

  • This compound Stock Solution:

    • Prepare a high-concentration stock solution (e.g., 10 µM) in a suitable vehicle (e.g., water with 0.1% BSA to prevent sticking).

    • Store at -20°C or below.

    • Dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Apparatus: Use a patch-clamp amplifier and data acquisition system.

  • Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Procedure:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes before recording.

  • Voltage-Clamp Protocol:

    • Hold the cell membrane potential at -100 mV to ensure Nav1.8 channels are in a closed, resting state.

    • To elicit Nav1.8 currents, apply a depolarizing voltage step to 0 mV for 50-100 ms.

    • Record the resulting inward sodium current.

    • To establish a stable baseline, apply the depolarizing pulse at a regular interval (e.g., every 10-20 seconds).

    • Once a stable baseline current is established, perfuse the cell with the external solution containing the desired concentration of this compound.

    • Continue recording using the same voltage protocol to observe the time course of current inhibition.

    • To determine the concentration-response relationship, apply increasing concentrations of this compound.

    • Washout the toxin by perfusing with the control external solution to assess the reversibility of the block.

4. Data Analysis:

  • Measure the peak inward current amplitude before and after the application of this compound.

  • Calculate the percentage of current inhibition for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data with a Hill equation to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Cell_Culture Cell Culture (DRG Neurons or HEK293-Nav1.8) Patch_Pipette Pull Patch Pipettes Cell_Culture->Patch_Pipette Solution_Prep Solution Preparation (External, Internal, This compound Stock) Solution_Prep->Patch_Pipette Whole_Cell Establish Whole-Cell Configuration Patch_Pipette->Whole_Cell Baseline Record Baseline Nav1.8 Currents Whole_Cell->Baseline ProTxI_Application Apply this compound Baseline->ProTxI_Application Record_Inhibition Record Inhibition of Nav1.8 Currents ProTxI_Application->Record_Inhibition Washout Washout Record_Inhibition->Washout Measure_Current Measure Peak Current Amplitude Record_Inhibition->Measure_Current Calculate_Inhibition Calculate % Inhibition Measure_Current->Calculate_Inhibition Dose_Response Generate Dose-Response Curve Calculate_Inhibition->Dose_Response IC50 Determine IC50 Dose_Response->IC50

Caption: Experimental workflow for assessing this compound inhibition of Nav1.8.

Signaling_Pathway cluster_membrane Cell Membrane cluster_effect Functional Effect Nav1_8 Nav1.8 Channel (Closed State) ProTx_I This compound VSDII Voltage-Sensing Domain II (VSDII) ProTx_I->VSDII Binds to Activation_Shift Shift in Voltage-Dependence of Activation (to more depolarized potentials) VSDII->Activation_Shift Causes Channel_Inhibition Inhibition of Channel Opening Activation_Shift->Channel_Inhibition Sodium_Influx Reduced Na+ Influx Channel_Inhibition->Sodium_Influx Action_Potential Decreased Neuronal Excitability Sodium_Influx->Action_Potential

Caption: Mechanism of this compound action on the Nav1.8 channel.

References

ProTx-I: A Versatile Toxin for Interrogating Pain Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ProTx-I is a 35-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. As a member of the inhibitor cystine knot (ICK) family of toxins, this compound exhibits a compact, stable structure, making it a robust tool for in vitro and in vivo studies. This toxin has garnered significant interest in the field of pain research due to its ability to modulate the activity of several key ion channels implicated in nociception. This compound acts as a gating modifier, primarily by shifting the voltage-dependence of activation of its target channels to more depolarized potentials, thereby inhibiting their function. Its targets include a range of voltage-gated sodium (Nav) channels, T-type calcium (Cav) channels, and the transient receptor potential ankyrin 1 (TRPA1) channel, all of which are crucial players in the transmission and sensitization of pain signals. These application notes provide a comprehensive overview of this compound's activity and detailed protocols for its use in studying pain pathways.

Quantitative Data: this compound Activity on Pain-Related Ion Channels

The following table summarizes the inhibitory concentrations (IC50) of this compound on various ion channels involved in pain signaling. This data is compiled from multiple studies and provides a basis for designing experiments and interpreting results.

Ion Channel SubtypeSpeciesExpression SystemElectrophysiology MethodIC50Reference(s)
Voltage-Gated Sodium Channels (Nav)
Nav1.2HumanHEK293 cellsWhole-cell patch-clamp50 - 100 nM[1]
Nav1.5HumanHEK293 cellsWhole-cell patch-clamp50 - 100 nM[1]
Nav1.7HumanHEK293 cellsWhole-cell patch-clamp50 - 100 nM[1]
Nav1.8RatDRG neuronsWhole-cell patch-clamp27 nM[1]
T-type Calcium Channels (Cav)
Cav3.1HumanHEK293 cellsWhole-cell patch-clamp50 nM[1]
Transient Receptor Potential Channels (TRP)
TRPA1HumanHEK293 cellsCalcium imaging389 ± 77 nM[2]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action on Voltage-Gated Sodium Channels

This compound inhibits voltage-gated sodium channels by binding to the channel's voltage sensor domains (VSDs), specifically interacting with the S3-S4 linker. This interaction stabilizes the VSD in its resting state, requiring a stronger depolarization to activate the channel. The diagram below illustrates this mechanism.

ProTx_I_Nav_Channel_Mechanism cluster_membrane Cell Membrane Nav_channel_closed Nav Channel (Resting State) Nav_channel_open Nav Channel (Open State) Nav_channel_closed->Nav_channel_open Requires Strong Depolarization No_Na_influx No Na+ Influx Nav_channel_closed->No_Na_influx Na_influx Na+ Influx (Action Potential) Nav_channel_open->Na_influx ProTx_I This compound VSD Voltage Sensor Domain (VSD) ProTx_I->VSD Binds to VSD VSD->Nav_channel_closed Stabilizes Depolarization_weak Weak Depolarization Depolarization_weak->Nav_channel_closed Fails to activate Depolarization_strong Strong Depolarization Electrophysiology_Workflow A 1. Cell Culture HEK293 cells stably expressing hNav1.7 B 2. Cell Plating Plate cells onto glass coverslips A->B C 3. Patch-Clamp Setup Transfer coverslip to recording chamber B->C D 4. Whole-Cell Configuration Establish GΩ seal and rupture membrane C->D E 5. Baseline Recording Record Nav1.7 currents using a voltage-step protocol D->E F 6. This compound Application Perfuse cells with desired concentration of this compound E->F G 7. Post-Toxin Recording Record Nav1.7 currents in the presence of this compound F->G H 8. Data Analysis Compare current amplitude and voltage-dependence of activation G->H

References

ProTx-I: A Guide to Solubilization and Storage for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ProTx-I is a 35-amino acid peptide neurotoxin originally isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens.[1] As a member of the inhibitor cystine knot (ICK) family of peptide toxins, this compound is a valuable molecular tool for studying voltage-gated ion channels.[2] It is a potent blocker of various sodium (NaV) and T-type calcium (CaV) channels, making it a critical reagent in neuroscience and drug discovery research.[1][2] Proper handling, solubilization, and storage of this compound are paramount to ensure its stability and biological activity in experimental settings. This document provides a detailed protocol for the solubilization and storage of this compound, intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the solubilization and storage of this compound.

ParameterValueSource(s)
Form Supplied Powder / Lyophilized Solid[2][3]
Recommended Solvent Water or Saline Buffer[2][4]
Maximum Solubility in Water Up to 2 mg/mL[4]
Storage of Lyophilized Powder -20°C[3][4]
Storage of Reconstituted Solution Aliquoted at -20°C[4][5][6]
Short-term Storage of Solution Up to 1 month at -20°C
Long-term Storage of Solution Not Recommended[5]

Experimental Protocols

Materials
  • This compound, lyophilized powder

  • Sterile, high-purity water (e.g., Milli-Q or equivalent) or a suitable sterile saline buffer

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • -20°C freezer

Protocol for Solubilizing this compound

This protocol is designed to prepare a stock solution of this compound. All procedures should be performed in a clean laboratory environment using sterile techniques to prevent contamination.

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.

  • Solvent Addition: Carefully open the vial and add the desired volume of sterile water or saline buffer. For example, to prepare a 1 mg/mL stock solution from 100 µg of this compound, add 100 µL of solvent. Do not exceed a concentration of 2 mg/mL in water.[4]

  • Dissolution: Gently vortex the vial for a few seconds to facilitate dissolution. Avoid vigorous shaking, as this can cause the peptide to aggregate or denature. If necessary, let the vial sit at room temperature for a few minutes to ensure the peptide is fully dissolved.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter. If the solution is cloudy or contains precipitates, gentle sonication in a water bath for a few minutes may aid dissolution.

Protocol for Storing this compound

Proper storage is crucial for maintaining the biological activity of this compound.

Lyophilized Powder:

  • Upon receipt, store the lyophilized this compound at -20°C in a tightly sealed container.[3][4]

Reconstituted Solution:

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the reconstituted this compound stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes.[5][6][7]

  • Short-Term Storage: For short-term storage (up to one month), store the aliquots at -20°C.

  • Long-Term Storage: Long-term storage of this compound in solution is not recommended due to the potential for degradation.[5] If longer-term storage is unavoidable, consider re-lyophilizing the aliquots.

  • Handling Stored Solutions: When ready to use a stored aliquot, remove it from the freezer and allow it to thaw completely at room temperature. Once thawed, gently vortex the tube before use. Avoid leaving the solution at room temperature for extended periods.

Mandatory Visualizations

ProTx_I_Workflow cluster_storage_initial Initial Storage cluster_solubilization Solubilization Protocol cluster_storage_solution Solution Storage Lyophilized this compound Lyophilized this compound Store at -20°C Store at -20°C Lyophilized this compound->Store at -20°C Upon Receipt Equilibrate Vial Equilibrate Vial Store at -20°C->Equilibrate Vial For Use Add Solvent Add Solvent Equilibrate Vial->Add Solvent Sterile Water/Buffer Gentle Vortexing Gentle Vortexing Add Solvent->Gentle Vortexing Reconstituted this compound Reconstituted this compound Gentle Vortexing->Reconstituted this compound Aliquot Solution Aliquot Solution Reconstituted this compound->Aliquot Solution Store Aliquots at -20°C Store Aliquots at -20°C Aliquot Solution->Store Aliquots at -20°C Avoid Freeze-Thaw Thaw at RT for Use Thaw at RT for Use Store Aliquots at -20°C->Thaw at RT for Use

Caption: Workflow for solubilizing and storing this compound.

References

Application Notes and Protocols for ProTx-I in Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ProTx-I (Beta/omega-theraphotoxin-Tp1a) is a 35-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens.[1] As a member of the inhibitory cystine knot (ICK) family, this compound is a potent gating modifier of voltage-gated ion channels.[1][2] Its primary mechanism involves altering the voltage-dependence of channel activation, making it a valuable tool for studying ion channel function and a potential therapeutic agent, particularly in the context of pain and inflammation.[1][3][4] this compound has been shown to interact with various voltage-gated sodium (Nav), T-type calcium (Cav), and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[1][5]

Mechanism of Action

This compound functions as a gating modifier by binding to the voltage-sensor domains (VSDs) of ion channels.[1][6] Unlike pore blockers, it does not occlude the ion conduction pathway. Instead, it shifts the voltage-dependence of channel activation to more positive (depolarized) potentials.[1][2][6] This action effectively increases the threshold for channel opening, thereby inhibiting channel function at normal physiological potentials. The toxin preferentially binds to anionic lipids in the cell membrane, which facilitates its interaction with the channel's VSDs.[1] Studies have shown that this compound interacts with VSDs of domain II and domain IV in voltage-gated sodium channels.[1][6]

Affected Signaling Pathways

This compound primarily modulates the initial phase of action potential generation and propagation in excitable cells like neurons by inhibiting the influx of Na+ and Ca2+ ions.

G cluster_membrane Cell Membrane ProTxI This compound VSD Voltage Sensor Domain (VSD) ProTxI->VSD Binds to & Stabilizes 'Closed' State NavChannel Voltage-Gated Sodium Channel (Nav) NaInflux Na+ Influx NavChannel->NaInflux Gating Blocked VSD->NavChannel Shifts Activation Voltage ActionPotential Action Potential Generation NaInflux->ActionPotential

This compound Mechanism of Action on Voltage-Gated Sodium Channels.

Quantitative Data Summary

The inhibitory effects of this compound on various ion channels have been quantified using electrophysiological methods. The half-maximal inhibitory concentration (IC50) values provide a measure of the toxin's potency.

Target Channel Channel Subtype Reported IC50 Cell System Comments
Voltage-Gated Sodium Channel (Nav) Nav1.2, Nav1.5, Nav1.7, Nav1.8< 100 nM[5]Heterologous expressionPotently inhibits multiple subtypes.[2][5]
Nav1.5~365 nM (for +37mV shift)[7]Heterologous expressionShifts voltage dependence of activation.[5][7]
Nav1.7Potent inhibitor[1][8]Dorsal Root Ganglion (DRG) NeuronsKey target for pain research.[8][9]
Nav1.8Potent inhibitor[1][5]Dorsal Root Ganglion (DRG) NeuronsTTX-resistant channel involved in nociception.[1][10]
T-Type Calcium Channel (Cav) Cav3.1 (hCav3.1)~50 nM[5]Heterologous expression160-fold more potent than on Cav3.2.[5]
Cav3.2 (hCav3.2)Low µM range[11]Heterologous expressionSignificantly less sensitive than Cav3.1.[11]
Cav3.3 (hCav3.3)~10-fold less potent than on Cav3.1[11]Heterologous expressionIntermediate sensitivity.[11]
Transient Receptor Potential Channel TRPA1High-affinity antagonist[3]Xenopus oocytes / HEK293 cellsBinds to the S1-S4 gating domain.[3][4]

Experimental Protocols

The following protocols provide a framework for applying this compound to neuronal cell cultures and assessing its effects.

General Neuronal Cell Culture

This protocol outlines basic steps for culturing primary neurons, such as those from the Dorsal Root Ganglia (DRG) or hippocampus, which are common systems for studying ion channels targeted by this compound.[12]

  • Plate Coating: Coat culture plates (e.g., 6-well plates with glass coverslips) with Poly-D-Lysine or Poly-L-ornithine followed by Laminin to promote neuronal adhesion and growth.[12][13]

  • Tissue Dissection: Isolate desired neural tissue (e.g., DRGs, hippocampus) from embryonic or early postnatal rodents using sterile dissection techniques.

  • Dissociation: Enzymatically and mechanically dissociate the tissue into a single-cell suspension. Papain is commonly used for DRG neurons.

  • Plating: Centrifuge the cell suspension, resuspend in appropriate culture medium (e.g., Neurobasal Medium supplemented with B-27, GlutaMAX, and growth factors), and plate the cells onto the coated coverslips at a desired density.

  • Maintenance: Maintain the neuronal cultures in a humidified incubator at 37°C with 5% CO2. Perform partial media changes every 3-4 days. Experiments are typically conducted after the neurons have matured in culture for several days to weeks.

This compound Preparation and Application
  • Reconstitution: this compound is typically supplied as a lyophilized solid. Reconstitute it in a suitable solvent, such as sterile water or a saline buffer, to create a concentrated stock solution (e.g., 100 µM).[5] Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentration(s) in the extracellular recording solution. It is crucial to include a vehicle control (extracellular solution with the same final concentration of the reconstitution solvent) in all experiments.

  • Application: Apply this compound to the neuronal culture by perfusing the working solution into the recording chamber. The time required to observe an effect will depend on the experimental setup and the concentration used.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents from a single neuron.[14][15][16]

  • Preparation: Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an appropriate extracellular (bath) solution.

  • Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Under visual control, approach a target neuron with the micropipette. Apply slight positive pressure. Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".[16]

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration. This provides electrical and molecular access to the cell's interior.[15]

  • Data Acquisition:

    • Voltage-Clamp Mode: Clamp the membrane potential at a holding potential (e.g., -90 mV) to study voltage-gated channels.[5][17]

    • Apply a series of voltage steps to elicit ion currents (e.g., Na+ or Ca2+ currents).

    • Record baseline currents before applying this compound.

    • Perfuse the chamber with the this compound working solution and record the currents again after the effect has stabilized.

    • To study the voltage-shift mechanism, apply a voltage ramp or a series of depolarizing pulses and construct a current-voltage (I-V) relationship curve before and after toxin application.[5]

  • Analysis: Measure the peak current amplitude, activation, and inactivation kinetics before and after this compound application to quantify the inhibitory effect.

Calcium Imaging Assay

This method measures changes in intracellular calcium ([Ca2+]i) as an indirect readout of neuronal activity and ion channel function.[18][19][20]

  • Dye Loading: Incubate the neuronal culture with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.[21]

  • Washing: Gently wash the cells with the extracellular recording solution to remove excess dye.

  • Baseline Recording: Mount the coverslip on an imaging-equipped microscope. Record baseline fluorescence for several minutes to establish a stable signal.

  • Stimulation and Toxin Application:

    • Induce neuronal activity and subsequent calcium influx. This can be achieved by electrical field stimulation (EFS) or by chemical depolarization (e.g., applying a high concentration of KCl).[22]

    • Record the evoked calcium transients.

    • Apply this compound by perfusing the chamber and incubate for a sufficient period.

    • Apply the same stimulation protocol in the presence of this compound and record the resulting calcium transients.

  • Analysis: Quantify the fluorescence intensity over time. Compare the amplitude and frequency of the calcium transients before and after this compound application to determine its inhibitory effect on neuronal excitability.[18][19]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture Neuronal Cells on Coverslips B Prepare this compound Working Solution D Mount Cells on Microscope & Establish Baseline A->D C Prepare Recording Solutions (Intra- & Extracellular) E Apply this compound Solution via Perfusion B->E C->D D->E Record Control Data F Acquire Data (Patch-Clamp or Ca2+ Imaging) E->F G Measure Effect on Current Amplitude / Ca2+ Transients F->G H Generate Dose-Response Curves (Calculate IC50) G->H I Compare Pre- and Post-Toxin Activity G->I

General Experimental Workflow for this compound Application.

Safety and Handling

This compound is a potent neurotoxin and should be handled with appropriate laboratory safety precautions.

  • Wear personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the lyophilized powder and solutions.

  • Avoid inhalation of the powder or contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) provided by the supplier for detailed handling and disposal information.

  • While in vivo studies in mice showed no signs of neurotoxicity upon intrathecal injection, caution is warranted as it is a biologically active peptide.[1]

Troubleshooting

Problem Possible Cause Suggested Solution
No/Weak effect of this compound Peptide degradationUse fresh aliquots; avoid repeated freeze-thaw cycles.
Incorrect concentrationVerify stock and working solution calculations.
Target channels not expressedConfirm the expression of this compound sensitive channels (e.g., Nav1.7, Cav3.1) in your cell type via qPCR or immunocytochemistry.[22]
High variability in results Inconsistent cell healthStandardize cell culture conditions and use cultures at a consistent age/maturity.
Incomplete solution exchangeEnsure the perfusion system completely exchanges the bath solution in the recording chamber.
Cell death during experiment Osmotic shock or poor solution qualityCheck the osmolarity and pH of all recording solutions. Ensure solutions are sterile and freshly prepared.
Mechanical stress (Patch-Clamp)Refine patch-clamping technique to minimize stress on the cell.

References

Measuring the Inhibitory Effects of ProTx-I on Dorsal Root Ganglia Neurons: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ProTx-I, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula Thrixopelma pruriens, has emerged as a valuable pharmacological tool for studying voltage-gated sodium channels (Nav).[1][2] These channels, particularly the Nav1.7, Nav1.8, and Nav1.9 subtypes, are critical for the initiation and propagation of action potentials in dorsal root ganglion (DRG) neurons, which play a pivotal role in pain signaling.[3][4] this compound acts as a gating modifier, primarily by shifting the voltage dependence of channel activation to more depolarized potentials, thereby inhibiting channel function.[2][5] Understanding the precise effects of this compound on DRG neurons is crucial for the development of novel analgesics targeting Nav channels.

These application notes provide detailed protocols for measuring the effects of this compound on DRG neurons using two key techniques: whole-cell patch-clamp electrophysiology and calcium imaging.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for assessing its effects on DRG neurons.

ProTx_I_Mechanism cluster_membrane Cell Membrane Nav_channel Voltage-Gated Sodium Channel (Nav) Voltage-Sensing Domain (VSD) Pore Na_influx Na+ Influx Nav_channel:pore->Na_influx Allows ProTx_I This compound ProTx_I->Nav_channel:vsd Binds to VSD Activation_Signal Depolarization Activation_Signal->Nav_channel:vsd Activates Action_Potential Action Potential Propagation Na_influx->Action_Potential Initiates

Caption: Mechanism of this compound action on voltage-gated sodium channels.

Experimental_Workflow DRG_Isolation Dorsal Root Ganglion Neuron Isolation & Culture Electrophysiology Whole-Cell Patch-Clamp Electrophysiology DRG_Isolation->Electrophysiology Calcium_Imaging Calcium Imaging DRG_Isolation->Calcium_Imaging Data_Analysis Data Analysis (IC50, G-V curves, etc.) Electrophysiology->Data_Analysis Calcium_Imaging->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: General experimental workflow for assessing this compound effects.

Quantitative Data Summary

The inhibitory effects of this compound on various Nav channel subtypes are summarized in the table below. These values are critical for designing experiments and interpreting results.

Channel SubtypeCell TypeTechniqueParameterValueReference
hNav1.7HEK293ElectrophysiologyIC500.3 nM (ProTx-II)[6]
Nav1.8Mouse DRG NeuronsElectrophysiologyInhibitionPronounced at 100 nM[5]
Nav1.9Rat DRG NeuronsElectrophysiologyPotentiationObserved at 100 nM[7][8]
hCaV3.1HEK293ElectrophysiologyIC500.2 µM[9]
hCaV3.2HEK293ElectrophysiologyIC5031.8 µM[9]

Note: ProTx-II is a closely related toxin often studied alongside this compound. Data for ProTx-II is included for comparative purposes as it is a potent and selective inhibitor of Nav1.7.[6]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the measurement of this compound's effects on voltage-gated sodium currents in cultured DRG neurons.

1. Materials and Reagents:

  • DRG Neuron Culture:

    • Primary DRG neurons isolated from rodents.

    • Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.

    • Laminin and poly-D-lysine coated culture dishes.

  • External (Bath) Solution:

    • 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose.

    • Adjust pH to 7.4 with NaOH.

    • Osmolality adjusted to ~310 mOsm.

  • Internal (Pipette) Solution:

    • 140 mM CsF, 10 mM NaCl, 1.1 mM EGTA, 10 mM HEPES.

    • Adjust pH to 7.2 with CsOH.

    • Osmolality adjusted to ~300 mOsm.

  • This compound Stock Solution:

    • Reconstitute lyophilized this compound in high-purity water or appropriate buffer to a stock concentration of 100 µM.

    • Store at -20°C or below in small aliquots to avoid freeze-thaw cycles.

2. Equipment:

  • Inverted microscope with DIC optics.

  • Patch-clamp amplifier and digitizer.

  • Data acquisition and analysis software (e.g., pCLAMP, PatchMaster).

  • Micromanipulators.

  • Perfusion system for solution exchange.

  • Borosilicate glass capillaries for pipette fabrication.

3. Procedure:

  • Cell Preparation:

    • Culture primary DRG neurons for 1-3 days prior to recording.

    • Select healthy, phase-bright neurons with minimal processes for recording.

  • Pipette Fabrication:

    • Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Recording Configuration:

    • Place the culture dish on the microscope stage and perfuse with external solution.

    • Approach a selected neuron with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for 3-5 minutes before recording.

  • Voltage Protocol and Data Acquisition:

    • Hold the cell at a potential of -100 mV to ensure channels are in a closed, non-inactivated state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms) to elicit sodium currents.

    • Record baseline currents in the absence of this compound.

  • This compound Application:

    • Using the perfusion system, apply varying concentrations of this compound (e.g., 1 nM to 1 µM) to the bath.

    • Allow sufficient time for the toxin to equilibrate and its effect to stabilize (typically 2-5 minutes).

    • Record sodium currents at each concentration using the same voltage protocol.

  • Data Analysis:

    • Measure the peak inward current at each voltage step before and after this compound application.

    • Construct current-voltage (I-V) relationships.

    • Convert current to conductance (G) using the formula G = I / (V - Vrev), where Vrev is the reversal potential for sodium.

    • Plot normalized conductance as a function of voltage and fit with a Boltzmann function to determine the voltage of half-maximal activation (V½).

    • Generate dose-response curves by plotting the percentage of current inhibition against the this compound concentration and fit to determine the IC50 value.

Protocol 2: Calcium Imaging

This protocol describes how to indirectly measure the effect of this compound on neuronal excitability by monitoring changes in intracellular calcium.

1. Materials and Reagents:

  • DRG Neuron Culture: (As described in Protocol 1)

  • Calcium Indicator Dye:

    • Fluo-4 AM or Fura-2 AM.

    • Pluronic F-127.

    • Dimethyl sulfoxide (DMSO).

  • Imaging Buffer (HBSS):

    • Hanks' Balanced Salt Solution supplemented with 10 mM HEPES and 2 mM CaCl₂.

  • Stimulation Agent:

    • High potassium (High K+) solution (e.g., HBSS with 50 mM KCl, with NaCl concentration adjusted to maintain osmolarity).

  • This compound Working Solution:

    • Dilute this compound stock solution in imaging buffer to the desired final concentrations.

2. Equipment:

  • Fluorescence microscope equipped with an appropriate filter set for the chosen calcium indicator.

  • High-speed camera (sCMOS or EMCCD).

  • Image acquisition and analysis software (e.g., MetaMorph, ImageJ/Fiji).

  • Perfusion system.

3. Procedure:

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in imaging buffer.

    • Incubate cultured DRG neurons with the loading solution for 30-45 minutes at 37°C.

    • Wash the cells three times with imaging buffer to remove excess dye.

    • Allow the cells to de-esterify the dye for at least 20 minutes at room temperature before imaging.

  • Baseline Imaging:

    • Place the culture dish on the microscope stage and perfuse with imaging buffer.

    • Acquire baseline fluorescence images at a suitable frame rate (e.g., 1-10 Hz).

  • Stimulation and Recording:

    • Apply a brief pulse of High K+ solution to depolarize the neurons and elicit calcium influx through voltage-gated calcium channels, which are activated following sodium channel-mediated depolarization.

    • Record the resulting change in fluorescence intensity.

    • Wash with imaging buffer and allow the fluorescence to return to baseline.

  • This compound Incubation:

    • Perfuse the cells with the desired concentration of this compound in imaging buffer and incubate for 5-10 minutes.

  • Post-Toxin Stimulation:

    • While continuing to perfuse with the this compound solution, apply a second pulse of High K+ solution.

    • Record the change in fluorescence intensity.

  • Data Analysis:

    • Select regions of interest (ROIs) around individual neuronal cell bodies.

    • Measure the average fluorescence intensity within each ROI over time.

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F).

    • Normalize the response by dividing ΔF by F₀ (ΔF/F₀).

    • Compare the amplitude of the calcium transients evoked by High K+ stimulation before and after the application of this compound. A reduction in the calcium transient in the presence of this compound suggests an inhibition of neuronal excitability.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on DRG neurons. By employing electrophysiological and calcium imaging techniques, researchers can accurately quantify the inhibitory properties of this toxin on key Nav channels involved in nociception. This information is invaluable for basic research into pain mechanisms and for the preclinical evaluation of this compound and its analogues as potential therapeutic agents.

References

ProTx-I: A Versatile Pharmacological Tool for Probing Ion Channel Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

ProTx-I, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has emerged as a valuable pharmacological tool for the investigation of various ion channels. Its unique mechanism of action as a "gating modifier" provides a powerful approach to dissecting the intricate processes of ion channel activation and to explore their physiological roles. This document provides detailed application notes, experimental protocols, and data regarding the use of this compound in ion channel research.

Introduction to this compound

This compound is a 35-amino-acid peptide that belongs to the inhibitor cystine knot (ICK) family of toxins. Unlike pore blockers that physically occlude the ion conduction pathway, this compound modulates channel activity by interacting with the voltage-sensing domains (VSDs) of voltage-gated ion channels. This interaction shifts the voltage-dependence of channel activation to more depolarized potentials, thereby inhibiting channel opening at normal physiological voltages. This compound has been shown to target a range of ion channels, including voltage-gated sodium (Nav), T-type voltage-gated calcium (Cav), and Transient Receptor Potential Ankyrin 1 (TRPA1) channels. This broad yet specific activity profile makes it an invaluable tool for differentiating between ion channel subtypes and for studying their roles in cellular excitability and signaling.

Data Presentation: this compound Potency on Various Ion Channels

The inhibitory potency of this compound varies across different ion channel subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against a range of human and rat ion channels. This data is crucial for designing experiments and interpreting results.

Ion Channel SubtypeSpeciesIC50 ValueReference(s)
Voltage-Gated Sodium (Nav) Channels
Nav1.2Human50 - 100 nM[1]
Nav1.5Human50 - 100 nM[1]
Nav1.6Human60 - 130 nM[2]
Nav1.7Human50 - 100 nM[1]
Nav1.8Rat27 nM[1][2]
Voltage-Gated Calcium (Cav) Channels
Cav3.1 (T-type)Human50 nM, 0.2 µM[3][4]
Cav3.2 (T-type)Human31.8 µM[4]
Cav3.3 (T-type)Human-[5]
Transient Receptor Potential (TRP) Channels
TRPA1Human389 nM[6][7]
Voltage-Gated Potassium (Kv) Channels
Kv2.1Rat411 nM[6]

Note: IC50 values can vary depending on the experimental conditions, such as the expression system, recording solutions, and voltage protocols used.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the modulation of ion channel gating. The following diagrams illustrate the proposed interaction of this compound with its target ion channels.

ProTx_I_Nav_Cav_Mechanism cluster_membrane Cell Membrane cluster_channel Voltage-Gated Na+/Ca2+ Channel Extracellular Extracellular Intracellular Intracellular VSD Voltage-Sensing Domain (VSD) (S1-S4) Pore Pore Domain (S5-S6) VSD->Pore opens Inhibition Inhibition of Activation (Closed State Favored) VSD->Inhibition prevents full activation Activation Channel Activation (Open State) Pore->Activation ProTxI This compound ProTxI->VSD binds to and stabilizes Depolarization Membrane Depolarization Depolarization->VSD triggers conformational change

Mechanism of this compound on Nav/Cav Channels

This compound binds to the voltage-sensing domains of Nav and Cav channels, stabilizing them in a resting or closed state. This makes it more difficult for membrane depolarization to induce the conformational changes required for channel opening, effectively shifting the voltage-dependence of activation to more positive potentials.

ProTx_I_TRPA1_Mechanism cluster_membrane Cell Membrane cluster_channel TRPA1 Channel Extracellular Extracellular Intracellular Intracellular GatingDomain S1-S4 Gating Domain Pore Pore Domain GatingDomain->Pore opens Inhibition Inhibition of Activation GatingDomain->Inhibition Activation Channel Activation Pore->Activation ProTxI This compound ProTxI->GatingDomain binds to extracellular loops Agonist TRPA1 Agonist (e.g., Mustard Oil) Agonist->GatingDomain induces opening

Mechanism of this compound on TRPA1 Channels

This compound interacts with the extracellular loops of the S1-S4 gating domain of the TRPA1 channel. This binding event is thought to allosterically inhibit channel opening induced by TRPA1 agonists.[6][7]

Experimental Protocols

The following are detailed protocols for utilizing this compound in common ion channel research applications.

Whole-Cell Voltage-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on voltage-gated sodium or calcium channels expressed in a heterologous system (e.g., HEK293 cells) or in primary neurons.

Materials:

  • Cells: HEK293 cells stably or transiently expressing the ion channel of interest, or primary neurons.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm). For recording calcium currents, NaCl can be replaced with NMDG-Cl and BaCl2 (10-20 mM) can be used as the charge carrier instead of CaCl2 to minimize calcium-dependent inactivation.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH, osmolarity ~300 mOsm). For sodium currents, CsF can be replaced with CsCl.

  • This compound Stock Solution: 1 mM this compound in water or appropriate buffer. Store at -20°C.

  • Patch Pipettes: Borosilicate glass, pulled to a resistance of 2-5 MΩ when filled with internal solution.

  • Electrophysiology Rig: Patch-clamp amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording to achieve 50-70% confluency.

  • Solution Preparation: Prepare fresh external and internal solutions on the day of the experiment. Filter sterilize all solutions.

  • This compound Dilution: Prepare working concentrations of this compound by diluting the stock solution in the external solution. A typical concentration range to test is 1 nM to 1 µM.

  • Patch-Clamp Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with external solution.

    • Approach a single, healthy-looking cell with a patch pipette filled with internal solution.

    • Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Set the holding potential to a level where the channels of interest are predominantly in the closed state (e.g., -100 mV for most Nav and Cav channels).

    • Apply a voltage protocol to elicit ionic currents. For example, to measure the voltage-dependence of activation, apply a series of depolarizing steps (e.g., from -80 mV to +60 mV in 10 mV increments).

  • This compound Application:

    • Record baseline currents in the absence of the toxin.

    • Perfuse the cell with the desired concentration of this compound for a sufficient time to reach equilibrium (typically 2-5 minutes).

    • Apply the same voltage protocol to record currents in the presence of this compound.

    • To assess washout, perfuse the cell with the external solution without this compound.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before and after this compound application.

    • Construct current-voltage (I-V) relationships.

    • To determine the IC50, plot the fractional block of the current as a function of this compound concentration and fit the data with the Hill equation.

    • To analyze the shift in the voltage-dependence of activation, normalize the peak conductance at each voltage and fit the data with a Boltzmann function.

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Prep Cell Preparation Solution_Prep Solution Preparation Toxin_Prep This compound Dilution Apply_Toxin Apply this compound Toxin_Prep->Apply_Toxin Seal Form Giga-ohm Seal Whole_Cell Achieve Whole-Cell Configuration Seal->Whole_Cell Baseline Record Baseline Currents Whole_Cell->Baseline Baseline->Apply_Toxin Record_Toxin Record Currents with this compound Apply_Toxin->Record_Toxin Washout Washout Record_Toxin->Washout IV_Curve Construct I-V Curves Washout->IV_Curve IC50 Determine IC50 IV_Curve->IC50 Boltzmann Analyze Voltage-Dependence Shift IV_Curve->Boltzmann

Workflow for Electrophysiological Recording with this compound
Calcium Imaging with Fura-2 AM

This protocol is suitable for measuring the effect of this compound on T-type calcium channel activity by monitoring changes in intracellular calcium concentration.

Materials:

  • Cells: Cells expressing the T-type calcium channel of interest.

  • Loading Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Fura-2 AM Stock Solution: 1 mM Fura-2 AM in anhydrous DMSO. Store at -20°C, protected from light and moisture.

  • This compound Stock Solution: 1 mM this compound in water.

  • High K+ Solution (for depolarization): External solution with an elevated KCl concentration (e.g., 50 mM), with a corresponding reduction in NaCl to maintain osmolarity.

  • Fluorescence Microscopy Setup: Inverted microscope equipped with a UV light source, excitation and emission filters for Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm), a sensitive camera, and image acquisition software.

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for imaging.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution by diluting the stock solution in loading buffer to a final concentration of 2-5 µM. The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with loading buffer.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with loading buffer to remove extracellular dye and allow for de-esterification of the dye for at least 30 minutes.

  • Calcium Imaging:

    • Mount the coverslip in the imaging chamber and perfuse with external solution.

    • Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm.

    • To establish a baseline response, stimulate the cells with a depolarizing agent (e.g., high K+ solution) and record the change in the 340/380 nm fluorescence ratio.

  • This compound Application:

    • Incubate the cells with the desired concentration of this compound for 5-10 minutes.

    • Stimulate the cells again with the depolarizing agent in the continued presence of this compound and record the fluorescence ratio.

  • Data Analysis:

    • Calculate the 340/380 nm fluorescence ratio for each time point.

    • The change in intracellular calcium is proportional to the change in this ratio.

    • Compare the peak fluorescence ratio in response to depolarization before and after this compound application to determine the extent of inhibition.

Conclusion

This compound is a potent and versatile pharmacological tool for the study of a variety of ion channels. Its well-characterized mechanism as a gating modifier provides a unique advantage for investigating the biophysical properties of channel activation. The data and protocols presented in this document are intended to serve as a comprehensive guide for researchers utilizing this compound to advance our understanding of ion channel function in health and disease.

References

Application Notes and Protocols for the Experimental Use of ProTx-I in In Vivo Models of Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ProTx-I is a 35-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. It belongs to the inhibitor cystine knot (ICK) family of peptides. This compound has garnered significant interest in pain research due to its dual antagonistic action on key molecular targets involved in nociception: voltage-gated sodium (Nav) channels and the transient receptor potential ankyrin 1 (TRPA1) channel.[1][2] This document provides detailed application notes and protocols for the experimental use of this compound in various preclinical in vivo models of pain, including inflammatory, neuropathic, and acute nociceptive pain.

Mechanism of Action

This compound functions as a gating modifier of voltage-gated sodium channels, shifting the voltage dependence of their activation to more depolarized potentials.[3][4] Unlike highly selective toxins, this compound exhibits a degree of promiscuity, inhibiting multiple Nav channel subtypes, including those crucial for pain signaling such as Nav1.7 and the tetrodotoxin-resistant channels Nav1.8.[3][5] It is believed to interact with the voltage-sensor domains of these channels.[6]

Furthermore, this compound is a potent antagonist of the TRPA1 ion channel, a key sensor for noxious environmental stimuli and endogenous inflammatory mediators.[2][7] It is thought to bind to the S1-S4 gating domain of the TRPA1 channel.[6] This dual mechanism of action, targeting both the initiation and propagation of nociceptive signals, makes this compound a valuable tool for investigating pain pathways and a potential template for the development of novel analgesic drugs.

Data Presentation

The following tables summarize the in vitro potency of this compound on relevant human ion channels. This data is essential for understanding its target engagement and potential off-target effects.

Table 1: Inhibitory Potency (IC50) of this compound on Human Voltage-Gated Sodium (Nav) Channel Subtypes

Nav Channel SubtypeIC50 (nM)
hNav1.2<100
hNav1.5<100
hNav1.6<100
hNav1.7<100
hNav1.8<100

Data compiled from multiple sources indicating broad-spectrum activity against Nav channels.[3][5]

Table 2: Inhibitory Potency (IC50) of this compound on Human TRPA1 and T-type Calcium Channels

Ion ChannelIC50 (nM)
hTRPA1389 ± 77
hCaV3.1200
hCaV3.231,800

This data highlights the potent inhibition of TRPA1 and selectivity for the CaV3.1 T-type calcium channel subtype.[2][7]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the analgesic efficacy of this compound in common in vivo models of pain.

Formalin-Induced Inflammatory Pain Model in Mice

This model is used to assess acute and tonic inflammatory pain, characterized by a biphasic pain response.

Materials:

  • This compound (lyophilized powder)

  • Sterile, pyrogen-free saline

  • Formalin solution (2.5% in saline)

  • Microsyringes for intrathecal and subcutaneous injections

  • Observation chambers with mirrors for unobstructed paw observation

Protocol:

  • Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) to the testing environment for at least 2 days prior to the experiment. House them in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • This compound Preparation: Reconstitute lyophilized this compound in sterile saline to the desired stock concentration. Further dilute with saline to the final injection concentrations. Note: Due to the lack of specific in vivo dose-response data for this compound, it is recommended to perform a dose-finding study. Doses of the related peptide, ProTx-II (0.24 µg to 2.4 µg, intrathecal), in rats can be used as a starting reference point.[8]

  • Intrathecal (i.t.) Administration:

    • Gently restrain the mouse and perform a lumbar puncture between the L5 and L6 vertebrae using a 30-gauge needle attached to a microsyringe.

    • Administer a 5 µL volume of this compound solution or vehicle (saline) into the subarachnoid space.

    • A successful injection is often confirmed by a slight tail-flick reflex.

  • Formalin Injection: 15 minutes after intrathecal administration, inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Observation:

    • Immediately place the mouse in the observation chamber.

    • Record the cumulative time spent licking and biting the injected paw during two distinct phases:

      • Phase I (Acute Nociceptive Pain): 0-5 minutes post-formalin injection.

      • Phase II (Inflammatory Pain): 15-40 minutes post-formalin injection.

  • Data Analysis: Compare the total time spent licking and biting in the this compound treated groups to the vehicle-treated control group for both phases. A significant reduction in this duration indicates an analgesic effect.

Hargreaves Plantar Test for Thermal Hyperalgesia in Rats

This model is used to assess sensitivity to thermal stimuli, a hallmark of inflammatory and neuropathic pain.

Materials:

  • This compound solution

  • Plantar test apparatus with a radiant heat source

  • Plexiglass enclosures

  • Rat restrainers for intrathecal injection

Protocol:

  • Animal Habituation: Acclimate male Sprague-Dawley rats (200-250 g) to the plantar test apparatus by placing them in the plexiglass enclosures on the glass surface for 30 minutes for 2-3 days before the experiment.

  • Induction of Hyperalgesia (Optional): To model inflammatory pain, inject 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw 24 hours before testing. For neuropathic pain models, procedures like Chronic Constriction Injury (CCI) of the sciatic nerve can be performed 7-14 days prior to testing.

  • This compound Administration (Intrathecal):

    • Anesthetize the rat lightly with isoflurane.

    • Perform an intrathecal injection between the L4 and L5 vertebrae, delivering 10 µL of this compound solution or vehicle.

  • Thermal Sensitivity Testing:

    • At various time points post-intrathecal injection (e.g., 15, 30, 60, 120 minutes), place the rat in the plexiglass enclosure on the glass plate.

    • Position the radiant heat source under the plantar surface of the hind paw to be tested.

    • Activate the heat source and measure the time taken for the rat to withdraw its paw (paw withdrawal latency).

    • A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.

  • Data Analysis: An increase in the paw withdrawal latency in the this compound treated group compared to the vehicle group indicates an anti-hyperalgesic effect.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

The CCI model is a widely used model of peripheral nerve injury that results in persistent neuropathic pain behaviors.

Materials:

  • This compound solution

  • Surgical instruments for nerve ligation

  • 4-0 chromic gut sutures

  • Anesthesia (e.g., isoflurane)

Protocol:

  • CCI Surgery:

    • Anesthetize a male Sprague-Dawley rat (200-250 g).

    • Make an incision on the lateral side of the thigh to expose the sciatic nerve.

    • Loosely tie four ligatures of 4-0 chromic gut around the sciatic nerve, approximately 1 mm apart. The ligatures should be tight enough to cause a slight constriction but not arrest the epineural blood flow.

    • Close the incision in layers.

    • Allow the animal to recover for 7-14 days for the development of neuropathic pain.

  • Assessment of Mechanical Allodynia (von Frey Test):

    • Place the rat in an elevated mesh-floored chamber and allow it to acclimate.

    • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.

    • Determine the 50% paw withdrawal threshold using the up-down method.

  • This compound Administration and Behavioral Testing:

    • After establishing a baseline of mechanical allodynia, administer this compound or vehicle intrathecally as described in the previous protocol.

    • Measure the paw withdrawal threshold at various time points post-administration (e.g., 30, 60, 120, 240 minutes).

  • Data Analysis: A significant increase in the paw withdrawal threshold in the this compound treated group compared to the vehicle group indicates an anti-allodynic effect.

Visualizations

Signaling Pathway of this compound in Nociception

ProTx_I_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_nociceptor Nociceptor Terminal cluster_channels Ion Channels Inflammatory Mediators Inflammatory Mediators TRPA1 TRPA1 Channel Inflammatory Mediators->TRPA1 Activation Mechanical/Chemical Insult Mechanical/Chemical Insult Nav Nav Channels (e.g., Nav1.7, Nav1.8) Mechanical/Chemical Insult->Nav Activation ProTxI This compound ProTxI->Nav Inhibition ProTxI->TRPA1 Inhibition Depolarization Membrane Depolarization Nav->Depolarization TRPA1->Depolarization ActionPotential Action Potential Propagation Depolarization->ActionPotential PainSignal Pain Signal to CNS ActionPotential->PainSignal

Caption: this compound inhibits Nav channels and TRPA1, blocking nociceptive signaling.

Experimental Workflow for In Vivo Pain Models

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis AnimalHabituation Animal Habituation ProTxIPrep This compound Preparation PainInduction Pain Model Induction (e.g., Formalin, CFA, CCI) ProTxIAdmin This compound / Vehicle Administration (i.t.) PainInduction->ProTxIAdmin BehavioralTest Behavioral Assessment (e.g., Licking time, Paw withdrawal) ProTxIAdmin->BehavioralTest DataCollection Data Collection BehavioralTest->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Results Results Interpretation StatisticalAnalysis->Results

Caption: General workflow for testing this compound in in vivo pain models.

Concluding Remarks

This compound is a valuable pharmacological tool for the study of pain. Its dual action on Nav and TRPA1 channels provides a unique opportunity to probe the complex mechanisms of nociception. The protocols outlined in this document provide a framework for the in vivo evaluation of this compound's analgesic potential. However, due to its promiscuous nature and narrow therapeutic window, careful dose-response studies are critical to determine the optimal therapeutic dose that minimizes off-target motor effects. Further research into engineering this compound analogs with improved selectivity for pain-related targets holds significant promise for the development of a new class of non-opioid analgesics.

References

Application Notes and Protocols for Assessing ProTx-I Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the binding affinity of ProTx-I, a peptide toxin from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. This compound is a valuable pharmacological tool due to its potent and selective modulation of various ion channels, including voltage-gated sodium (Nav), voltage-gated calcium (Cav), and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[1] Accurate assessment of its binding affinity is crucial for its use in basic research and drug discovery.

This document outlines three primary methods for characterizing the interaction of this compound with its target ion channels: Electrophysiology (Whole-Cell Patch-Clamp), Fluorescence-Based Binding Assays, and Radioligand Binding Assays.

Quantitative Data Summary

The binding affinity of this compound is typically expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). The following tables summarize the reported IC50 values for this compound against a range of human ion channels.

Table 1: this compound Binding Affinity for Voltage-Gated Sodium (Nav) Channels

Channel SubtypeIC50
hNav1.2~50-100 nM
hNav1.5~50-100 nM
hNav1.6Potently binds
hNav1.7~50-100 nM
hNav1.827 nM

Table 2: this compound Binding Affinity for Voltage-Gated Calcium (Cav) Channels

Channel SubtypeIC50
hCav3.10.2 µM
hCav3.231.8 µM

Table 3: this compound Binding Affinity for Other Channels

ChannelNote
TRPA1Identified as the first high-affinity peptide antagonist.

Method 1: Electrophysiology - Whole-Cell Patch-Clamp

Electrophysiology, specifically the whole-cell patch-clamp technique, is the gold standard for functionally assessing the effect of this compound on ion channels.[2][3] This method allows for the direct measurement of ion channel currents in live cells and the characterization of toxin-induced changes in channel gating properties.[2][3]

Experimental Protocol

1. Cell Preparation:

  • Culture mammalian cells (e.g., HEK293, CHO) stably or transiently expressing the ion channel of interest.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 1 mM) of this compound in a suitable solvent (e.g., water or a buffer containing 0.1% BSA to prevent non-specific binding) and store at -20°C or below. On the day of the experiment, dilute this compound to the desired final concentrations in the external solution.

3. Patch-Clamp Recording:

  • Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

  • Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.[3]

  • Clamp the cell membrane potential at a holding potential where the channels of interest are predominantly in a closed state (e.g., -80 mV to -100 mV for many Nav and Cav channels).

  • Apply voltage steps to elicit ion channel currents. The specific voltage protocol will depend on the channel being studied.

  • Record baseline currents in the absence of the toxin.

  • Apply different concentrations of this compound via the perfusion system and record the resulting inhibition of the ionic current.

  • Allow sufficient time at each concentration for the effect to reach a steady state.

4. Data Analysis:

  • Measure the peak current amplitude at each this compound concentration.

  • Normalize the current at each concentration to the baseline current.

  • Plot the normalized current as a function of the this compound concentration and fit the data to the Hill equation to determine the IC50 value.

experimental_workflow_electrophysiology cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_prep Cell Culture with Target Ion Channel giga_seal Form Gigaohm Seal cell_prep->giga_seal solution_prep Prepare External & Internal Solutions solution_prep->giga_seal toxin_prep Prepare this compound Dilutions toxin_app Apply this compound toxin_prep->toxin_app whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Currents whole_cell->baseline baseline->toxin_app record_inhibition Record Inhibited Currents toxin_app->record_inhibition measure_current Measure Peak Current Amplitude record_inhibition->measure_current normalize Normalize Data measure_current->normalize fit_curve Fit Dose-Response Curve (Hill Equation) normalize->fit_curve determine_ic50 Determine IC50 fit_curve->determine_ic50

Whole-Cell Patch-Clamp Workflow

Method 2: Fluorescence-Based Binding Assay

Fluorescence-based assays offer a higher-throughput alternative to electrophysiology for assessing binding affinity. These assays typically use a fluorescently labeled version of this compound to quantify its binding to cells or membrane preparations expressing the target ion channel.

Experimental Protocol

1. Reagents and Preparation:

  • Fluorescently Labeled this compound: Obtain or prepare this compound conjugated to a fluorophore (e.g., Cy5, ATTO488).

  • Cells/Membranes: Use whole cells expressing the target ion channel or membrane preparations from these cells.

  • Assay Buffer: A buffered saline solution (e.g., PBS or HEPES-buffered saline) containing a blocking agent (e.g., 0.1% BSA) to reduce non-specific binding.

  • Unlabeled this compound: For competition binding assays.

2. Assay Procedure (Competition Binding):

  • Seed cells expressing the target ion channel into a 96-well or 384-well plate and allow them to adhere.

  • Prepare serial dilutions of unlabeled this compound in the assay buffer.

  • Add a fixed, low concentration of fluorescently labeled this compound to all wells (except for blanks).

  • Add the serial dilutions of unlabeled this compound to the wells. Include wells with only labeled this compound (total binding) and wells with a high concentration of unlabeled this compound (non-specific binding).

  • Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 1-2 hours) at room temperature or 37°C.

  • Wash the wells with cold assay buffer to remove unbound ligand.

  • Measure the fluorescence intensity in each well using a plate reader.

3. Data Analysis:

  • Subtract the non-specific binding from all other measurements to obtain specific binding.

  • Plot the specific binding as a function of the unlabeled this compound concentration.

  • Fit the data to a one-site competition binding equation to determine the IC50 of the unlabeled this compound.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

experimental_workflow_fluorescence cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_plate Plate Cells with Target Ion Channel add_labeled Add Labeled This compound cell_plate->add_labeled reagent_prep Prepare Labeled & Unlabeled this compound reagent_prep->add_labeled add_unlabeled Add Unlabeled This compound (Serial Dilutions) reagent_prep->add_unlabeled add_labeled->add_unlabeled incubate Incubate to Equilibrium add_unlabeled->incubate wash Wash to Remove Unbound Ligand incubate->wash read_fluorescence Read Fluorescence wash->read_fluorescence calc_specific Calculate Specific Binding read_fluorescence->calc_specific plot_data Plot Competition Curve calc_specific->plot_data fit_curve Fit One-Site Competition Model plot_data->fit_curve determine_ki Determine Ki fit_curve->determine_ki

Fluorescence-Based Binding Assay Workflow

Method 3: Radioligand Binding Assay

Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions. This technique involves the use of a radiolabeled form of this compound (e.g., labeled with 125I) to measure its binding to membrane preparations containing the ion channel of interest.

Experimental Protocol

1. Membrane Preparation:

  • Homogenize cells or tissues expressing the target ion channel in a cold lysis buffer.

  • Centrifuge the homogenate at a low speed to remove nuclei and large debris.

  • Centrifuge the supernatant at a high speed to pellet the membranes.

  • Wash the membrane pellet and resuspend it in a suitable binding buffer.

  • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

2. Saturation Binding Assay (to determine Kd and Bmax of the radioligand):

  • In a 96-well plate, add a constant amount of membrane protein to each well.

  • Add increasing concentrations of radiolabeled this compound.

  • For non-specific binding determination, add a high concentration of unlabeled this compound to a parallel set of wells.

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Competition Binding Assay (to determine Ki of unlabeled this compound):

  • To each well containing the membrane preparation, add a fixed concentration of radiolabeled this compound (typically at or below its Kd).

  • Add increasing concentrations of unlabeled this compound.

  • Follow the incubation, filtration, and counting steps as described for the saturation assay.

4. Data Analysis:

  • Saturation Assay: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding versus the concentration of radiolabeled this compound and fit to a one-site binding hyperbola to determine the Kd and Bmax.

  • Competition Assay: Calculate the percentage of specific binding at each concentration of the unlabeled competitor. Plot this against the log of the competitor concentration and fit to a sigmoidal dose-response curve to obtain the IC50. Calculate the Ki using the Cheng-Prusoff equation.

experimental_workflow_radioligand cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis membrane_prep Prepare Cell Membranes incubation Incubate Membranes with Radioligand & Competitor membrane_prep->incubation radioligand_prep Prepare Radiolabeled This compound radioligand_prep->incubation filtration Separate Bound/Free Ligand by Filtration incubation->filtration wash_filters Wash Filters filtration->wash_filters count_radioactivity Count Radioactivity wash_filters->count_radioactivity calc_binding Calculate Specific Binding count_radioactivity->calc_binding plot_curves Plot Saturation or Competition Curves calc_binding->plot_curves determine_constants Determine Kd, Bmax, IC50, and Ki plot_curves->determine_constants

Radioligand Binding Assay Workflow

References

ProTx-I in Fluorescence-Based Ion Channel Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ProTx-I is a 35-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. As a member of the inhibitor cystine knot (ICK) family of peptides, this compound is a potent modulator of various voltage-gated ion channels.[1] It has been shown to inhibit several subtypes of voltage-gated sodium (Nav) channels, including the pain target Nav1.7, as well as certain voltage-gated calcium (Cav) channels.[2][3] The mechanism of action for Nav channels involves shifting the voltage-dependence of activation to more positive potentials, thereby acting as a gating modifier.[1][4]

Fluorescence-based assays have become a vital tool in high-throughput screening (HTS) for ion channel modulators due to their scalability and sensitivity. These assays typically rely on either ion-sensitive fluorescent indicators that detect the influx of specific ions (e.g., Na+) or voltage-sensitive dyes that report changes in cell membrane potential. This document provides detailed application notes and protocols for the use of this compound as a reference inhibitor in fluorescence-based assays targeting voltage-gated sodium channels, with a particular focus on Nav1.7.

Quantitative Data Summary

The inhibitory potency of this compound has been characterized across various ion channel subtypes using multiple techniques. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against human ion channels. It is important to note that assay conditions, such as the technique used (e.g., electrophysiology vs. fluorescence), can influence the apparent potency.

Target Ion ChannelAssay TypeIC50 ValueReference
hNav1.7Electrophysiology50 - 100 nM[5]
hNav1.8Electrophysiology27 nM (rat)[6]
hNav1.2Electrophysiology50 - 100 nM[5]
hNav1.5Electrophysiology50 - 100 nM[5]
hCav3.1Electrophysiology0.2 µM[2]
hCav3.2Electrophysiology31.8 µM[2]
hCav3.3FLIPR Assay0.026 µM[6]

Signaling Pathway and Mechanism of Action

This compound acts as a gating modifier on voltage-gated sodium channels. It binds to the voltage-sensing domains (VSDs) of the channel protein, specifically interacting with the extracellular loops.[6] This interaction stabilizes the VSD in its resting or closed conformation, making it more difficult for the channel to open in response to membrane depolarization. By shifting the voltage-dependence of activation to more positive potentials, this compound effectively inhibits the influx of sodium ions that is necessary for the propagation of action potentials.

ProTx_I_Mechanism cluster_membrane Cell Membrane Nav1_7_closed Nav1.7 (Closed) Nav1_7_open Nav1.7 (Open) Nav1_7_closed->Nav1_7_open conformational change VSD Voltage Sensor (Resting) No_Na_influx No Na+ Influx Nav1_7_closed->No_Na_influx remains closed VSD_active Voltage Sensor (Activated) Na_influx Na+ Influx Nav1_7_open->Na_influx allows ProTx_I This compound ProTx_I->Nav1_7_closed binds & stabilizes resting state Depolarization Membrane Depolarization Depolarization->Nav1_7_closed triggers activation

Caption: Mechanism of this compound inhibition of Nav1.7.

Experimental Protocols

Membrane Potential Assay using FLIPR

This protocol describes the use of a Fluorometric Imaging Plate Reader (FLIPR) and a membrane potential-sensitive dye to measure the inhibitory effect of this compound on Nav1.7 channels stably expressed in HEK293 cells. The assay relies on an agonist (e.g., veratridine) to open the channels, causing membrane depolarization, which is detected as an increase in fluorescence. This compound will inhibit this depolarization.

Materials:

  • HEK293 cells stably expressing hNav1.7

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic)

  • Poly-D-lysine coated 384-well black-walled, clear-bottom plates

  • FLIPR Membrane Potential Assay Kit (e.g., BLUE or RED from Molecular Devices)

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • This compound stock solution (in assay buffer with 0.1% BSA)

  • Veratridine stock solution (in DMSO)

Procedure:

  • Cell Plating:

    • The day before the assay, seed the Nav1.7-HEK293 cells into 384-well plates at a density of 15,000 - 20,000 cells per well in 25 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence and formation of a monolayer.

  • Dye Loading:

    • Prepare the FLIPR Membrane Potential dye loading buffer according to the manufacturer’s instructions.[7]

    • On the day of the assay, remove the cell plates from the incubator and add 25 µL of the dye loading buffer to each well.[7]

    • Incubate the plates for 30-60 minutes at 37°C or room temperature, protected from light.[7][8]

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in the assay buffer. Also, prepare a solution of veratridine in the assay buffer. The final concentration of veratridine should be at its EC80, which needs to be predetermined (typically in the range of 10-100 µM for veratridine).[9][10]

    • Using the FLIPR instrument, add the desired volume (e.g., 12.5 µL) of the this compound dilutions to the cell plate.

    • Incubate for a predetermined time (e.g., 15-60 minutes) at room temperature.[9][11]

  • Agonist Addition and Fluorescence Reading:

    • Place the cell plate and the agonist plate into the FLIPR instrument.

    • Configure the instrument to add the veratridine solution to all wells and immediately begin recording the fluorescence signal over time (e.g., for 1-3 minutes).[9]

    • The fluorescence signal will increase upon the addition of veratridine in the control wells (no this compound). In wells with this compound, this increase will be inhibited in a concentration-dependent manner.

Data Analysis:

  • The inhibitory effect of this compound is calculated as the percentage reduction in the fluorescence signal (peak or area under the curve) compared to the control (veratridine only) wells.

  • Plot the percent inhibition against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Sodium Influx Assay

This protocol outlines a method to measure the direct influx of sodium ions using a Na+-sensitive fluorescent indicator, such as ION Natrium Green-2 AM (ING-2 AM) or Asante Natrium Green (ANG-2).

Materials:

  • HEK293 cells stably expressing hNav1.7

  • Culture medium and poly-D-lysine coated 384-well plates as above

  • Sodium-sensitive dye (e.g., ING-2 AM)

  • Pluronic F-127

  • Physiological salt solution (PSS): 140 mM NaCl, 5.9 mM KCl, 1.4 mM MgCl2, 1.2 mM NaH2PO4, 5 mM NaHCO3, 1.8 mM CaCl2, 11.5 mM glucose, 10 mM HEPES, pH 7.4.[12]

  • This compound stock solution

  • Veratridine stock solution

Procedure:

  • Cell Plating:

    • Plate cells as described in the membrane potential assay protocol.

  • Dye Loading:

    • Prepare a loading solution of the sodium-sensitive dye (e.g., 10 µM ANG-2) in PSS, potentially with a small amount of Pluronic F-127 to aid in dye solubilization.[12]

    • Wash the cells with PSS and then add the dye loading solution.

    • Incubate for 45-60 minutes at 37°C.

    • After incubation, wash the cells with PSS to remove extracellular dye.

  • Compound and Agonist Addition:

    • Add the this compound dilutions to the respective wells and incubate as required.

    • Place the plate in a fluorescence plate reader.

    • Add the veratridine solution to initiate Na+ influx and begin fluorescence measurements.

Data Analysis:

  • The increase in fluorescence intensity corresponds to the influx of Na+.

  • Calculate the IC50 for this compound as described in the membrane potential assay protocol.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the logical flow of the experimental protocols.

FLIPR_Workflow cluster_prep Assay Preparation cluster_assay FLIPR Assay Execution cluster_analysis Data Analysis A Seed Nav1.7-HEK293 cells in 384-well plate B Incubate overnight A->B D Load cells with Membrane Potential Dye B->D C Prepare this compound and Agonist (Veratridine) plates F Add this compound dilutions to cell plate C->F E Incubate with dye D->E E->F G Incubate with this compound F->G H Add Agonist (Veratridine) and read fluorescence on FLIPR G->H I Calculate % Inhibition H->I J Generate Dose-Response Curve I->J K Determine IC50 value J->K

Caption: Workflow for a FLIPR-based membrane potential assay.

Decision_Tree Start Start: Screen for Nav1.7 Inhibitors Assay_Type Choose Assay Type Start->Assay_Type Membrane_Potential Membrane Potential Assay (Indirect measurement) Assay_Type->Membrane_Potential Indirect Sodium_Influx Sodium Influx Assay (Direct measurement) Assay_Type->Sodium_Influx Direct Run_FLIPR Run FLIPR Protocol (as described) Membrane_Potential->Run_FLIPR Run_Influx Run Sodium Influx Protocol (as described) Sodium_Influx->Run_Influx Analyze Analyze Data for Inhibition and IC50 Run_FLIPR->Analyze Run_Influx->Analyze

Caption: Logical decision tree for assay selection.

References

Troubleshooting & Optimization

ProTx-I Degradation in Experimental Buffers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of ProTx-I in experimental buffers.

Troubleshooting Guide: this compound Degradation

Unexpected loss of this compound activity in your experiments can be a significant setback. This guide provides a systematic approach to identifying and mitigating potential causes of degradation.

Visual Troubleshooting Workflow

The following flowchart outlines a step-by-step process for troubleshooting this compound degradation.

ProTx_I_Troubleshooting_Workflow Troubleshooting Workflow for this compound Degradation cluster_observe Observation cluster_check Initial Checks cluster_investigate Investigation of Degradation Source cluster_solve_proteolytic Solutions for Proteolytic Degradation cluster_solve_physicochemical Solutions for Physicochemical Instability cluster_validate Validation A Reduced or Absent This compound Activity B Verify Stock Solution Integrity & Concentration A->B C Review Experimental Protocol & Buffer Prep A->C D Potential Proteolytic Degradation? B->D C->D E Potential Physicochemical Instability? C->E D->E No F Add Protease Inhibitor Cocktail to Buffer D->F Yes I Maintain pH between 6.0 and 8.0 E->I Yes G Use Protease-Free Reagents & Water F->G H Minimize Incubation Time at 37°C G->H M Perform Stability Assay (See Protocol) H->M J Avoid Temperatures Above 40°C I->J K Minimize Freeze-Thaw Cycles J->K L Store at -20°C or below K->L L->M N Re-run Experiment with Optimized Conditions M->N O Activity Restored? N->O P Problem Solved O->P Yes Q Contact Technical Support O->Q No

Caption: A flowchart to diagnose and resolve this compound degradation issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in experimental buffers?

A1: The primary cause of this compound degradation is enzymatic activity from proteases that may be present in the experimental buffer or come from the biological samples being used. This compound is particularly susceptible to degradation by serine proteases like trypsin and chymotrypsin.[1]

Q2: How should I store my this compound stock solutions to ensure stability?

A2: For maximum stability, this compound should be stored at -20°C or lower in a solution of purified water or a buffer at a neutral pH.[2] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.

Q3: What is the optimal pH range for this compound stability?

A3: While specific data for this compound is limited, peptides with an inhibitory cystine knot (ICK) motif are generally stable in a pH range of 6.0 to 8.0. Extreme pH values should be avoided as they can lead to hydrolysis of peptide bonds.

Q4: Can high temperatures affect this compound stability?

A4: Yes, this compound is a peptide and can be susceptible to thermal degradation. It is stable at 37°C for several hours, but prolonged incubation or higher temperatures can lead to degradation. It is recommended to prepare experimental buffers with this compound on ice and to minimize the time the peptide is kept at room temperature or higher.

Q5: My buffer contains serum. Could this be a source of degradation?

A5: Absolutely. Serum is a significant source of proteases. If your experimental design requires the presence of serum, it is highly recommended to use heat-inactivated serum and to add a broad-spectrum protease inhibitor cocktail to your buffer.

Quantitative Data on this compound Degradation

The following table summarizes the degradation of this compound in the presence of common proteases.

ProteaseIncubation Time (hours)This compound Remaining (%)
Trypsin 1~0
2~0
4~0
Chymotrypsin 1~0
2~0
4~0
Elastase 1~75
2~50
4~22
Pepsin 4>80

Data adapted from "High Proteolytic Resistance of Spider-Derived Inhibitor Cystine Knots". The experiments were conducted at 37°C.[1]

Experimental Protocols

Protocol for Assessing this compound Stability in Experimental Buffer

This protocol allows for the quantitative assessment of this compound stability under your specific experimental conditions.

Materials:

  • This compound stock solution (of known concentration)

  • Your experimental buffer

  • Protease inhibitor cocktail (optional)

  • Incubator or water bath at the desired experimental temperature

  • Quenching solution (e.g., 10% Trifluoroacetic acid - TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile

Procedure:

  • Preparation of Experimental Samples:

    • Prepare your experimental buffer. If testing the effect of protease inhibitors, create two batches of buffer: one with and one without the inhibitor cocktail.

    • Spike the buffer(s) with a known concentration of this compound (e.g., 10 µM).

    • Prepare a "Time 0" sample by immediately taking an aliquot (e.g., 50 µL) of the this compound-containing buffer and adding it to an equal volume of quenching solution. Store this sample at 4°C.

  • Incubation:

    • Incubate the remaining this compound-containing buffer at your desired experimental temperature (e.g., 37°C).

    • At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 50 µL) and quench the reaction by adding it to an equal volume of 10% TFA. Store the quenched samples at 4°C until analysis.

  • HPLC Analysis:

    • Centrifuge the quenched samples to pellet any precipitated material.

    • Inject the supernatant onto the HPLC system.

    • Use a suitable gradient of mobile phase B to elute this compound (e.g., 5-60% B over 30 minutes).

    • Monitor the elution profile at 214 nm or 280 nm.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on the retention time of the "Time 0" sample.

    • Integrate the area of the this compound peak for each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.

This compound Signaling Pathway

This compound is a gating modifier of voltage-gated sodium (Nav) and calcium (Cav) channels. It does not block the pore of the channel but rather binds to the voltage-sensing domains (VSDs) and shifts the voltage-dependence of activation to more positive potentials.[1][3][4] This means that a stronger depolarization is required to open the channel.

ProTx_I_Signaling_Pathway Mechanism of this compound Action on Voltage-Gated Ion Channels cluster_membrane Cell Membrane Nav_channel Voltage-Gated Sodium Channel (Nav) VSD Voltage-Sensing Domain (VSD) Pore Pore Domain VSD->Pore Opens Sodium_Influx Sodium Ion Influx Pore->Sodium_Influx Allows ProTxI This compound ProTxI->VSD Binds to Activation Channel Activation ProTxI->Activation Shifts voltage-dependence of Depolarization Membrane Depolarization Depolarization->VSD Activates Inhibition Inhibition of Channel Activation Action_Potential Action Potential Propagation Sodium_Influx->Action_Potential Leads to

Caption: this compound's mechanism of inhibiting ion channel activation.

References

optimizing ProTx-I concentration for specific channel subtypes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of ProTx-I, a potent inhibitor of multiple voltage-gated ion channels. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Troubleshooting and Optimization Guide

This section provides solutions to common issues encountered during experiments with this compound, focusing on optimizing its concentration for specific ion channel subtypes.

Data Presentation: this compound Potency (IC50) Across Various Ion Channels

This compound exhibits a broad range of activity across several ion channel families. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against various human (h), rat (r), and other species' ion channels. This data is crucial for designing experiments with appropriate concentration ranges to achieve subtype selectivity.

Ion Channel SubtypeReported IC50SpeciesNotes
Voltage-Gated Sodium Channels (NaV)
NaV1.250 - 100 nM[1]Not Specified
NaV1.550 - 100 nM[1]Not Specified
NaV1.750 - 100 nM[1]Not Specified
rNaV1.827 nM[1]Rat
hNaV Isoforms (general)60 - 130 nMHumanGeneral range for several isoforms.
Voltage-Gated Calcium Channels (CaV)
hCaV3.10.2 µM (200 nM)[2]Human
hCaV3.231.8 µM (31,800 nM)[2]Human
CaV3.1 (T-type)50 nM[1]Not SpecifiedShifts voltage dependence of activation.
Potassium Channels (KV)
KV2.1Inhibition reported[2]Not Specified10-fold less potent than on NaV channels.[1]
Transient Receptor Potential Channels (TRP)
TRPA1Inhibition reportedNot Specified[1]
Experimental Protocol: Determination of this compound IC50 using Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the key steps for determining the IC50 value of this compound on a specific voltage-gated ion channel subtype expressed in a heterologous expression system (e.g., HEK293 cells).

1. Cell Preparation:

  • Culture cells expressing the ion channel of interest to 60-80% confluency on glass coverslips.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with an external solution at a rate of 1-2 mL/min.

2. Electrophysiology Setup:

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential appropriate for the target channel (e.g., -80 mV to -120 mV for NaV channels) to ensure channels are in a closed, ready-to-activate state.

3. Data Acquisition:

  • Apply a voltage protocol to elicit ionic currents through the targeted channels. The protocol will depend on the specific channel's gating kinetics (e.g., a step depolarization from the holding potential).

  • Record baseline currents in the absence of this compound. Ensure the current amplitude is stable for several minutes before applying the toxin.

4. This compound Application and Concentration-Response Curve Generation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or saline buffer) and make serial dilutions in the external solution to achieve a range of final concentrations. It is advisable to prepare fresh dilutions for each experiment.

  • Apply each concentration of this compound to the cell via the perfusion system until the inhibitory effect reaches a steady state.

  • Record the peak current at each concentration.

  • Wash out the toxin with the control external solution to check for reversibility of the block.

  • Repeat this procedure for a sufficient number of cells (n ≥ 5) for each concentration.

5. Data Analysis:

  • Measure the peak current amplitude at each this compound concentration and normalize it to the control current recorded before toxin application.

  • Plot the normalized current as a function of the this compound concentration.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value:

    • Response = 100 / (1 + ([Toxin]/IC50)^n)

    • Where [Toxin] is the concentration of this compound, IC50 is the half-maximal inhibitory concentration, and n is the Hill coefficient.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound solutions?

A1: this compound is typically supplied as a lyophilized powder. For stock solutions, reconstitute the peptide in high-purity water or a saline buffer.[1] To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or below. For working solutions, dilute the stock solution into the external recording solution on the day of the experiment. The stability of this compound in working solutions at room temperature for extended periods may be limited, so fresh preparation is advised.

Q2: I am observing inhibition of my target channel at a much lower/higher concentration than the reported IC50. What could be the reason?

A2: Discrepancies in potency can arise from several factors:

  • Different experimental conditions: IC50 values are highly dependent on the experimental setup, including the composition of internal and external solutions, holding potential, and the specific voltage protocol used.

  • Cellular expression system: The lipid composition of the cell membrane can influence the interaction of this compound with the ion channel.[2]

  • Peptide stability and handling: Improper storage or multiple freeze-thaw cycles can degrade the peptide, leading to reduced potency.

  • Channel state: The affinity of this compound may differ depending on the conformational state of the ion channel (resting, open, or inactivated).

Q3: How can I minimize the off-target effects of this compound, especially on KV channels?

A3: this compound is known to inhibit KV2.1 channels, albeit with lower potency than its effects on NaV channels.[1][2] To minimize these off-target effects when studying NaV or CaV channels:

  • Use the lowest effective concentration: Based on the IC50 values, use a concentration of this compound that is sufficient to inhibit your target channel but is below the threshold for significant KV channel inhibition.

  • Pharmacological isolation: If possible, use specific blockers for the off-target channels to isolate the activity of your channel of interest.

  • Control experiments: Perform control experiments on cells expressing only the off-target channel to quantify the effect of your chosen this compound concentration on that specific channel.

Q4: I am experiencing issues with non-specific binding of this compound in my experimental setup. How can I reduce this?

A4: Non-specific binding of peptides to surfaces can reduce the effective concentration of the toxin. To mitigate this:

  • Use low-binding labware: Utilize polypropylene or siliconized tubes and pipette tips.

  • Include a carrier protein: Adding a small amount of bovine serum albumin (BSA) (e.g., 0.1%) to the external solution can help to block non-specific binding sites on the perfusion system and recording chamber.

  • Pre-treatment of the perfusion system: Before the experiment, perfuse the system with a solution containing a high concentration of a non-specific peptide or BSA to saturate non-specific binding sites.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for IC50 Determination prep Cell Preparation (HEK293 expressing target channel) setup Whole-Cell Patch Clamp Setup prep->setup baseline Record Baseline Current setup->baseline application Apply Serial Dilutions of this compound baseline->application record Record Steady-State Current application->record washout Washout and Check Reversibility record->washout analysis Data Analysis (Concentration-Response Curve) record->analysis washout->application Repeat for each concentration ic50 Determine IC50 Value analysis->ic50

Caption: Workflow for determining the IC50 of this compound.

G cluster_troubleshooting Troubleshooting Logic for Unexpected Potency cluster_solutions Potential Solutions start Unexpected this compound Potency Observed check_protocol Verify Experimental Protocol (Solutions, Voltage Protocol) start->check_protocol check_peptide Assess Peptide Integrity (Storage, Aliquoting, Fresh Dilutions) start->check_peptide check_system Consider Expression System (Cell Line, Expression Level) start->check_system solution_protocol Standardize Protocol check_protocol->solution_protocol solution_peptide Use Fresh Aliquots/Lots check_peptide->solution_peptide solution_system Characterize Baseline Channel Properties check_system->solution_system

Caption: Decision tree for troubleshooting this compound potency issues.

References

ProTx-I Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering a lack of ProTx-I effect in their experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a gating modifier peptide toxin originally isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens.[1][2] Its primary mechanism involves binding to the voltage-sensor domains of voltage-gated ion channels, thereby shifting the voltage-dependence of their activation to more positive potentials.[3][4] This action inhibits the channels from opening at normal physiological voltages. This compound preferentially binds to anionic lipid-containing membranes where it can interact with the ion channel's voltage sensor.[4]

Q2: Which ion channels are targeted by this compound?

This compound is known to be a promiscuous toxin, meaning it can affect several different ion channels.[5] Its targets include:

  • Voltage-gated sodium (NaV) channels : It inhibits a broad range of NaV channel subtypes, including the tetrodotoxin-resistant (TTX-r) channels like NaV1.8 and various tetrodotoxin-sensitive (TTX-s) channels such as NaV1.2, NaV1.5, and NaV1.7.[2][6]

  • Voltage-gated calcium (CaV) channels : this compound is a potent blocker of T-type calcium channels, showing selectivity for CaV3.1 over CaV3.2.[7]

  • Transient Receptor Potential Ankryin 1 (TRPA1) channels : this compound is the first identified high-affinity peptide antagonist of the TRPA1 channel.[4][6]

  • Voltage-gated potassium (KV) channels : It can also inhibit KV2.1 channels, although with lower potency compared to its effects on NaV and CaV channels.[6][7]

Q3: What are the typical effective concentrations (IC50) for this compound?

The half-maximal inhibitory concentration (IC50) of this compound varies depending on the target ion channel and the experimental system. The following table summarizes reported IC50 values.

Target Ion ChannelSpecies/SystemIC50 Value
hNaV1.7Human51 nM
rNaV1.8Rat27 nM[1][2]
NaV1.2, NaV1.550 - 100 nM[2]
hCaV3.1Human0.2 µM (200 nM)[7]
hCaV3.2Human31.8 µM[7]
CaV3.1 (T-type)50 nM[6]
KV2.1411 nM[8]

Troubleshooting Guide

Issue: I am not observing any effect of this compound in my electrophysiology experiments.

This is a common issue that can arise from several factors, ranging from reagent preparation to the experimental setup itself. Follow this guide to troubleshoot the problem.

Reagent Preparation and Handling

Q: How should I properly dissolve and store this compound?

  • Solubility : this compound is a peptide and should be dissolved in water or a saline buffer to a stock concentration of at least 2 mg/ml. It is a white lyophilized solid.[6]

  • Storage : For long-term stability, store the lyophilized peptide and stock solutions at -20°C. Avoid repeated freeze-thaw cycles, which can degrade the peptide. Aliquoting the stock solution into single-use volumes is highly recommended.

  • Vehicle Control : Always perform a vehicle control experiment by applying the buffer used to dissolve this compound to your cells to ensure it does not have an effect on its own.

Q: Could the this compound have degraded?

Peptides are susceptible to degradation. If the product is old, has been stored improperly, or has undergone multiple freeze-thaw cycles, its activity may be compromised. If you suspect degradation, it is best to use a fresh vial of the toxin.

Experimental Protocol

Q: Is my experimental concentration of this compound appropriate?

Refer to the IC50 table above. Ensure that the concentration you are using is sufficient to elicit a response in your specific target channel. For initial experiments, it is advisable to use a concentration at or above the known IC50 value. A dose-response curve should be generated to determine the optimal concentration for your system.

Q: Am I using the correct voltage protocol to observe the effects of a gating modifier?

Since this compound is a gating modifier that shifts the voltage-dependence of activation, its effects may be missed if you are only using a single, strong depolarization step.[3]

  • Recommendation : Use a voltage protocol that elicits submaximal activation of the channel. This will make any shift in the activation curve more apparent.

  • Protocol : To assess the voltage-dependence of activation, apply a series of depolarizing steps in, for example, 5 or 10 mV increments. Compare the current-voltage relationship before and after the application of this compound.

Q: Could the binding of this compound be state-dependent?

Yes, ProTx-II, a closely related peptide, has been shown to bind to sodium channels in the closed state.[3] It is possible that this compound has a similar state-dependent binding mechanism. The holding potential of your cell can influence the state of the channels and therefore the binding of the toxin.

Biological System

Q: Is the target ion channel actually expressed and functional in my cells?

  • Verification : Before testing this compound, confirm the presence of your target ion channel. For heterologous expression systems (e.g., HEK293 cells, Xenopus oocytes), verify expression using techniques like RT-PCR, Western blot, or by recording the characteristic currents of the channel. For primary cells, be aware that expression levels can vary.

  • Species Differences : The potency of this compound can differ between species. For instance, a study noted differences in the effect of this compound on rat versus human CaV3.1 channels.[9] Ensure that the this compound effects you are expecting are documented for the species of your channel.

Q: Are there any off-target effects that could be masking the intended effect?

Given this compound's promiscuity, it may have effects on other channels in your cell system that could complicate the interpretation of your results.[5] For example, if you are studying its effect on NaV channels in a neuron that also expresses sensitive CaV or KV channels, the net effect on cell excitability might not be straightforward.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology on HEK293 Cells Expressing a Target NaV Channel
  • Cell Culture : Culture HEK293 cells stably or transiently expressing the human NaV channel of interest.

  • Solutions :

    • External Solution (in mM) : 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

    • Internal Solution (in mM) : 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.

  • This compound Preparation : Prepare a 100 µM stock solution of this compound in the external solution. Further dilute to the desired final concentrations (e.g., 10 nM - 1 µM) in the external solution on the day of the experiment.

  • Recording :

    • Obtain whole-cell patch-clamp recordings with borosilicate glass pipettes (2-4 MΩ).

    • Hold the cell at a membrane potential of -90 mV.

    • To measure the voltage-dependence of activation, apply depolarizing pulses from -80 mV to +40 mV in 10 mV increments for 50 ms.

    • Establish a stable baseline recording in the external solution.

    • Perfuse the cell with the this compound containing external solution until a steady-state effect is observed (typically 2-5 minutes).

    • Wash out the toxin with the external solution to check for reversibility.

  • Data Analysis : Plot the normalized peak current amplitude against the test potential to generate current-voltage (I-V) curves. Fit the conductance-voltage (G-V) curves with a Boltzmann function to determine the half-activation voltage (V1/2) before and after this compound application.

Visualizations

ProTx_I_Signaling_Pathway ProTxI This compound Membrane Cell Membrane (Anionic Lipids) ProTxI->Membrane Partitioning VSD Voltage-Sensor Domain (VSD) ProTxI->VSD Binds to & Modifies IonChannel Voltage-Gated Ion Channel (e.g., NaV, CaV, TRPA1) Membrane->IonChannel Interaction IonChannel->VSD Pore Channel Pore IonChannel->Pore ActivationGate Activation Gate VSD->ActivationGate Controls VSD->ActivationGate Shifts Activation Voltage to more positive potentials IonFlow Ion Influx/Efflux Pore->IonFlow Allows Pore->IonFlow Blocks ActivationGate->Pore Opens/Closes ActivationGate->Pore Inhibits Opening

Caption: this compound Mechanism of Action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Toxin Prepare this compound Stock & Working Solutions Application Apply this compound Prep_Toxin->Application Prep_Cells Culture & Prepare Cells (e.g., HEK293 with NaV1.7) Baseline Establish Stable Baseline Recording (Control) Prep_Cells->Baseline Prep_Solutions Prepare External & Internal Recording Solutions Prep_Solutions->Baseline Baseline->Application Recording Record Channel Activity (e.g., I-V Protocol) Application->Recording Washout Washout this compound Recording->Washout Analyze Analyze Data (e.g., Compare I-V curves, calculate V1/2 shift) Washout->Analyze Conclusion Draw Conclusions Analyze->Conclusion

Caption: General Experimental Workflow.

Troubleshooting_Logic Start No Effect of this compound Observed Check_Reagent Check Reagent Preparation & Storage Start->Check_Reagent Check_Concentration Is Concentration > IC50? Check_Reagent->Check_Concentration OK Result_Bad_Reagent Action: Use fresh, properly dissolved/stored this compound. Perform vehicle control. Check_Reagent->Result_Bad_Reagent Issue Found Check_Protocol Is Voltage Protocol Appropriate for Gating Modifier? Check_Concentration->Check_Protocol Yes Result_Bad_Conc Action: Increase concentration. Perform dose-response. Check_Concentration->Result_Bad_Conc No Check_Expression Is Target Channel Functionally Expressed? Check_Protocol->Check_Expression Yes Result_Bad_Protocol Action: Use voltage protocol to assess activation curve shift. Check_Protocol->Result_Bad_Protocol No Result_OK Problem Solved Check_Expression->Result_OK Yes Result_Bad_Expression Action: Verify channel expression and function (e.g., PCR, WB, positive control modulator). Check_Expression->Result_Bad_Expression No Result_Bad_Reagent->Check_Concentration Result_Bad_Conc->Check_Protocol Result_Bad_Protocol->Check_Expression Result_Bad_Expression->Result_OK After verification

Caption: Troubleshooting Decision Tree.

References

ProTx-I off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the off-target effects of ProTx-I in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a 35-residue peptide toxin originally isolated from the venom of the Peruvian green-velvet tarantula, Thrixopelma pruriens. Its primary targets are voltage-gated sodium channels (NaV channels). It acts as a gating modifier, inhibiting channel function by shifting the voltage dependence of activation to more depolarized potentials.[1][2] this compound exhibits activity against a broad range of NaV channel subtypes.[1][3]

Q2: What are the known off-target effects of this compound?

This compound is known to interact with several other ion channels, which can lead to off-target effects in experimental systems. The primary off-targets identified are:

  • Voltage-gated calcium channels (CaV channels): Specifically, this compound shows activity against T-type calcium channels, with a notable selectivity for CaV3.1 over CaV3.2 and CaV3.3.[4][5][6]

  • Transient Receptor Potential Ankryin 1 (TRPA1) channels: this compound is a known antagonist of the TRPA1 ion channel, which is involved in nociception.[1][7]

  • Voltage-gated potassium channels (KV channels): this compound has been reported to inhibit KV2.1 channels.[3][4]

Q3: How does this compound interact with its on- and off-targets?

This compound is a gating modifier that binds to the voltage-sensing domains (VSDs) of ion channels.[2][7] Specifically, it interacts with the S1-S4 gating domain, stabilizing the closed state of the channel and thereby shifting the voltage-dependence of activation to more positive potentials.[1][2][7] For NaV channels, it has been shown to bind to the S3-S4 linker on VSDII.[2] This mechanism of action is consistent across its various on- and off-targets.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No effect of this compound on the target NaV channel. 1. Incorrect peptide concentration: The effective concentration of this compound can be influenced by adsorption to surfaces. 2. Peptide degradation: Improper storage or handling may have degraded the peptide. 3. Cellular expression: Low or no expression of the target NaV channel in the experimental system.1. Use carrier proteins like bovine serum albumin (BSA) in your solutions to minimize non-specific binding. Prepare fresh dilutions for each experiment. 2. Store this compound lyophilized at -20°C and reconstitute just before use. Avoid repeated freeze-thaw cycles. 3. Verify the expression of your target channel using techniques like qPCR, Western blot, or by using a positive control agonist/antagonist.
Observed cellular effect does not match the expected NaV channel inhibition. 1. Off-target effects: The observed phenotype might be due to the inhibition of CaV, TRPA1, or KV channels by this compound. 2. Complex signaling pathways: The target cell type may have intricate signaling pathways where the inhibition of the primary target leads to unexpected downstream consequences.1. Perform control experiments to rule out off-target effects. This can include using specific blockers for the potential off-target channels in conjunction with this compound, or using engineered this compound variants with altered specificity (see Q&A section). 2. Review the literature for known signaling interactions in your cell type. Consider using a systems biology approach to understand the broader impact of channel inhibition.
High variability in experimental results. 1. Inconsistent peptide application: Differences in the duration or method of peptide application can lead to variability. 2. Cellular health and passage number: Variations in cell health or using cells at high passage numbers can alter ion channel expression and function.1. Standardize the application protocol. For electrophysiology, ensure consistent perfusion rates. For cell-based assays, ensure uniform mixing and incubation times. 2. Use cells within a consistent and low passage number range. Regularly monitor cell health and discard any unhealthy cultures.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of this compound on its primary targets and known off-targets.

Target ChannelSpecies/SubtypeIC50 ValueReference(s)
NaV Channels
rNaV1.827 nM[1][2]
hNaV1.2, hNaV1.5, hNaV1.750 - 130 nM[1][2]
hNaV1.5, rNaV1.820 - 30 nM[3]
CaV Channels
hCaV3.150 nM[1]
hCaV3.10.2 µM (200 nM)[4]
hCaV3.231.8 µM (31,800 nM)[4]
hCaV3.10.64 µM (640 nM)[5]
hCaV3.294.6 µM (94,600 nM)[5]
hCaV3.35.4 µM (5,400 nM)[5]
TRPA1 Channels
hTRPA1389 ± 77 nM[7]
KV Channels
KV2.1~10-fold less potent than on NaV channels[1]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology to Assess this compound Activity

This protocol is designed to measure the effect of this compound on voltage-gated sodium or calcium channels expressed in a heterologous system (e.g., HEK293 cells) or in primary neurons.

Materials:

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

  • Micromanipulator

  • Perfusion system

  • Cells expressing the target ion channel

  • External Solution (for NaV channels): (in mM) 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • External Solution (for CaV channels): (in mM) 110 BaCl2, 10 HEPES, 10 TEA-Cl, 10 Glucose (pH adjusted to 7.4 with CsOH). Note: Ba2+ is used as the charge carrier to avoid calcium-dependent inactivation.

  • Internal Solution (for both): (in mM) 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • This compound stock solution (e.g., 100 µM in water with 0.1% BSA).

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • For NaV channels:

      • Hold the cell at a membrane potential of -100 mV.

      • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms) to elicit inward sodium currents.

      • Record baseline currents.

    • For T-type CaV channels:

      • Hold the cell at a membrane potential of -110 mV.

      • Apply a test pulse to -20 mV for 200 ms to elicit inward calcium currents.

      • Record baseline currents.

  • This compound Application:

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Allow sufficient time for the toxin to equilibrate and exert its effect (typically 2-5 minutes).

  • Post-Toxin Recording:

    • Repeat the voltage protocols from step 4 to record currents in the presence of this compound.

    • Observe for a shift in the voltage-dependence of activation and/or a reduction in current amplitude.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before and after this compound application.

    • Construct current-voltage (I-V) and conductance-voltage (G-V) relationships.

    • Fit the G-V curves with a Boltzmann function to determine the half-activation voltage (V1/2) and slope factor.

    • Calculate the percentage of inhibition at a specific voltage to determine the IC50 value.

Calcium Imaging to Assess this compound Off-Target Effects on T-type CaV Channels

This protocol allows for the measurement of intracellular calcium changes in response to T-type CaV channel activation and its modulation by this compound.

Materials:

  • Fluorescence microscope with a calcium imaging setup (e.g., 488 nm excitation and >515 nm emission filters).

  • Cells expressing the T-type CaV channel of interest.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Recording Buffer: HBSS with 20 mM HEPES and 5 mM CaCl2.

  • Depolarization Solution: Recording buffer with a high concentration of KCl (e.g., 50 mM KCl, with adjusted NaCl to maintain osmolarity).

  • This compound stock solution.

Procedure:

  • Cell Plating: Plate cells on glass-bottom dishes or coverslips.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in Loading Buffer.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C.

    • Wash the cells twice with Recording Buffer.

  • Baseline Imaging:

    • Mount the dish on the microscope stage.

    • Acquire baseline fluorescence images for 1-2 minutes to establish a stable baseline.

  • This compound Incubation:

    • Add the desired concentration of this compound to the Recording Buffer and incubate for 5-10 minutes.

  • Stimulation and Imaging:

    • Apply the high-KCl Depolarization Solution to induce membrane depolarization and activate T-type CaV channels.

    • Continuously record fluorescence images before, during, and after stimulation.

  • Control Experiment:

    • In a separate experiment (or after a washout period), perform the same stimulation protocol without this compound to determine the maximal calcium response.

  • Data Analysis:

    • Select regions of interest (ROIs) over individual cells.

    • Measure the change in fluorescence intensity (ΔF) over the baseline fluorescence (F0) to calculate ΔF/F0.

    • Compare the peak ΔF/F0 in the presence and absence of this compound to quantify the inhibitory effect.

Mandatory Visualizations

ProTx_I_Mechanism_of_Action cluster_channel Ion Channel Structure ProTxI This compound VSD Voltage-Sensing Domain (S1-S4) ProTxI->VSD Binds to S1-S4 Gating Domain Membrane Cell Membrane Channel Voltage-Gated Ion Channel (NaV, CaV, TRPA1, KV) Pore Pore Domain (S5-S6) VSD->Pore Gating movement (inhibited by this compound)

Caption: Mechanism of this compound action on voltage-gated ion channels.

Experimental_Workflow_Off_Target_Assessment start Start: Hypothesis of This compound Off-Target Effect exp_design Experimental Design: - Select cell line with target & off-target - Choose appropriate assay start->exp_design ep_calcium Electrophysiology or Calcium Imaging exp_design->ep_calcium ep Whole-Cell Patch-Clamp ep_calcium->ep Direct current measurement calcium Calcium Imaging ep_calcium->calcium Indirect functional readout control_exp Control Experiments ep->control_exp calcium->control_exp specific_blocker Use Specific Blockers for Potential Off-Targets control_exp->specific_blocker protx_variant Use Engineered this compound Variants (e.g., Alanine Scans) control_exp->protx_variant data_analysis Data Analysis: - Compare effects with and without controls - Quantify IC50 values specific_blocker->data_analysis protx_variant->data_analysis conclusion Conclusion: Confirm or refute off-target effect data_analysis->conclusion

Caption: Workflow for assessing and controlling this compound off-target effects.

References

ProTx-I Stability Solutions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ProTx-I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key characteristics?

This compound is a peptide toxin originally isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens.[1][2] It is classified as an inhibitory cystine knot (ICK) peptide.[3] this compound is a gating modifier of voltage-gated ion channels, meaning it inhibits channel activation by shifting the voltage dependence to more positive potentials.[3][4] It is known to be a potent blocker of various voltage-gated sodium (NaV) channels, T-type calcium (CaV) channels, and is also an antagonist of the TRPA1 channel.[1][5][6][7]

Q2: My this compound solution has become cloudy or shows visible precipitates. What is the cause and what should I do?

Cloudiness or precipitation indicates that the peptide may be aggregating or has exceeded its solubility limit. This compound is a hydrophobic peptide, which can make it prone to aggregation at high concentrations or in certain buffer conditions.[7][8]

Troubleshooting Steps:

  • Verify Concentration: Ensure the working concentration does not exceed the recommended solubility limit. This compound is reported to be soluble in water or saline buffer up to 2 mg/mL.[1][9]

  • pH Adjustment: The pH of the solution can significantly impact peptide solubility and stability. Optimizing the pH of your buffer, typically between 3 and 5 for peptides with disulfide bridges, can help prevent aggregation and degradation.[10]

  • Sonication: Brief, gentle sonication can sometimes help to redissolve small aggregates.

  • Filtration: If aggregates persist, consider filtering the solution through a low protein-binding 0.22 µm filter to remove insoluble particles before use.

  • Review Storage: Ensure the peptide was stored correctly. Lyophilized this compound should be stored at -20°C.[11] After reconstitution, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]

Q3: I am observing a decline in the biological activity of my this compound solution over time. What could be the cause?

A loss of activity suggests either physical instability (aggregation) or chemical degradation. Peptides like this compound are susceptible to several chemical degradation pathways.

  • Oxidation: The this compound sequence contains tryptophan (W) and cysteine (C) residues, which are susceptible to oxidation. Oxidation can alter the peptide's structure and function.[10][12] Storing solutions under an inert gas (like argon or nitrogen) and minimizing exposure to air can reduce this risk.[10][13]

  • Hydrolysis/Deamidation: Peptide bonds can be hydrolyzed, especially at aspartic acid (Asp) residues.[14] While this compound does not contain asparagine (Asn), which is prone to deamidation, hydrolysis at other sites can still occur under non-optimal pH conditions.[15]

  • Disulfide Bond Scrambling: this compound has three disulfide bridges that are critical for its structure and function.[1] Incorrect disulfide pairing can lead to misfolding and loss of activity.[14] Maintaining an appropriate pH (pH 3-5) can help protect these bonds.[10]

Q4: What are the best practices for preparing and storing this compound solutions to maximize stability?

Proper handling and storage are critical for maintaining the integrity and activity of this compound.

  • Reconstitution: Briefly centrifuge the vial of lyophilized peptide before opening to ensure the powder is at the bottom. Reconstitute using sterile, high-purity water or a saline buffer.[1]

  • Storage of Lyophilized Peptide: Store the lyophilized powder at -20°C upon arrival.[9][11]

  • Storage of Stock Solutions: After reconstitution, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[9] Store these aliquots at -20°C for short-term storage or -80°C for long-term storage.[9]

  • Choice of Buffer: Use a buffer system that maintains a stable pH, ideally in the range of 3-5, to minimize chemical degradation.[10]

  • Additives: For long-term solution stability, consider the use of cryoprotectants like glycerol or stabilizing excipients such as certain sugars or amino acids.[10][15]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Amino Acid Sequence ECRYWLGGCSAGQTCCKHLVCSRRHGWCVWDGTFS
Molecular Weight 3987.5 Da[1]
Formula C₁₇₁H₂₄₅N₅₃O₄₇S₆[1]
Disulfide Bridges Cys2-Cys16, Cys9-Cys21, Cys15-Cys28[1]
Appearance White lyophilized solid[1]
Solubility Soluble up to 2 mg/mL in water or saline buffer[1][9]

Table 2: Reported Biological Activity of this compound on Various Ion Channels

Target ChannelSpeciesIC₅₀Reference
NaV1.8 Rat27 nM[6][7]
NaV1.2 Human50 - 100 nM[6]
NaV1.5 Human50 - 100 nM[6]
NaV1.7 Human50 - 100 nM[6]
CaV3.1 Human0.2 µM (200 nM)[5]
CaV3.2 Human31.8 µM[5]
TRPA1 -High-affinity antagonist[2][6]

Key Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of this compound

  • Preparation: Before opening, briefly centrifuge the manufacturer's vial to ensure the lyophilized this compound powder is at the bottom.

  • Reconstitution: Add the appropriate volume of sterile, high-purity water or a suitable saline buffer to achieve the desired stock concentration (e.g., 1 mg/mL).[1] Gently vortex or pipette to dissolve the peptide completely. Avoid vigorous shaking.

  • Aliquoting: Dispense the stock solution into low protein-binding, single-use microcentrifuge tubes. The volume per aliquot should be sufficient for one experiment to prevent waste and avoid freeze-thaw cycles.[9]

  • Storage: Immediately store the aliquots at -20°C for short-term use or -80°C for long-term storage.[9]

Protocol 2: Stability Assessment by Reverse-Phase HPLC (RP-HPLC)

This method can be used to monitor the chemical purity of the this compound solution over time and detect degradation products.[14]

  • Sample Preparation: At designated time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the this compound solution stored under specific conditions (e.g., different buffers, temperatures).

  • HPLC System: Use a C18 reverse-phase column suitable for peptide analysis.

  • Mobile Phase: A typical mobile phase gradient involves:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from low %B to high %B over 30-60 minutes to elute the peptide and any degradation products.

  • Detection: Monitor the elution profile at 214 nm or 280 nm.

  • Analysis: Compare the chromatograms over time. A decrease in the area of the main this compound peak or the appearance of new peaks indicates degradation. The percentage of intact peptide can be calculated to determine its stability under the tested conditions.

Visual Guides and Diagrams

ProTx_I_Mechanism ProTxI This compound VSD Voltage Sensor Domain (VSD) S1-S4 segments ProTxI->VSD Binds & traps in closed state VSD->VSD Activation Shifted (Requires stronger depolarization) Pore Pore Domain (Ion Pathway) VSD->Pore Gating

Caption: Mechanism of this compound as a gating modifier on voltage-gated ion channels.

Peptide_Degradation_Pathways cluster_physical Physical Instability cluster_chemical Chemical Instability ProTxI Intact this compound (Active) Aggregation Aggregation / Precipitation (Inactive) ProTxI->Aggregation High Concentration, Incorrect pH Oxidation Oxidation (e.g., Trp, Cys residues) ProTxI->Oxidation Exposure to Oxygen, Metal Ions Hydrolysis Hydrolysis (Peptide bond cleavage) ProTxI->Hydrolysis Extreme pH, High Temperature Disulfide Disulfide Scrambling (Incorrect Cys-Cys pairing) ProTxI->Disulfide Incorrect pH

Caption: Common degradation pathways affecting the stability of this compound in solution.

Troubleshooting_Workflow Start Instability Observed (e.g., Precipitation, Activity Loss) CheckVisual Visual Inspection: Precipitation or Cloudiness? Start->CheckVisual CheckActivity Functional Assay: Loss of Activity? CheckVisual->CheckActivity No Solubility Verify Concentration & Solubility Limit CheckVisual->Solubility Yes RPHPLC Analyze by RP-HPLC (Detects Degradants) CheckActivity->RPHPLC Yes End Stable this compound Solution CheckActivity->End No Buffer Check Buffer pH & Composition Solubility->Buffer StoragePhysical Review Storage & Handling (Freeze-Thaw Cycles) Buffer->StoragePhysical ActionPhysical Optimize Buffer, Lower Concentration, Aliquot upon Reconstitution StoragePhysical->ActionPhysical ActionPhysical->End StorageChemical Review Storage Conditions (Temp, Air Exposure) RPHPLC->StorageChemical ActionChemical Optimize pH, Use Stabilizers, Store under Inert Gas StorageChemical->ActionChemical ActionChemical->End

Caption: Experimental workflow for troubleshooting this compound solution instability.

References

Technical Support Center: Synthesis of Functional ProTx-I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and solutions in synthesizing the functional tarantula venom peptide, ProTx-I. The content is structured to address specific issues encountered during experimental procedures, offering troubleshooting advice and frequently asked questions in a clear question-and-answer format.

Troubleshooting Guide

This guide addresses common problems encountered during the solid-phase peptide synthesis (SPPS), cleavage, purification, and oxidative folding of this compound.

Problem Potential Cause Recommended Solution
Low yield of crude linear peptide after SPPS Incomplete coupling reactions: Steric hindrance from bulky amino acids or peptide aggregation on the resin can prevent complete coupling.- Double couple amino acids, especially those following proline or other bulky residues. - Use a more efficient coupling reagent like HATU or HCTU. - Increase the reaction temperature to disrupt secondary structures. - Switch to a solvent with better swelling properties, such as N-methylpyrrolidone (NMP).
Peptide aggregation: Hydrophobic sequences within this compound can lead to chain aggregation, making reactive sites inaccessible.- Incorporate pseudoproline dipeptides at strategic Ser or Thr residues to disrupt secondary structures. - Use a low-substitution resin to increase the distance between peptide chains. - Perform couplings at elevated temperatures.
Presence of unexpected impurities after cleavage Side reactions during synthesis: Cysteine residues are prone to racemization and β-elimination followed by addition of piperidine.- Use a milder base for Fmoc deprotection, such as 20% piperidine in NMP with 0.1 M HOBt. - For C-terminal cysteine, use a 2-chlorotrityl chloride resin to minimize side reactions.
Side reactions during TFA cleavage: Reactive carbocations from protecting groups can modify sensitive residues like Trp and Cys.- Use an optimized cleavage cocktail with a comprehensive scavenger mixture. A recommended cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v). - Ensure a sufficient volume of cleavage cocktail is used (at least 10 mL per gram of resin).
Low yield of correctly folded this compound after oxidative folding Formation of misfolded isomers and aggregates: Random disulfide bond formation in solution can lead to a heterogeneous mixture of non-native conformers and insoluble aggregates.- Optimize the folding buffer conditions (pH, temperature, peptide concentration). A common starting point is a glutathione redox buffer (e.g., 1 mM GSH, 0.2 mM GSSG) in a slightly alkaline buffer (pH 7.5-8.5). - Perform folding at a low peptide concentration (e.g., 0.1 mg/mL) to minimize intermolecular aggregation. - Consider a directed disulfide bond formation strategy using orthogonal protecting groups for the cysteine pairs.
Difficulty in purifying the final peptide Co-elution of impurities: Misfolded isomers or deletion sequences can have similar retention times to the native peptide in RP-HPLC.- Optimize the HPLC gradient to improve separation. A shallow gradient of acetonitrile in water with 0.1% TFA is often effective. - Use a high-resolution C18 column with a small particle size. - If co-elution persists, consider an alternative purification method like ion-exchange chromatography.
Lack of biological activity in the final product Incorrect disulfide bridging: The inhibitory cystine knot (ICK) motif of this compound is essential for its function. Incorrect disulfide bond connectivity will result in a non-functional peptide.- Confirm the disulfide bond pattern using mass spectrometry with non-reducing SDS-PAGE and enzymatic digestion followed by MS/MS analysis. - If incorrect folding is confirmed, re-optimize the oxidative folding conditions or switch to a directed folding strategy.
Oxidation of sensitive residues: Methionine and Tryptophan residues can be oxidized during synthesis or handling, leading to loss of activity.- Use scavenger-containing cleavage cocktails. - Handle the purified peptide under an inert atmosphere and store it at -20°C or below.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

A1: The main challenge in synthesizing this compound lies in achieving the correct three-dimensional structure, which is defined by a specific pattern of three disulfide bonds forming an inhibitory cystine knot (ICK) motif.[1] Incorrect disulfide bond formation leads to misfolded, inactive peptides and can cause aggregation, significantly reducing the yield of the functional product.[2]

Q2: Should I use a random or directed disulfide bond formation strategy for this compound?

A2: Both strategies have been used for ICK peptides.

  • Random Oxidative Folding: This method is simpler to perform, involving the air oxidation of the linear peptide in a redox buffer (e.g., glutathione redox couple). However, it can result in a mixture of disulfide isomers and lower yields of the correctly folded peptide.[3]

  • Directed Disulfide Bond Formation: This approach uses orthogonal protecting groups on the cysteine pairs, allowing for their sequential and specific deprotection and oxidation to form the correct disulfide bridges.[4][5] While more complex synthetically, it can lead to higher yields of the desired isomer. For a peptide as complex as this compound, a directed strategy is often recommended for more reliable results.

Q3: What are the key considerations for the cleavage of this compound from the resin?

A3: this compound contains multiple cysteine and tryptophan residues, which are sensitive to side reactions during TFA cleavage. Therefore, a robust scavenger cocktail is crucial. Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol) is a good choice as it protects against alkylation of tryptophan and oxidation of cysteine.[6][7] It is also important to use a sufficient amount of the cleavage cocktail and to perform the cleavage for an adequate duration (typically 2-4 hours) to ensure complete removal of all side-chain protecting groups.

Q4: How can I prevent aggregation during the synthesis and folding of this compound?

A4: Aggregation is a common issue with hydrophobic peptides like this compound.

  • During SPPS: Use aggregation-disrupting techniques such as high-temperature couplings, chaotropic salts, or the incorporation of pseudoproline dipeptides in the sequence.

  • During Oxidative Folding: Perform the folding at low peptide concentrations (e.g., 0.1 mg/mL) in a suitable folding buffer. The addition of additives like guanidine hydrochloride (e.g., 1-2 M) can also help to reduce aggregation.

Q5: How do I confirm the correct folding and disulfide connectivity of my synthetic this compound?

A5: A combination of analytical techniques is required:

  • RP-HPLC: Compare the retention time of your synthetic peptide with a commercially available standard of native this compound. The correctly folded peptide should elute as a sharp, single peak.

  • Mass Spectrometry (MS): Confirm the molecular weight of the final product. The mass should correspond to the theoretical mass of this compound with three disulfide bonds (a loss of 6 Da from the fully reduced linear peptide).

  • MS/MS Analysis: For definitive confirmation of the disulfide bond connectivity, perform non-reducing enzymatic digestion (e.g., with trypsin or chymotrypsin) followed by LC-MS/MS analysis to identify the linked cysteine residues.[8][9]

Q6: My synthetic this compound has the correct mass but shows no activity. What could be the problem?

A6: If the mass is correct, it indicates that three disulfide bonds have formed. However, they may be incorrectly paired, resulting in a misfolded, inactive isomer. This is a common outcome of random oxidative folding. You will need to verify the disulfide connectivity using mass spectrometry as described above. If misfolding is confirmed, you should optimize your folding protocol or consider a directed disulfide bond formation strategy.

Quantitative Data Summary

The following tables summarize typical yields and purity that can be expected at different stages of this compound synthesis. These values are estimates based on the synthesis of similar ICK peptides and can vary depending on the specific protocols and equipment used.

Table 1: Estimated Yields for this compound Synthesis Strategies

Synthesis Stage Random Oxidative Folding (Estimated Yield) Directed Disulfide Bond Formation (Estimated Yield)
Crude Linear Peptide (after cleavage) 60-70%60-70%
Purified Linear Peptide 30-40%30-40%
Correctly Folded Peptide (after folding & purification) 5-15%20-30%
Overall Yield (from starting resin) 1-5%6-12%

Table 2: Purity Analysis of Synthetic this compound

Sample Method Typical Purity
Crude Linear Peptide RP-HPLC (220 nm)40-60%
Purified Linear Peptide RP-HPLC (220 nm)>95%
Final Folded this compound RP-HPLC (220 nm)>98%

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Linear this compound

This protocol describes the manual Fmoc/tBu-based solid-phase synthesis of the linear this compound peptide.

  • Resin: Rink Amide resin (for C-terminal amide) or 2-chlorotrityl chloride resin (for C-terminal acid).

  • Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Trt for Cys and His, Boc for Trp and Lys, tBu for Tyr, Ser, Thr, Asp, Glu, Pbf for Arg).

  • Coupling Reagent: HBTU/HOBt or HATU/HOAt in DMF with DIPEA.

  • Deprotection Reagent: 20% piperidine in DMF.

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate a 4-fold molar excess of the Fmoc-amino acid with a 3.9-fold excess of HBTU/HOBt (or HATU/HOAt) and a 6-fold excess of DIPEA in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling.

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each amino acid in the this compound sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Resin Drying: Wash the resin with DCM and dry under vacuum.

spss_workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Couple Activated Fmoc-Amino Acid Wash1->Couple Wash2 Wash with DMF/DCM Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Repeat_Coupling Repeat Coupling Kaiser->Repeat_Coupling Positive Next_AA Proceed to Next Amino Acid Kaiser->Next_AA Negative Repeat_Coupling->Couple Next_AA->Deprotect Not Last AA Final_Deprotect Final Fmoc Deprotection Next_AA->Final_Deprotect Last AA Cleavage Cleavage & Global Deprotection Final_Deprotect->Cleavage oxidative_folding_workflow Start Purified Linear Peptide Dissolve Dissolve in Folding Buffer (GSH/GSSG, pH 8.0-8.5) Start->Dissolve Incubate Incubate at 4°C (24-72h) Dissolve->Incubate Monitor Monitor by RP-HPLC Incubate->Monitor Monitor->Incubate Incomplete Quench Quench Reaction (Acidify) Monitor->Quench Folding Complete Purify Purify by RP-HPLC Quench->Purify Characterize Characterize (MS, HPLC) Purify->Characterize End Functional this compound Characterize->End signaling_pathway ProTxI This compound Nav17 Nav1.7 Channel ProTxI->Nav17 Inhibits Na_influx Na+ Influx Nav17->Na_influx Depolarization Membrane Depolarization Na_influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential

References

ProTx-I Technical Support Center: Minimizing Non-Specific Binding in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the ProTx-I Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding of the peptide toxin this compound in experimental assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a 35-amino acid peptide toxin originally isolated from the venom of the Peruvian green-velvet tarantula, Thrixopelma pruriens. It belongs to the inhibitory cystine knot (ICK) family of peptides.[1][2][3] this compound is a gating modifier of voltage-gated ion channels, meaning it shifts the voltage-dependence of their activation.[1][2] Its primary targets include voltage-gated sodium (Nav) channels, T-type calcium (Cav) channels, and the transient receptor potential ankyrin 1 (TRPA1) channel.[3][4]

Q2: Why is this compound prone to non-specific binding in my assays?

A2: this compound's susceptibility to non-specific binding stems from its physicochemical properties. As an inhibitory cystine knot peptide, it possesses a hydrophobic patch that preferentially interacts with anionic lipid-containing membranes.[3][5][6] This "stickiness" can lead to its binding to plasticware, other proteins, and cell membranes in a non-specific manner, causing high background signals and inconsistent results in various assays.

Q3: What are the common consequences of this compound non-specific binding?

A3: Non-specific binding of this compound can lead to several experimental issues, including:

  • High background noise: This can obscure the specific signal, reducing the assay's sensitivity and accuracy.

  • Poor reproducibility: Inconsistent non-specific binding between experiments can make it difficult to obtain reliable and comparable data.

  • Depletion of active peptide: Adsorption to labware can reduce the effective concentration of this compound in your experiment.

Troubleshooting Guides

Issue 1: High Background Signal in Enzyme-Linked Immunosorbent Assay (ELISA)

Q: I am observing a high background signal in my ELISA designed to detect this compound or its interactions. How can I reduce this?

A: High background in an ELISA is a common problem when working with peptides like this compound. Here are several strategies to troubleshoot this issue, focusing on blocking, washing, and buffer composition.

  • Optimize Blocking Buffer: The choice of blocking agent is critical.

    • Recommendation: Start with a protein-based blocker such as 1-3% Bovine Serum Albumin (BSA) or casein in a buffer like Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS). For peptides that interact with lipids, a protein-free commercial blocking buffer might be more effective.

    • Experimental Protocol: Optimizing Blocking Agents

      • Coat a 96-well plate with your antigen or antibody as per your standard protocol.

      • Prepare different blocking buffers to test in parallel:

        • 1% BSA in PBST (PBS with 0.05% Tween-20)

        • 3% BSA in PBST

        • 1% Casein in TBST (TBS with 0.05% Tween-20)

        • A commercially available protein-free blocking buffer.

      • Add 200 µL of each blocking buffer to a set of wells and incubate for 1-2 hours at room temperature or overnight at 4°C.

      • Proceed with the rest of your ELISA protocol, including wells with and without this compound.

      • Compare the signal-to-noise ratio for each blocking agent to identify the most effective one.

  • Enhance Washing Steps: Inadequate washing can leave behind non-specifically bound this compound.

    • Recommendation: Increase the number and duration of wash steps.

    • Experimental Protocol: Optimizing Washing Procedure

      • After the incubation step with this compound, increase the number of washes from 3 to 5 or 7.

      • Increase the volume of wash buffer (e.g., from 200 µL to 300 µL per well).

      • Incorporate a 30-60 second soak time for each wash.

      • Ensure complete removal of wash buffer by inverting and tapping the plate on a clean paper towel after the final wash.

  • Modify Buffer Composition: Adding detergents or increasing salt concentration can disrupt non-specific interactions.

    • Recommendation: Include a non-ionic detergent like Tween-20 in your wash and antibody dilution buffers. You can also test increasing the salt concentration.

    • Buffer Formulation:

      • Wash Buffer: 1X PBS or TBS with 0.05% - 0.1% Tween-20.

      • Antibody/Peptide Diluent: 1X PBS or TBS with 0.05% Tween-20 and 1% BSA.

      • High Salt Wash Buffer (for troubleshooting): 1X PBS or TBS with 0.05% Tween-20 and an increased NaCl concentration (e.g., 300-500 mM).

Issue 2: Inconsistent Results in Cell-Based Assays

Q: I am getting variable results in my cell-based assays (e.g., patch-clamp, calcium imaging) when using this compound. Could non-specific binding be the cause?

A: Yes, non-specific binding to cell membranes and plasticware can lead to inconsistent effective concentrations of this compound, resulting in variability.

  • Pre-incubation with a Blocking Protein: To saturate non-specific binding sites on your cells and labware.

    • Recommendation: Include a low concentration of a carrier protein like BSA in your assay buffer.

    • Experimental Protocol: Using a Carrier Protein

      • Prepare your assay buffer (e.g., extracellular recording solution) with 0.1% BSA.

      • Wash the cells with the BSA-containing buffer before applying this compound.

      • Dilute your this compound in the BSA-containing buffer.

      • Perform your assay as planned. This helps to ensure that the majority of this compound is available to interact with its specific targets.

  • Use of Low-Binding Labware: Standard plasticware can adsorb peptides.

    • Recommendation: Utilize low-protein-binding microcentrifuge tubes, pipette tips, and plates for preparing and storing this compound solutions.

  • Consider the Vehicle/Solvent: The solvent used to dissolve and dilute this compound can influence its aggregation and binding.

    • Recommendation: this compound is soluble in water or saline buffers. Avoid using high concentrations of organic solvents unless necessary, as this may alter its conformation and binding properties. If a stock solution in an organic solvent is prepared, ensure the final concentration in the assay medium is minimal.

Quantitative Data: this compound Binding Profile

The following table summarizes the reported inhibitory concentrations (IC50) of this compound on various on-target and off-target ion channels. This data highlights the promiscuous nature of this compound and can help in designing experiments and interpreting results.

Target Ion ChannelSpecies/SystemIC50 ValueReference
Nav Channels
Nav1.7Human7.1 nM[7]
Nav1.8Rat27 nM[5]
Nav1.2, Nav1.5, Nav1.6Human/Rat~60-130 nM[5]
Cav Channels
Cav3.1 (T-type)Human50 nM[4]
Cav3.1 (hCav3.1)Human0.2 µM[8]
Cav3.2 (hCav3.2)Human31.8 µM[8]
TRP Channels
TRPA1HumanHigh-affinity antagonist[4]
Kv Channels
Kv2.1Rat~10-fold less potent than on Nav channels[4]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action on Target Ion Channels

This compound acts as a gating modifier on Nav1.7, Cav3.1, and an antagonist on TRPA1 channels, which are key players in nociceptive signaling pathways.

ProTx_I_Signaling_Pathways cluster_stimuli Noxious Stimuli cluster_channels Ion Channels in Nociceptor Membrane cluster_protx This compound Intervention cluster_response Cellular and Physiological Response stimuli Mechanical, Thermal, Chemical Nav1_7 Nav1.7 stimuli->Nav1_7 Activates Cav3_1 Cav3.1 stimuli->Cav3_1 Activates TRPA1 TRPA1 stimuli->TRPA1 Activates depolarization Membrane Depolarization Nav1_7->depolarization Cation Influx Cav3_1->depolarization Cation Influx TRPA1->depolarization Cation Influx ProTxI This compound ProTxI->Nav1_7 Inhibits (Gating Modifier) ProTxI->Cav3_1 Inhibits (Gating Modifier) ProTxI->TRPA1 Antagonizes action_potential Action Potential Generation depolarization->action_potential neurotransmitter_release Neurotransmitter Release action_potential->neurotransmitter_release pain_signal Pain Signal Transmission neurotransmitter_release->pain_signal

Caption: this compound inhibits pain signaling by modulating key ion channels.

Experimental Workflow for Minimizing Non-Specific Binding in ELISA

The following workflow outlines the key steps and decision points for optimizing an ELISA to minimize non-specific binding of this compound.

ELISA_Workflow start Start: ELISA Protocol plate_coating 1. Plate Coating (Antigen/Antibody) start->plate_coating blocking 2. Blocking Step plate_coating->blocking protx_incubation 3. This compound Incubation blocking->protx_incubation washing1 4. Washing protx_incubation->washing1 detection_ab 5. Detection Antibody Incubation washing1->detection_ab washing2 6. Washing detection_ab->washing2 substrate 7. Substrate Addition & Readout washing2->substrate decision High Background? substrate->decision end End: Analyze Data decision->end No troubleshoot Troubleshooting Steps decision->troubleshoot Yes optimize_blocking Optimize Blocking Buffer (BSA, Casein, Protein-free) troubleshoot->optimize_blocking optimize_washing Optimize Washing (Increase volume/number/soak time) troubleshoot->optimize_washing modify_buffer Modify Buffers (Add Tween-20, Increase Salt) troubleshoot->modify_buffer optimize_blocking->start Re-run Assay optimize_washing->start Re-run Assay modify_buffer->start Re-run Assay

Caption: Troubleshooting workflow for high background in this compound ELISA.

Logical Relationship of Factors Contributing to Non-Specific Binding

This diagram illustrates the interplay of factors that contribute to non-specific binding of this compound and the corresponding mitigation strategies.

NSB_Factors cluster_causes Primary Causes cluster_mitigation Mitigation Strategies nsb Non-Specific Binding of this compound hydrophobicity Hydrophobic Interactions (Lipid & Plastic Binding) nsb->hydrophobicity Caused by electrostatics Electrostatic Interactions nsb->electrostatics Caused by labware Low-Binding Labware buffers Optimized Buffers blocking Effective Blocking blocking->nsb Reduces washing Thorough Washing washing->nsb Reduces buffers->nsb Reduces labware->nsb Reduces

Caption: Factors influencing this compound non-specific binding and mitigation.

References

refining ProTx-I application for consistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the effective and consistent application of ProTx-I in experimental settings.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during this compound experiments in a question-and-answer format, offering targeted solutions to ensure reliable results.

General Issues

  • Question: Why am I not observing any effect of this compound on my cells?

    • Answer: There are several potential reasons for a lack of this compound effect:

      • Peptide Integrity: Ensure the this compound peptide has been stored and handled correctly. Lyophilized this compound should be stored at -20°C or colder for long-term stability.[1] Once reconstituted, it is recommended to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. Degradation can occur at high temperatures.

      • Concentration: The effective concentration of this compound is highly dependent on the specific ion channel subtype and the experimental conditions. Verify that the concentration used is appropriate for your target. For example, the IC50 for hCaV3.1 is 0.2 µM, while for hCaV3.2 it is 31.8 µM.[1][2]

      • Target Expression: Confirm that your experimental system (e.g., cell line) expresses the target ion channel (e.g., specific NaV, CaV, or TRPA1 subtypes) at a sufficient level.

      • Voltage Protocol (for electrophysiology): this compound's mechanism involves modifying the voltage-dependence of activation.[3][4] The holding potential and depolarization steps used in your protocol can significantly influence the observed effect. Ensure your voltage protocol is designed to effectively probe the gating changes induced by the toxin.

  • Question: The effect of this compound is inconsistent between experiments. What could be the cause?

    • Answer: Inconsistent results can stem from several factors:

      • Peptide Solution Stability: this compound in solution may be less stable over time. It is best to use freshly prepared solutions for each experiment. If storing a stock solution, aliquot and freeze at -20°C, and avoid multiple freeze-thaw cycles.

      • Experimental Conditions: Minor variations in experimental conditions such as temperature, pH, and ion concentrations in buffers can alter the activity of both the peptide and the target ion channels. Maintain consistent conditions across all experiments.

      • Cell Passage Number: The expression levels of ion channels can change with cell passage number. Use cells within a consistent and low passage range for your experiments.

      • Pipetting Accuracy: Ensure accurate and consistent pipetting of the this compound solution, especially at low concentrations.

Specific Observational Issues

  • Question: I am observing a slower than expected onset or washout of the this compound effect. Is this normal?

    • Answer: The kinetics of this compound binding and unbinding can be influenced by the experimental setup. In perfusion systems, ensure the flow rate is adequate for rapid solution exchange around the cells. The dissociation of this compound can be voltage-dependent for some channels, with strong depolarizing prepulses potentially accelerating its unbinding.

  • Question: I am concerned about potential off-target effects. How can I minimize and identify them?

    • Answer: this compound is known to act on multiple ion channels, including various subtypes of NaV, CaV, and TRPA1 channels.[2][5]

      • Minimization: Use the lowest effective concentration of this compound to achieve the desired effect on your primary target. This will help to reduce the likelihood of engaging off-target channels.

      • Identification: To confirm the specificity of the observed effect, consider using a panel of cell lines expressing different ion channel subtypes. Additionally, employing specific blockers for suspected off-target channels in control experiments can help to isolate the effect of this compound on your channel of interest.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of this compound on various voltage-gated sodium (NaV) and calcium (CaV) channel subtypes.

Voltage-Gated Sodium Channel Subtype Species IC50
NaV1.2Not Specified50 - 100 nM
NaV1.5Not Specified50 - 100 nM
NaV1.7Not Specified50 - 100 nM
NaV1.8Rat27 nM[3][6]
Voltage-Gated Calcium Channel Subtype Species IC50
hCaV3.1Human0.2 µM[1][2]
hCaV3.2Human31.8 µM[1][2]
CaV3.1 (T-type)Not Specified50 nM[3]

Experimental Protocols

1. Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the effect of this compound on voltage-gated ion channels.

  • Cell Preparation: Culture cells expressing the ion channel of interest on glass coverslips suitable for patch-clamp recording.

  • Solutions:

    • External Solution (example): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (example): 140 mM CsF, 10 mM NaCl, 1.1 mM EGTA, 10 mM HEPES (pH adjusted to 7.2 with CsOH).

  • This compound Preparation:

    • Reconstitute lyophilized this compound in high-purity water or a suitable buffer to create a concentrated stock solution (e.g., 1 mM).

    • On the day of the experiment, dilute the stock solution to the final desired concentration in the external recording solution. It is advisable to include a carrier protein like 0.1% bovine serum albumin (BSA) in the final dilution to prevent the peptide from sticking to the perfusion system.

  • Recording Procedure:

    • Obtain a high-resistance (>1 GΩ) seal on a target cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential appropriate for the channel being studied (e.g., -80 mV to -100 mV for many NaV channels).

    • Establish a stable baseline recording by applying a series of voltage steps to elicit ionic currents.

    • Perfuse the cell with the this compound containing external solution for a sufficient duration to allow for binding and effect.

    • Record currents in the presence of this compound using the same voltage protocol.

    • To assess washout, perfuse with the control external solution.

2. Calcium Imaging

This protocol outlines a general procedure for measuring changes in intracellular calcium in response to this compound application.

  • Cell Preparation: Plate cells expressing the target calcium channels on glass-bottom dishes or plates suitable for fluorescence microscopy.

  • Calcium Indicator Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.

    • Typically, this involves incubating the cells with the dye in a physiological buffer for 30-60 minutes at 37°C.

    • After loading, wash the cells with fresh buffer to remove excess dye.

  • Experimental Procedure:

    • Acquire a baseline fluorescence signal from the cells before applying this compound.

    • Stimulate the cells to open the target calcium channels. The method of stimulation will depend on the specific channel subtype (e.g., depolarization with high potassium solution, application of a specific agonist).

    • Apply this compound at the desired concentration and continue to record the fluorescence signal.

    • Observe any changes in the calcium transient (e.g., reduction in amplitude, change in kinetics) in the presence of this compound.

    • Include appropriate positive and negative controls in your experiment.

3. Cytotoxicity Assay

This protocol provides a general method to assess the potential cytotoxic effects of this compound.

  • Cell Preparation: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in cell culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound.

    • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Use a commercially available cell viability reagent (e.g., MTT, XTT, or a resazurin-based assay) according to the manufacturer's protocol.

    • These assays measure metabolic activity, which is proportional to the number of viable cells.

    • Read the absorbance or fluorescence on a plate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

Signaling Pathway of this compound Action

ProTx_I_Signaling_Pathway ProTxI This compound NaV Voltage-Gated Sodium Channel (NaV) ProTxI->NaV Binds to Voltage-Sensor Domain CaV Voltage-Gated Calcium Channel (CaV) ProTxI->CaV Binds to Voltage-Sensor Domain TRPA1 TRPA1 Channel ProTxI->TRPA1 Binds to Voltage-Sensor Domain Activation_Gate Activation Gate (S4 Segment) ProTxI->Activation_Gate Shifts Voltage- Dependence of Activation Membrane Cell Membrane NaV->Activation_Gate CaV->Activation_Gate TRPA1->Activation_Gate Ion_Influx Decreased Cation Influx (Na+, Ca2+) Activation_Gate->Ion_Influx Inhibits Opening Cellular_Response Altered Cellular Excitability (e.g., Action Potential Firing) Ion_Influx->Cellular_Response Leads to Depolarization Membrane Depolarization Depolarization->Activation_Gate Triggers Opening

Caption: this compound binds to the voltage-sensor domains of NaV, CaV, and TRPA1 channels.

General Experimental Workflow for this compound

ProTx_I_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Reconstitute Reconstitute Lyophilized this compound Dilute Prepare Serial Dilutions Reconstitute->Dilute Apply_ProTxI Apply this compound Dilute->Apply_ProTxI Cells Prepare Target Cells Baseline Establish Baseline Measurement Cells->Baseline Baseline->Apply_ProTxI Record Record Data Apply_ProTxI->Record Washout Washout (Optional) Record->Washout Analyze Analyze Data (e.g., IC50 calculation) Record->Analyze Washout->Record Interpret Interpret Results Analyze->Interpret

Caption: A generalized workflow for conducting experiments with this compound.

Troubleshooting Logic Diagram for this compound Experiments

ProTxI_Troubleshooting Start No or Inconsistent This compound Effect Check_Peptide Verify Peptide Integrity (Storage, Handling, Fresh Dilutions) Start->Check_Peptide Check_Concentration Confirm Appropriate Concentration for Target Start->Check_Concentration Check_Target Validate Target Channel Expression Start->Check_Target Check_Protocol Review Experimental Protocol (e.g., Voltage-Dependence) Start->Check_Protocol Consistent_Conditions Ensure Consistent Experimental Conditions Start->Consistent_Conditions Check_Peptide->Check_Concentration Solution_OK Effect Observed Check_Peptide->Solution_OK Check_Concentration->Check_Target Check_Concentration->Solution_OK Check_Target->Check_Protocol Check_Target->Solution_OK Off_Target Consider Off-Target Effects Check_Protocol->Off_Target Check_Protocol->Solution_OK Off_Target->Solution_OK Consistent_Conditions->Solution_OK

References

dealing with variability in ProTx-I potency between batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing variability in ProTx-I potency between different batches.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant difference in the inhibitory potency of our new batch of this compound compared to our previous batches. What are the potential causes?

A1: Variability in the potency of synthetic peptides like this compound between batches can stem from several factors related to its synthesis, purification, and handling. This compound is a 35-amino acid peptide with a complex structure involving three disulfide bonds that form an inhibitor cystine knot (ICK) motif.[1][2] This structure is critical for its biological activity.

Potential causes for batch-to-batch variability include:

  • Incorrect Disulfide Bond Formation: The specific pairing of the six cysteine residues (Cys2-Cys16, Cys9-Cys21, Cys15-Cys28) is essential for the correct three-dimensional folding and function of this compound.[1] Incomplete or incorrect disulfide bridging during synthesis can lead to a heterogeneous mixture of isomers with reduced or no activity.

  • Impurities from Synthesis and Purification: The presence of contaminants can affect the peptide's potency. These can include deletion sequences (peptides missing one or more amino acids), incompletely deprotected peptides, or residual reagents from the synthesis process, such as trifluoroacetic acid (TFA).[3][4]

  • Peptide Degradation: this compound can be susceptible to degradation, especially if not stored or handled correctly. Oxidation of sensitive residues (like tryptophan) or hydrolysis can lead to a loss of activity.[5][6]

  • Inaccurate Peptide Quantification: The net peptide content of a lyophilized powder can vary between batches.[7] Inaccurate determination of the peptide concentration will lead to apparent differences in potency.

Q2: How can we verify the quality and concentration of our this compound batch?

A2: To ensure the quality and accurate concentration of your this compound batch, a series of quality control checks are recommended.[8][9]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the peptide, verifying that the full-length peptide was synthesized correctly.[8] The expected molecular weight of this compound is approximately 3987.5 Da.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the peptide batch.[10] A high-purity batch should show a single major peak. The presence of multiple peaks can indicate impurities or different folding isomers.

  • Amino Acid Analysis (AAA): This technique provides an accurate quantification of the peptide content in the lyophilized powder by determining the exact amount of each amino acid.[7] This is more accurate than relying on the weight of the lyophilized powder, which can contain salts and water.

Q3: What are the recommended storage and handling conditions for this compound to maintain its stability?

A3: Proper storage and handling are crucial for maintaining the potency of this compound.

  • Storage of Lyophilized Powder: Store lyophilized this compound at -20°C or colder. Avoid frequent temperature fluctuations.

  • Reconstitution: Reconstitute the peptide in a buffer appropriate for your experiment. For stock solutions, it is advisable to use a buffer in which the peptide is stable and soluble. Avoid repeated freeze-thaw cycles of the stock solution.[4]

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment to ensure consistent potency.

Q4: Can the presence of residual TFA from purification affect our experiments?

A4: Yes, residual trifluoroacetic acid (TFA) from the HPLC purification process can be present in the lyophilized peptide and may affect your experimental results, particularly in cell-based assays, by altering the pH of your solutions.[4] If you suspect TFA interference, you may consider obtaining a salt-exchanged version of the peptide.

Troubleshooting Guide

If you are experiencing issues with this compound potency, this guide provides a systematic approach to identify and resolve the problem.

Diagram: Troubleshooting Workflow for this compound Potency Variability

TroubleshootingWorkflow Troubleshooting this compound Potency Variability start Start: Inconsistent this compound Potency Observed check_qc Step 1: Verify Batch Quality Control - Request Certificate of Analysis (CoA) - Check MS for correct mass - Check HPLC for purity start->check_qc qc_ok QC Data Looks Good? check_qc->qc_ok contact_supplier Action: Contact Supplier for a Replacement Batch qc_ok->contact_supplier No check_handling Step 2: Review Storage and Handling - Stored at -20°C or below? - Reconstituted correctly? - Avoided multiple freeze-thaw cycles? qc_ok->check_handling Yes handling_ok Handling is Correct? check_handling->handling_ok correct_handling Action: Implement Proper Storage and Handling Protocols handling_ok->correct_handling No check_concentration Step 3: Verify Peptide Concentration - Was concentration determined by A280 or weight? - Consider Amino Acid Analysis for accurate quantification. handling_ok->check_concentration Yes correct_handling->check_concentration concentration_ok Concentration is Accurate? check_concentration->concentration_ok re_quantify Action: Re-quantify Peptide Stock (e.g., using A280 with correct extinction coefficient or AAA) concentration_ok->re_quantify No functional_assay Step 4: Perform Functional Re-evaluation - Use a standardized electrophysiology protocol - Compare with a previous, reliable batch if available concentration_ok->functional_assay Yes re_quantify->functional_assay assay_ok Potency Restored? functional_assay->assay_ok issue_resolved End: Issue Resolved assay_ok->issue_resolved Yes further_investigation Action: Investigate Experimental Conditions (e.g., cell line passage, buffer components) assay_ok->further_investigation No

Caption: A step-by-step workflow to diagnose and resolve this compound potency issues.

Data Presentation

Table 1: Reported IC50 Values for this compound on Various Ion Channels
Ion ChannelSpeciesIC50Reference(s)
Nav1.8Rat27 nM[11][12]
Nav1.2Not Specified50-100 nM[11][12]
Nav1.5Not Specified50-100 nM[11][12]
Nav1.7Not Specified50-100 nM[11][12]
Cav3.1Human0.2 µM (200 nM)[13]
Cav3.2Human31.8 µM[13]
Kv2.1Not SpecifiedInhibits[13]

Note: IC50 values can vary depending on the experimental conditions and expression system.

Experimental Protocols

Protocol 1: Standardized Electrophysiology Protocol for Assessing this compound Potency on Nav1.7

This protocol outlines a whole-cell patch-clamp electrophysiology experiment to determine the IC50 of this compound on a voltage-gated sodium channel, such as Nav1.7, expressed in a heterologous system (e.g., HEK293 cells).

1. Cell Preparation:

  • Culture HEK293 cells stably expressing human Nav1.7.
  • Plate cells onto glass coverslips 24-48 hours before the experiment.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
  • This compound Solutions: Prepare a stock solution of this compound in the external solution. Perform serial dilutions to obtain the desired concentrations for the dose-response curve.

3. Electrophysiological Recording:

  • Perform whole-cell patch-clamp recordings at room temperature.
  • Use an amplifier and data acquisition system suitable for patch-clamp electrophysiology.
  • Hold the cell at a holding potential of -120 mV.
  • Elicit Nav1.7 currents by depolarizing the membrane to 0 mV for 20 ms every 10 seconds.
  • Establish a stable baseline recording in the external solution.
  • Perfuse the cell with increasing concentrations of this compound, allowing the current inhibition to reach a steady state at each concentration.

4. Data Analysis:

  • Measure the peak inward current at each this compound concentration.
  • Normalize the peak current at each concentration to the baseline current.
  • Plot the normalized current as a function of the this compound concentration.
  • Fit the data to a Hill equation to determine the IC50 value.

Mechanism of Action

Diagram: this compound Mechanism of Action as a Gating Modifier

ProTx_I_Mechanism This compound as a Voltage-Gated Sodium Channel Gating Modifier cluster_0 Without this compound cluster_1 With this compound closed_state_no_prot_x Closed State (Resting) open_state_no_prot_x Open State (Activated) closed_state_no_prot_x->open_state_no_prot_x Depolarization open_state_no_prot_x->closed_state_no_prot_x Repolarization closed_state_with_prot_x Closed State + this compound (Stabilized) open_state_with_prot_x Open State (Activation Shifted) closed_state_with_prot_x->open_state_with_prot_x Stronger Depolarization Required open_state_with_prot_x->closed_state_with_prot_x Repolarization prot_x This compound vsd Voltage Sensor Domain (VSD) of the Ion Channel prot_x->vsd Binds to vsd->closed_state_with_prot_x Stabilizes

Caption: this compound binds to the voltage sensor domain, stabilizing the closed state.

This compound acts as a "gating modifier" of voltage-gated ion channels.[9][14] Instead of physically blocking the ion-conducting pore, it binds to the voltage sensor domains (VSDs) of the channel.[1] This interaction stabilizes the VSDs in their resting (closed) conformation, making it more difficult for the channel to open in response to membrane depolarization.[15] Consequently, a stronger depolarization is required to activate the channel, resulting in a shift of the voltage-dependence of activation to more positive potentials.[9][14]

References

Validation & Comparative

A Comparative Guide to the Efficacy of ProTx-I and ProTx-II on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two potent spider venom peptides, ProTx-I and ProTx-II, on various voltage-gated sodium (Nav) channel subtypes. The information presented is curated from peer-reviewed scientific literature to assist researchers in selecting the appropriate tool for their specific Nav channel subtype of interest.

Quantitative Efficacy Comparison

The inhibitory potency of this compound and ProTx-II is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the toxin required to inhibit 50% of the sodium current. The following table summarizes the reported IC50 values for both peptides against a range of human (h) and rat (r) Nav channel subtypes.

Nav Channel SubtypeThis compound IC50 (nM)ProTx-II IC50 (nM)Key Findings & Selectivity
hNav1.1 ->1000ProTx-II shows very low potency for hNav1.1.
hNav1.2 50 - 100[1]41[2]Both toxins inhibit hNav1.2 with similar potency.
rNav1.3 ->1000ProTx-II is largely inactive against rNav1.3.
hNav1.4 ->1000ProTx-II demonstrates poor inhibition of the skeletal muscle channel hNav1.4.
hNav1.5 20 - 30[3]79[2]This compound is more potent than ProTx-II on the cardiac channel hNav1.5.[3]
hNav1.6 ~10026[2]ProTx-II is more potent on hNav1.6 compared to this compound.
hNav1.7 50 - 100[1]0.3 [2][4][5][6]ProTx-II is an exceptionally potent and selective inhibitor of hNav1.7. [2][4]
rNav1.8 27 [1]20 - 30[3]This compound shows a notable potency for the TTX-resistant rNav1.8 channel.[1]
hNav1.8 ->1000ProTx-II has low activity on the human ortholog of Nav1.8.
hNav1.9 ->1000ProTx-II is not a potent blocker of hNav1.9.

Mechanism of Action: Gating Modification

Both this compound and ProTx-II are classified as "gating modifiers".[5][7] Unlike pore blockers that physically obstruct the ion conduction pathway, these peptides bind to the voltage-sensing domains (VSDs) of the Nav channel protein.[7] Specifically, they target the S3-S4 linker in domain II (VSD-II), trapping it in its resting conformation.[7] This interaction prevents the conformational changes necessary for channel activation, thereby shifting the voltage-dependence of activation to more positive potentials.[5][7] ProTx-II has also been shown to interact with VSD-IV, which can affect the fast inactivation of the channel.[3]

Mechanism of this compound and ProTx-II Action on Nav Channels cluster_membrane Cell Membrane Nav_channel Extracellular Space Voltage-Sensing Domain (VSD-II) Pore Domain Intracellular Space Nav_channel:f1->Nav_channel:f2 Prevents conformational change for activation Na_ion Na+ Nav_channel:f2->Na_ion Sodium ion influx blocked ProTx This compound / ProTx-II ProTx->Nav_channel:f1 Binds to VSD-II

Mechanism of Nav Channel Inhibition by ProTx Peptides.

Experimental Protocols

The determination of the efficacy of this compound and ProTx-II on Nav channels is primarily conducted using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ionic currents flowing through the channels in the membrane of a single cell.

Whole-Cell Patch-Clamp Protocol for IC50 Determination
  • Cell Preparation:

    • HEK-293 or CHO cells stably expressing the human Nav channel subtype of interest are cultured under standard conditions.

    • Cells are plated onto glass coverslips 24-48 hours prior to the experiment to allow for adherence.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH. Cesium is used to block endogenous potassium channels.

  • Recording:

    • Coverslips with adherent cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

    • Borosilicate glass micropipettes with a resistance of 1-3 MΩ when filled with the internal solution are used for recording.

    • A gigaohm seal is formed between the micropipette and the cell membrane. The membrane patch is then ruptured by applying a brief pulse of suction to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -120 mV.

    • Nav currents are elicited by a depolarizing voltage step (e.g., to 0 mV for 50 ms).

  • Data Acquisition and Analysis:

    • Currents are recorded before and after the application of varying concentrations of this compound or ProTx-II.

    • The peak inward current at each concentration is measured.

    • The percentage of current inhibition is calculated relative to the control (before toxin application).

    • A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the toxin concentration.

    • The IC50 value is determined by fitting the concentration-response data to the Hill equation.

Experimental Workflow for IC50 Determination A Cell Culture with Nav Channel Expression B Whole-Cell Patch-Clamp A->B C Record Baseline Nav Currents B->C D Apply Varying Concentrations of This compound or ProTx-II C->D E Record Nav Currents in Presence of Toxin D->E F Data Analysis: Concentration-Response Curve E->F G Determine IC50 Value F->G Comparison of this compound and ProTx-II cluster_targets Primary Nav Channel Targets cluster_properties Key Properties ProTx_I This compound Nav1_8 Nav1.8 ProTx_I->Nav1_8 Primary Target Potency_1_8 High Potency on Nav1.8 (IC50 ~27 nM) ProTx_I->Potency_1_8 Broad_Activity Broader Activity on Multiple Subtypes ProTx_I->Broad_Activity ProTx_II ProTx-II Nav1_7 Nav1.7 ProTx_II->Nav1_7 Primary Target Potency_1_7 Exceptional Potency and Selectivity on Nav1.7 (IC50 ~0.3 nM) ProTx_II->Potency_1_7 High_Selectivity High Selectivity for Nav1.7 over other subtypes ProTx_II->High_Selectivity

References

A Comparative Guide to ProTx-I and Tetrodotoxin for Sodium Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two potent sodium channel modulators, the tarantula venom peptide ProTx-I and the classic neurotoxin Tetrodotoxin (TTX). By examining their distinct mechanisms of action, subtype selectivity, and the experimental protocols used for their characterization, this document serves as a comprehensive resource for selecting the appropriate tool for research and development in neuroscience and pharmacology.

Introduction: Two Toxins, Two Mechanisms

Voltage-gated sodium channels (Nav) are fundamental to the generation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a host of pathological conditions, including chronic pain, epilepsy, and cardiac arrhythmias. Pharmacological agents that can modulate Nav channel activity are therefore invaluable research tools and potential therapeutic leads.

Tetrodotoxin (TTX) , a small molecule neurotoxin famously found in pufferfish, is a highly specific and potent pore blocker of most Nav channel subtypes.[1] Its ability to silence neural activity with high precision has made it a cornerstone of neuroscience research for decades.[2][3]

This compound , a peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), offers a contrasting mechanism.[4] It acts as a "gating modifier," altering the voltage-dependent activation of the channel rather than physically occluding the pore.[5][6] This functional difference results in a distinct pharmacological profile, most notably its ability to inhibit TTX-resistant Nav subtypes.[1][7]

Mechanism of Action: Pore Block vs. Gating Modification

The fundamental difference between TTX and this compound lies in their binding sites and the subsequent effect on channel function.

  • Tetrodotoxin (TTX): TTX acts as a molecular plug.[8] It binds to a specific site on the outer vestibule of the channel, known as neurotoxin receptor site 1, physically blocking the entrance of the pore.[3][8] This action prevents the influx of sodium ions, thereby inhibiting the rising phase of the action potential and silencing nerve conduction.[3][9] The binding of TTX does not, however, interfere with the channel's gating machinery (the opening and closing mechanism).[2]

  • This compound: In contrast, this compound is a gating modifier. It binds to the extracellular loops of the channel's voltage-sensor domains (VSDs), particularly VSDII and VSDIV.[4] By binding to these domains, this compound makes it more difficult for the channel to open in response to membrane depolarization. It achieves this by shifting the voltage-dependence of activation to more positive potentials, meaning a stronger stimulus is required to open the channel.[5][6][7]

G cluster_channel Voltage-Gated Sodium Channel (Nav) cluster_toxins Toxins cluster_effects Functional Effect Pore Pore Domain Ion Pathway VSD Voltage-Sensor Domain (VSD) Gating Machinery Block Physical Blockade of Na+ Influx Pore->Block Leads to Shift Inhibition of Activation (Depolarizing Shift) VSD->Shift Leads to TTX Tetrodotoxin (TTX) TTX->Pore Binds to Outer Pore (Site 1) ProTxI This compound ProTxI->VSD Binds to VSD (Gating Modifier)

Caption: Mechanisms of Action for TTX and this compound.

Quantitative Comparison: Subtype Selectivity

The most significant functional distinction between this compound and TTX is their selectivity across the nine mammalian Nav channel subtypes (Nav1.1–Nav1.9). TTX potently blocks the TTX-sensitive (TTX-S) subtypes but is thousands of fold less potent against the TTX-resistant (TTX-R) subtypes. This compound, conversely, shows broad activity across both TTX-S and TTX-R channels, making it a crucial tool for studying the latter.

SubtypeThis compound IC₅₀ (nM)Tetrodotoxin (TTX) IC₅₀ (nM)Subtype Classification
Nav1.1 ~60 - 13010.3TTX-Sensitive
Nav1.2 ~60 - 1307.9TTX-Sensitive
Nav1.3 ~60 - 130~10-15TTX-Sensitive
Nav1.4 ~60 - 13017.1TTX-Sensitive
Nav1.5 ~30 - 100>1000TTX-Resistant
Nav1.6 ~60 - 130~5-10TTX-Sensitive
Nav1.7 ~50 - 10018.6TTX-Sensitive
Nav1.8 ~27>1000TTX-Resistant
Nav1.9 Broadly Inhibited>1000TTX-Resistant

Data compiled from multiple sources; IC₅₀ values are approximate and can vary based on experimental conditions.[1][4][8][10][11]

Experimental Protocols: Characterizing Channel Blockade

The half-maximal inhibitory concentrations (IC₅₀) and mechanisms of action for these toxins are typically determined using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion currents across the membrane of a single cell expressing the Nav channel subtype of interest.

Key Method: Whole-Cell Voltage-Clamp

Objective: To measure the effect of a toxin on the sodium current (INa) elicited by a controlled membrane depolarization.

Cell Preparation:

  • Human Embryonic Kidney (HEK293) cells are stably transfected to express a specific human Nav channel α-subunit (e.g., hNav1.7).

  • Cells are cultured on glass coverslips for 24-48 hours prior to recording.

Recording Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. The pH is adjusted to 7.4 with NaOH.[12] This solution mimics the extracellular environment.

  • Internal (Pipette) Solution (in mM): 110 CsF or K-Gluconate, 10 NaCl, 1 MgCl₂, 1 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH or KOH.[2][12] Cesium (Cs⁺) is often used to block potassium channels from the inside, isolating the sodium current.

Voltage-Clamp Protocol:

  • A glass micropipette filled with the internal solution is used to form a high-resistance (>1 GΩ) "giga-ohm" seal with the cell membrane.[12]

  • The membrane patch is ruptured by gentle suction, establishing the whole-cell configuration.

  • The cell's membrane potential is clamped at a negative holding potential (e.g., -120 mV) to ensure all Nav channels are in a closed, ready-to-activate state.[3]

  • A depolarizing voltage step (e.g., to 0 mV for 50 ms) is applied to elicit a robust inward sodium current.[2]

  • The external solution containing a known concentration of the toxin (e.g., this compound or TTX) is perfused over the cell.

  • The voltage-step protocol is repeated, and the reduction in the peak sodium current is measured.

  • This process is repeated with multiple toxin concentrations to generate a dose-response curve, from which the IC₅₀ value is calculated.

G A Cell Culture (e.g., HEK293 expressing Nav1.7) D Obtain Giga-ohm Seal on target cell A->D B Prepare Recording Solutions (Internal & External) C Pull Glass Micropipette (3-5 MΩ resistance) B->C C->D E Rupture Membrane (Achieve Whole-Cell Configuration) D->E F Set Holding Potential (e.g., -120 mV) E->F G Apply Voltage-Step Protocol (e.g., to 0 mV) F->G H Record Baseline Sodium Current (INa) G->H I Perfuse Toxin (e.g., this compound or TTX) H->I J Re-apply Voltage-Step & Record Inhibited Current I->J K Washout & Repeat with different concentrations J->K L Data Analysis (Generate Dose-Response Curve & Calculate IC₅₀) K->L

Caption: Experimental Workflow for Patch-Clamp Analysis.

Impact on Neuronal Signaling

The distinct mechanisms of TTX and this compound lead to the same ultimate outcome in a single neuron: the inhibition of action potential firing. However, the underlying effect on the channel population is different.

  • TTX causes an "all-or-none" blockade of sensitive channels. Channels are either available to open or are completely blocked by the toxin. This leads to a rapid and complete cessation of action potentials in neurons expressing primarily TTX-S channels.[3][9]

  • This compound modulates the probability of channel opening. In the presence of this compound, channels are not physically plugged but require a greater depolarization to activate. This results in a suppressed but not necessarily eliminated ability to fire action potentials, depending on the strength of the stimulus and the concentration of the toxin.

G cluster_Control Control Neuron cluster_Toxin Toxin-Treated Neuron cluster_Key Mechanism A Stimulus B Nav Channels Open A->B C Na+ Influx B->C B2 Nav Channel Blockade (TTX or this compound) D Action Potential Fired C->D A2 Stimulus A2->B2 C2 Na+ Influx Prevented B2->C2 TTX TTX: Pore Block B2->TTX via ProTxI This compound: Gating Inhibition B2->ProTxI via D2 Action Potential Inhibited C2->D2

Caption: Consequence of Nav Blockade on Action Potentials.

Conclusion and Recommendations

This compound and Tetrodotoxin are powerful but fundamentally different tools for studying voltage-gated sodium channels.

  • Choose Tetrodotoxin (TTX) for applications requiring the complete and specific silencing of TTX-sensitive channels (Nav1.1-1.4, 1.6, 1.7). It is the ideal agent for functionally separating TTX-S from TTX-R currents in native tissues like dorsal root ganglion (DRG) neurons.

  • Choose this compound when investigating the function of TTX-resistant channels (Nav1.5, 1.8, 1.9) or when a gating modification, rather than a complete pore block, is desired. Its broad-spectrum activity makes it one of the few peptide tools capable of potently inhibiting these critical, and often pain-related, channel subtypes.

The selection between these two toxins should be guided by the specific Nav channel subtypes of interest and the desired experimental outcome. A thorough understanding of their distinct pharmacology is essential for the rigorous design and accurate interpretation of experiments in the field of ion channel research.

References

Validating ProTx-I Activity with Electrophysiology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

ProTx-I, a 35-residue peptide toxin isolated from the venom of the Peruvian green-velvet tarantula (Thrixopelma pruriens), has emerged as a critical pharmacological tool for studying voltage-gated ion channels.[1] As a gating modifier, it alters the biophysical properties of these channels rather than blocking the pore, providing a nuanced mechanism for modulating neuronal excitability. Its activity against various channel subtypes, including the pain-related voltage-gated sodium channel NaV1.7, makes robust validation of its effects essential for researchers in pain therapeutics and ion channel physiology.

This guide provides a comparative overview of this compound's activity, benchmarked against other venom-derived peptides, and details the electrophysiological methods required for its validation.

Mechanism of Action: A Gating Modifier

This compound functions by shifting the voltage dependence of channel activation to more depolarized potentials.[2][3] This means a stronger stimulus (a more positive membrane potential) is required to open the channel. It achieves this by binding to the extracellular S3-S4 linker of the channel's voltage-sensor domain (VSD).[3][4] For instance, in the hNaV1.8 channel, this compound binds specifically to the VSD of domain II (VSDII).[3] This interaction effectively traps the voltage sensor in its resting or closed conformation, inhibiting the channel's ability to open in response to normal physiological stimuli.[1][5]

ProTx_I_Mechanism cluster_states VSD {Voltage-Sensor Domain (VSD) S1-S4 Segments} Pore {Pore Domain S5-S6 Segments} VSD->Pore NoCurrent No Na+ Influx VSD->NoCurrent Current Na+ Influx Pore->Current Resting Resting State (Channel Closed) Active Active State (Channel Open) ProTxI This compound ProTxI->VSD binds & traps VSD in resting state Depolarization Membrane Depolarization Depolarization->VSD triggers outward movement

Mechanism of this compound as a NaV channel gating modifier.

Comparative Analysis of NaV Channel Inhibitors

This compound is part of a larger family of venom-derived peptides that modulate NaV channels. Its activity and selectivity are best understood when compared to other well-characterized toxins. ProTx-II, also from T. pruriens, is notable for its high potency and selectivity for NaV1.7.[6][7] Other peptides like Huwentoxin-IV and JzTx-V provide further benchmarks for potency and selectivity.

The table below summarizes key electrophysiological data for this compound and selected alternatives, highlighting their inhibitory concentration (IC₅₀) on the primary pain target, hNaV1.7.

PeptideSource OrganismPrimary Target(s)hNaV1.7 IC₅₀ (nM)Key Mechanistic Feature
This compound Thrixopelma pruriensNaV1.2, 1.5, 1.7, 1.8; CaV3.1; TRPA150 - 100Gating modifier; shifts voltage-dependence of activation.[2][8]
ProTx-II Thrixopelma pruriensNaV1.70.3 - 1.0Potent and selective NaV1.7 gating modifier.[9]
Huwentoxin-IV Ornithoctonus huwenaNaV1.7~26Traps the VSDII in a closed configuration.[5]
JzTx-V Chilobrachys jingzhaoNaV1.7~0.6Potent gating modifier; analogs engineered for high selectivity.[10]
Tsp1a Thrixopelma sp.NaV1.710.3Highly selective for NaV1.7 over other NaV subtypes.[11]

Note: IC₅₀ values can vary between studies due to different experimental conditions and expression systems.

Experimental Protocol: Validating this compound Activity

Whole-cell patch-clamp electrophysiology is the gold standard for quantifying the activity of ion channel modulators like this compound. This technique allows for precise control of the cell membrane potential and direct measurement of ion currents.

Objective: To determine the IC₅₀ of this compound on a specific human NaV channel subtype (e.g., hNaV1.7) stably expressed in a mammalian cell line (e.g., HEK293).

1. Cell Preparation:

  • Culture HEK293 cells stably expressing the target channel (e.g., hNaV1.7/SCN9A).

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Use a brief trypsin treatment to isolate individual cells for recording.

2. Solutions and Reagents:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. (Cesium and fluoride ions are used to block endogenous K⁺ and Ca²⁺ channels).

  • Toxin Preparation: Prepare a high-concentration stock solution of synthetic this compound in a bovine serum albumin (BSA)-containing buffer to prevent nonspecific binding. Serially dilute to final concentrations in the external solution immediately before application.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a high-resistance (>1 GΩ) seal between the pipette and a single cell to enter the whole-cell configuration.

  • Clamp the cell's holding potential at a hyperpolarized voltage (e.g., -120 mV) to ensure all NaV channels are in a resting, closed state.

  • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 5 mV increments) to elicit NaV currents.

4. Data Acquisition and Analysis:

  • Record the peak inward current at each voltage step before and after the application of varying concentrations of this compound.

  • To measure the shift in activation, plot the normalized conductance (G/Gₘₐₓ) against the test potential and fit the data with a Boltzmann function to determine the voltage of half-maximal activation (V₁/₂).

  • To determine the IC₅₀, apply increasing concentrations of this compound and measure the percentage of current inhibition at a fixed depolarizing step.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to calculate the IC₅₀ value.

Ephys_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Culture HEK293 cells expressing target NaV channel Plating 2. Plate cells on glass coverslips CellCulture->Plating Solutions 3. Prepare internal & external recording solutions Plating->Solutions Patch 4. Obtain whole-cell patch-clamp configuration Solutions->Patch Record_Control 5. Record baseline Na+ currents (Control) Patch->Record_Control Apply_Toxin 6. Perfuse cell with This compound solution Record_Control->Apply_Toxin Record_Toxin 7. Record Na+ currents in presence of toxin Apply_Toxin->Record_Toxin Measure 8. Measure peak current inhibition & voltage shift Record_Toxin->Measure DoseResponse 9. Construct dose-response curve with multiple concentrations Measure->DoseResponse IC50 10. Fit curve with Hill equation to determine IC50 DoseResponse->IC50

References

A Comparative Guide to ProTx-I and Other Inhibitor Cystine Knot (ICK) Toxins for Ion Channel Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibitor cystine knot (ICK) structural motif, characterized by three interlocking disulfide bonds, confers exceptional stability to a diverse range of peptide toxins found in the venoms of spiders, scorpions, and cone snails.[1][2] These "knottin" peptides are powerful pharmacological tools and potential therapeutic leads due to their high potency and selectivity for various ion channels.[3][4] Among these, Protoxin-I (ProTx-I), a 35-amino acid peptide from the venom of the tarantula Thrixopelma pruriens, has emerged as a significant modulator of voltage-gated ion channels.[5] This guide provides an objective comparison of this compound with other notable ICK toxins, supported by quantitative data and experimental methodologies.

This compound: Mechanism of Action

This compound is classified as a gating modifier.[6][7] Unlike pore blockers that physically occlude the ion conduction pathway, this compound binds to the voltage-sensor domains (VSDs) of ion channels.[5][8] This interaction stabilizes the VSD in its resting or closed state, shifting the voltage-dependence of channel activation to more positive potentials.[6][9] This makes it more difficult for the channel to open in response to membrane depolarization. This compound has been shown to interact with the VSDs of domain II and domain IV in voltage-gated sodium (Nav) channels.[5]

Comparative Analysis of ICK Toxin Potency

This compound exhibits broad activity across several voltage-gated sodium (Nav) channel subtypes, including tetrodotoxin-resistant (TTX-R) channels like Nav1.8, which are key targets for pain therapeutics.[6][9] It also potently modulates certain T-type calcium (Cav) channels and TRPA1 channels.[5][9] The following tables summarize the inhibitory concentrations (IC50) of this compound and other well-characterized ICK toxins against various ion channel subtypes.

Table 1: Comparative Potency (IC50) of ICK Toxins on Voltage-Gated Sodium (Nav) Channels

ToxinTarget ChannelIC50 (nM)Source OrganismKey Characteristics
This compound hNav1.2~30-90Thrixopelma pruriens (Tarantula)Broad-spectrum Nav inhibitor, gating modifier[5][8]
hNav1.5~20-30Inhibits TTX-R channels[7]
hNav1.6Potent InhibitorShifts voltage-dependence of activation[5]
hNav1.7Potent InhibitorAlso targets Cav and TRPA1 channels[5]
rNav1.8~20-30First potent peptidyl inhibitor of TTX-R channels[6][7]
ProTx-II hNav1.70.3Thrixopelma pruriens (Tarantula)Highly potent and selective for Nav1.7[10]
hNav1.5~20-30Gating modifier, binds to closed state[6][7]
rNav1.8~20-30Over 100-fold selectivity for Nav1.7 over other subtypes[7][10]
Huwentoxin-IV (HwTx-IV) hNav1.710Ornithoctonus huwena (Tarantula)Potent Nav1.7 inhibitor, interacts with VSD2[4][10]
GpTx-1 hNav1.7Potent InhibitorGrammostola porteri (Tarantula)Potent Nav1.7 inhibitor with high selectivity over Nav1.5[4][10]

Note: "Potent Inhibitor" indicates that the toxin is known to be a strong inhibitor, but specific IC50 values can vary between studies and experimental conditions. Data is compiled from multiple sources.[4][5][6][7][8][10]

Table 2: this compound Potency (IC50) on Other Ion Channels

ToxinTarget ChannelIC50Key Characteristics
This compound hCav3.1 (T-type)50 nM - 0.2 µMDifferentiates between Cav3 subtypes, 160-fold more potent on Cav3.1 than Cav3.2[5][9][11][12]
hCav3.2 (T-type)31.8 µMShifts voltage-dependence of activation[11][12]
Kv2.1~10-fold less potent than on Nav channelsProTx-II does not inhibit Kv2.1[9]
TRPA1389 nMAntagonizes the nociceptor ion channel[5][8]

Experimental Methodologies & Visualizations

Understanding the experimental context is crucial for interpreting comparative data. The primary technique used to determine the potency and mechanism of these toxins is patch-clamp electrophysiology.

Key Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ion channel currents from a single cell.

  • Cell Preparation: Human embryonic kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are cultured and transfected with the specific ion channel subtype (e.g., hNav1.7) to be studied.[8]

  • Electrode Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution that mimics the cell's cytoplasm.

  • Giga-seal Formation: The micropipette is pressed against the cell membrane, and suction is applied to form a high-resistance seal (a "giga-seal").

  • Whole-Cell Configuration: A brief pulse of suction ruptures the cell membrane under the pipette tip, allowing for electrical access to the entire cell interior.

  • Voltage Clamp: The cell's membrane potential is clamped at a holding potential (e.g., -80 mV).[7] Voltage protocols are then applied to elicit ion channel currents (e.g., a step depolarization to 0 mV for 20 ms).[7]

  • Toxin Application: The toxin is applied to the cell via the external bath solution. The effect of the toxin on the ion channel currents is recorded and measured.

  • Data Analysis: The concentration of the toxin that causes 50% inhibition of the current (IC50) is determined by fitting the concentration-response data to a Hill equation.

Visualizing Experimental and Logical Frameworks

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Toxin Toxin Purification or Synthesis Patch Whole-Cell Patch-Clamp Toxin->Patch Cells Cell Culture & Transfection (e.g., HEK293 + Nav1.7) Cells->Patch Record Record Baseline Ion Currents Patch->Record Apply Apply Toxin (Varying Concentrations) Record->Apply Record2 Record Post-Toxin Ion Currents Apply->Record2 Measure Measure Current Inhibition Record2->Measure CR_Curve Generate Concentration- Response Curve Measure->CR_Curve IC50 Calculate IC50 Value CR_Curve->IC50

Toxin_Mechanism ProTxI This compound Toxin Channel Channel ProTxI->Channel Binds to VSDs (extracellular face) Action Shifts Voltage-Dependence of Activation Result Inhibition of Channel Opening (Reduced Na+ Influx) Action->Result Leads to Channel->Action Stabilizes Closed State

Conclusion and Future Directions

This compound stands out as a broadly acting, potent gating modifier of Nav channels, with significant activity on TTX-R subtypes crucial for pain signaling.[5][6] While other toxins like ProTx-II offer higher selectivity for specific subtypes such as Nav1.7, the promiscuity of this compound across Nav, Cav, and TRP channels makes it a valuable tool for exploring the complex physiology of excitable cells.[5][9][10] The robust and stable ICK scaffold is an excellent template for protein engineering.[1][2] Future research will likely focus on "toxineering"—modifying the structure of toxins like this compound to enhance their selectivity and potency for desired targets, paving the way for novel therapeutics for pain, epilepsy, and other channelopathies.

References

ProTx-I: A Comparative Guide to its Cross-Reactivity with Ion Channel Families

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ProTx-I, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has emerged as a significant pharmacological tool for studying ion channels. Its ability to modulate the activity of multiple ion channel families makes it a subject of great interest for therapeutic development, particularly in the field of pain management. This guide provides a comprehensive comparison of this compound's cross-reactivity with different ion channel families, supported by experimental data, detailed protocols, and visual diagrams to elucidate its mechanism of action and selectivity profile.

Quantitative Comparison of this compound Activity

This compound exhibits a broad spectrum of activity, primarily targeting voltage-gated sodium (NaV) and T-type calcium (CaV) channels. It also shows effects on certain potassium (Kv) and transient receptor potential (TRP) channels. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound for various ion channel subtypes, providing a clear comparison of its potency.

Ion Channel FamilySubtypeIC50 (nM)SpeciesNotes
Voltage-Gated Sodium (NaV) Channels NaV1.250 - 100Not specifiedActs as a gating modifier.[1]
NaV1.550 - 100Not specifiedActs as a gating modifier.[1]
NaV1.750 - 100HumanActs as a gating modifier.[1]
NaV1.827RatReversibly inhibits the channel.[1]
T-type Voltage-Gated Calcium (CaV) Channels CaV3.150Not specifiedShifts voltage dependence of activation.[1]
CaV3.1640Human[2]
CaV3.294,600Human[2]
CaV3.35,400Human[2]
Voltage-Gated Potassium (Kv) Channels Kv2.1Sub-micromolarNot specifiedInhibits the channel.[3]
Transient Receptor Potential (TRP) Channels TRPA1High-affinity antagonistNot specifiedBinds to the S1-S4 gating domain.[3]

Mechanism of Action

This compound primarily functions as a gating modifier . Instead of blocking the ion-conducting pore of the channel, it binds to the voltage-sensing domains (VSDs).[3] This interaction alters the voltage-dependence of channel activation, typically by shifting it to more positive potentials.[4] This means that a stronger depolarization is required to open the channel, leading to an overall inhibition of channel activity. This mechanism has been observed for both NaV and T-type CaV channels.[1][4] For TRPA1 channels, this compound acts as a high-affinity antagonist by binding to the S1-S4 gating domain.[3]

Experimental Protocols

The following is a generalized whole-cell patch-clamp electrophysiology protocol for assessing the effect of this compound on a specific ion channel subtype expressed in a heterologous system (e.g., HEK293 cells).

Cell Preparation and Recording
  • Cell Culture: Culture HEK293 cells stably or transiently expressing the ion channel of interest under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.

  • Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Electrophysiology Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Data Acquisition: Record ionic currents using an appropriate amplifier and data acquisition software.

Solutions
  • External Solution (example for NaV channels): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (example for NaV channels): 140 mM CsF, 10 mM NaCl, 1.1 mM EGTA, 10 mM HEPES (pH adjusted to 7.3 with CsOH). Note: Solution compositions should be optimized for the specific ion channel being studied.

Voltage Protocols
  • For NaV channels:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the closed state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit channel activation.

    • To study the effect of this compound on steady-state inactivation, apply a series of conditioning pre-pulses to different voltages before a test pulse to a fixed potential.

  • For T-type CaV channels:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV).

    • Apply depolarizing steps (e.g., from -80 mV to +20 mV) to elicit T-type currents.[2]

This compound Application
  • Establish a stable baseline recording of the ionic currents.

  • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Monitor the effect of the toxin on the current amplitude and gating kinetics until a steady-state effect is reached.

  • To determine the IC50 value, apply a range of this compound concentrations and measure the percentage of current inhibition at each concentration. Fit the concentration-response data with a Hill equation.

Signaling Pathways and Logical Relationships

The activity of this compound on specific ion channels can have significant downstream effects on cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate a simplified experimental workflow and the logical relationship of this compound's selectivity.

experimental_workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293 with target channel) plating Cell Plating cell_culture->plating patch_clamp Whole-Cell Patch Clamp plating->patch_clamp voltage_protocol Apply Voltage Protocol patch_clamp->voltage_protocol baseline Record Baseline Current voltage_protocol->baseline protx_app Apply this compound baseline->protx_app record_effect Record Effect on Current protx_app->record_effect analysis Analyze Current Amplitude & Kinetics record_effect->analysis dose_response Dose-Response Curve analysis->dose_response ic50 Determine IC50 dose_response->ic50

Fig. 1: Experimental workflow for assessing this compound cross-reactivity.

proTxI_selectivity cluster_high_affinity High Affinity (nM range) cluster_lower_affinity Lower Affinity (µM range) ProTxI This compound NaV NaV Channels (e.g., NaV1.7, NaV1.8) ProTxI->NaV Gating Modifier CaV31 CaV3.1 ProTxI->CaV31 Gating Modifier CaV32_33 CaV3.2 / CaV3.3 ProTxI->CaV32_33 Inhibitor Kv21 Kv2.1 ProTxI->Kv21 Inhibitor TRPA1 TRPA1 ProTxI->TRPA1 Antagonist

Fig. 2: Logical relationship of this compound's ion channel selectivity.
NaV1.7 Signaling in Pain Perception

NaV1.7 plays a crucial role in pain signaling by amplifying generator potentials in nociceptive neurons.[5] Its activation leads to the generation of action potentials that propagate along the sensory nerve to the spinal cord. Within the spinal cord, the signal is transmitted to second-order neurons, ultimately leading to the perception of pain in the brain. This compound's inhibition of NaV1.7 can dampen this signaling cascade, making it a potential analgesic. Furthermore, the absence of NaV1.7 has been shown to upregulate the expression of endogenous opioids, suggesting a complex interplay in pain modulation.[6]

NaV17_Pain_Pathway Noxious_Stimuli Noxious Stimuli (e.g., heat, pressure) NaV17 NaV1.7 Activation in Nociceptor Terminal Noxious_Stimuli->NaV17 Action_Potential Action Potential Generation & Propagation NaV17->Action_Potential Spinal_Cord Neurotransmitter Release in Spinal Cord Action_Potential->Spinal_Cord Second_Order_Neuron Activation of Second-Order Neuron Spinal_Cord->Second_Order_Neuron Brain Pain Perception in Brain Second_Order_Neuron->Brain ProTxI This compound ProTxI->NaV17 Inhibition

Fig. 3: Simplified signaling pathway of NaV1.7 in pain perception and the inhibitory effect of this compound.
CaV3.1 and the PI3K/Akt Signaling Pathway

T-type calcium channels, including CaV3.1, are involved in various physiological processes, including cell proliferation and differentiation. In some cell types, CaV3.1 activity has been linked to the activation of the PI3K/Akt signaling pathway.[7] The influx of calcium through CaV3.1 can lead to the activation of Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt can then phosphorylate a variety of downstream targets, promoting cell survival and proliferation. The modulation of CaV3.1 by this compound could therefore have implications for conditions characterized by abnormal cell proliferation.

CaV31_PI3K_Akt_Pathway Membrane_Depolarization Membrane Depolarization CaV31 CaV3.1 Activation Membrane_Depolarization->CaV31 Ca_Influx Ca2+ Influx CaV31->Ca_Influx PI3K PI3K Activation Ca_Influx->PI3K Akt Akt Activation PI3K->Akt Downstream Downstream Effects (Cell Survival, Proliferation) Akt->Downstream ProTxI This compound ProTxI->CaV31 Modulation

Fig. 4: Simplified diagram of the CaV3.1-mediated PI3K/Akt signaling pathway and the modulatory role of this compound.

Conclusion

This compound is a versatile ion channel modulator with a distinct profile of cross-reactivity. Its high affinity for certain NaV and CaV channel subtypes, coupled with its gating modifier mechanism of action, makes it a valuable tool for dissecting the physiological roles of these channels. The data and protocols presented in this guide offer a foundation for researchers to explore the therapeutic potential of this compound and to design further experiments to unravel its complex pharmacology. Understanding its interactions with a range of ion channels is crucial for developing selective ligands and minimizing off-target effects in future drug development endeavors.

References

ProTx-I: A Comparative Analysis of its Effects on Human versus Rodent Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential activity of the tarantula toxin ProTx-I on human and rodent voltage-gated sodium channels, with a focus on the pain target Nav1.7.

This compound, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens, has garnered significant interest as a pharmacological tool and a potential scaffold for the development of novel analgesics. It functions as a gating modifier of voltage-gated sodium channels (Navs), inhibiting their activity by shifting the voltage dependence of activation to more depolarized potentials.[1][2] This mechanism effectively raises the threshold for action potential firing. While its more studied counterpart, ProTx-II, has been extensively characterized for its high potency and selectivity for the human Nav1.7 channel, a critical player in pain pathways, the comparative effects of this compound on human versus rodent channels are less clearly defined.[3][4] This guide provides a detailed comparative analysis based on available experimental data.

Quantitative Analysis of this compound Potency

The inhibitory potency of this compound varies across different sodium channel subtypes and between species. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound on human and rodent sodium channels. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, comparisons should be made with caution.

Channel SubtypeSpeciesIC50 (nM)CommentsReference(s)
Nav1.7 Human50 - 100General range for several subtypes including Nav1.7.[5]
Nav1.8 Human27This compound was originally purified based on its ability to inhibit this channel.[5][6]
Nav1.2 Not Specified50 - 100[5]
Nav1.5 Not Specified50 - 100[5]
Nav1.8 Rat~10.9Measured in DRG neurons.[7]

Note: The potency of gating modifier toxins like this compound is highly dependent on the voltage protocol used in the electrophysiological recordings.[8]

Mechanism of Action: Targeting the Voltage Sensor

This compound, like other gating modifier toxins, exerts its inhibitory effect by binding to the voltage-sensing domain (VSD) of the sodium channel.[2] Specifically, it targets the S3-S4 linker in domain II (VSDII).[2][9] By binding to this region, this compound is thought to trap the voltage sensor in its resting state, thereby impeding the conformational changes required for channel activation in response to membrane depolarization.[10] This "voltage-sensor trapping" model is a hallmark of this class of toxins.[10] A recent cryo-electron microscopy study of this compound in complex with human Nav1.8 confirmed its binding to the VSDII S3-S4 linker, providing a structural basis for its inhibitory action.[9]

Experimental Protocols

The following section details a representative methodology for the comparative analysis of this compound effects on human and rodent sodium channels using whole-cell patch-clamp electrophysiology.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous ion channel expression.

  • Channel Expression: Stably or transiently transfect HEK293 cells with the cDNA encoding the alpha subunit of the desired human or rodent sodium channel (e.g., hNav1.7 or rNav1.7). Co-transfection with auxiliary beta subunits (β1 and β2) is often performed to ensure proper channel trafficking and function.

  • Cell Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2. A selection antibiotic (e.g., G418) is used for stable cell lines.

Electrophysiological Recordings
  • Technique: Whole-cell patch-clamp recordings are performed at room temperature (20-22°C).

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, adjusted to pH 7.3 with NaOH.

  • Internal Solution (in mM): 130 CsF, 10 NaCl, 5 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

  • Data Acquisition: Use a patch-clamp amplifier and digitizer (e.g., Axopatch 200B and Digidata 1440A, Molecular Devices). Sample currents at 50 kHz and filter at 10 kHz.

  • Voltage Protocol for IC50 Determination:

    • Hold the cell membrane at a potential of -90 mV.

    • Apply a depolarizing test pulse to -10 mV for 50 ms to elicit sodium currents.

    • Apply test pulses at a frequency of 0.1 Hz to allow for recovery from inactivation.

    • Perfuse cells with increasing concentrations of this compound and measure the resulting inhibition of the peak sodium current.

  • Voltage Protocol for Voltage-Dependence of Activation:

    • From a holding potential of -120 mV, apply a series of depolarizing steps (e.g., from -80 mV to +40 mV in 5 mV increments).

    • Measure the peak current at each voltage step.

    • Convert peak currents to conductance (G) using the formula G = I / (V - Vrev), where I is the peak current, V is the test potential, and Vrev is the reversal potential.

    • Plot the normalized conductance as a function of the test potential and fit the data with a Boltzmann function to determine the voltage of half-maximal activation (V1/2).

Visualizations

This compound Mechanism of Action

ProTx_I_Mechanism cluster_membrane Cell Membrane cluster_channel Sodium Channel cluster_effect Functional Effect Extracellular Extracellular Intracellular Intracellular VSDII Voltage Sensor Domain II (VSDII) S1-S2 S3-S4 Pore Pore Domain S5-S6 VSDII->Pore Gating movement Activation_Shift Shift in Voltage-Dependence of Activation VSDII->Activation_Shift Trapping of VSDII in resting state ProTxI This compound ProTxI->VSDII Binds to S3-S4 linker Inhibition Inhibition of Na+ Current Activation_Shift->Inhibition

Caption: Mechanism of this compound inhibition of voltage-gated sodium channels.

Experimental Workflow for Comparative Analysis

Comparative_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Acquisition cluster_analysis Comparative Analysis HEK_hNav HEK293 cells expressing human Nav channel Patch_Clamp_h Whole-cell Patch Clamp (Human Channel) HEK_hNav->Patch_Clamp_h HEK_rNav HEK293 cells expressing rodent Nav channel Patch_Clamp_r Whole-cell Patch Clamp (Rodent Channel) HEK_rNav->Patch_Clamp_r IC50_h IC50 Determination (Human) Patch_Clamp_h->IC50_h Vdep_h Voltage-Dependence (Human) Patch_Clamp_h->Vdep_h IC50_r IC50 Determination (Rodent) Patch_Clamp_r->IC50_r Vdep_r Voltage-Dependence (Rodent) Patch_Clamp_r->Vdep_r Compare_IC50 Compare IC50 values IC50_h->Compare_IC50 Compare_Vdep Compare V1/2 shifts Vdep_h->Compare_Vdep IC50_r->Compare_IC50 Vdep_r->Compare_Vdep

Caption: Workflow for comparing this compound effects on human vs. rodent channels.

References

ProTx-I: A Comparative Analysis of its Selectivity for Cav3.1 over Cav3.2 T-type Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of the tarantula venom peptide, ProTx-I, on the low-voltage-activated T-type calcium channels Cav3.1 and Cav3.2. The data presented herein, derived from electrophysiological studies, substantiates the significant selectivity of this compound for Cav3.1, making it a valuable pharmacological tool for differentiating between these two closely related ion channel subtypes.

Quantitative Analysis of this compound Selectivity

The inhibitory potency of this compound on human Cav3.1 (hCav3.1) and human Cav3.2 (hCav3.2) channels has been quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values obtained from independent studies, highlighting the pronounced selectivity for hCav3.1.

Channel SubtypeThis compound IC50 (µM)Selectivity (fold)Reference
hCav3.10.2~159x[1]
hCav3.231.8[1]
hCav3.10.64~148x[2]
hCav3.294.6[2]

Note: Selectivity is calculated as IC50 (Cav3.2) / IC50 (Cav3.1).

The data consistently demonstrates that this compound is significantly more potent at blocking Cav3.1 channels compared to Cav3.2 channels, with a selectivity ratio of approximately 150-fold. This makes this compound a highly selective pharmacological probe for studying the physiological and pathophysiological roles of Cav3.1.

Experimental Methodologies

The determination of this compound's selectivity for Cav3.1 over Cav3.2 relies on robust electrophysiological techniques, primarily the whole-cell patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in live cells.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK-293) cells are cultured under standard conditions.

  • Cells are transiently transfected with plasmid DNA encoding the human T-type calcium channel subunits hCav3.1 or hCav3.2. A fluorescent protein marker (e.g., GFP) is often co-transfected to identify successfully transfected cells.

2. Electrophysiological Recordings:

  • Apparatus: Recordings are performed using a patch-clamp amplifier and data acquisition software.

  • Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Solutions:

    • Extracellular Solution (in mM): 135 NaCl, 20 TEA-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, with pH adjusted to 7.4.

    • Intracellular Solution (in mM): 140 CsCl, 10 EGTA, 3 CaCl2, 10 HEPES, with pH adjusted to 7.2.

  • Recording Procedure:

    • A transfected cell is identified via fluorescence microscopy.

    • The recording pipette is brought into contact with the cell membrane to form a high-resistance seal (giga-seal).

    • The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.

3. Data Acquisition and Analysis:

  • Current-Voltage (I-V) Relationship: To determine the voltage-dependence of channel activation, cells are held at a negative potential (e.g., -100 mV) and then subjected to a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments).

  • Steady-State Inactivation: To assess the voltage-dependence of inactivation, cells are held at various conditioning pre-pulse potentials before a test pulse to a fixed voltage (e.g., -20 mV) is applied.

  • Dose-Response Analysis:

    • A stable baseline current is established.

    • Increasing concentrations of this compound are applied to the cell via a perfusion system.

    • The resulting inhibition of the T-type calcium current is measured.

    • The data is fitted with the Hill equation to determine the IC50 value.

G cluster_prep Cell Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis HEK293 HEK-293 Cells Transfection Transfection with hCav3.1 or hCav3.2 cDNA HEK293->Transfection PatchClamp Whole-Cell Patch-Clamp Transfection->PatchClamp Select Transfected Cell VoltageProtocol Apply Voltage Protocols PatchClamp->VoltageProtocol ProTxI_Application Apply this compound VoltageProtocol->ProTxI_Application CurrentRecording Record T-type Calcium Currents ProTxI_Application->CurrentRecording DoseResponse Construct Dose-Response Curve CurrentRecording->DoseResponse IC50 Calculate IC50 DoseResponse->IC50 G cluster_stimuli Stimuli cluster_channels T-type Calcium Channels cluster_effects Cellular Responses cluster_inhibitor Inhibitor Depolarization Membrane Depolarization Cav3_1 Cav3.1 Depolarization->Cav3_1 Cav3_2 Cav3.2 Depolarization->Cav3_2 CalciumInflux Ca2+ Influx Cav3_1->CalciumInflux Cav3_2->CalciumInflux NeuronalFiring Neuronal Firing CalciumInflux->NeuronalFiring GeneExpression Gene Expression CalciumInflux->GeneExpression CellProliferation Cell Proliferation CalciumInflux->CellProliferation ProTxI This compound ProTxI->Cav3_1 High Potency (Selective Inhibition) ProTxI->Cav3_2 Low Potency

References

Synthetic vs. Native ProTx-I: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of chemically synthesized ProTx-I versus its native counterpart, supported by experimental data and detailed protocols.

This compound, a 35-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens, is a potent inhibitor of voltage-gated ion channels, making it a valuable tool in pain research and drug discovery.[1] While traditionally sourced from venom, chemical synthesis offers a more scalable and controlled production method. A critical question for researchers is whether synthetic this compound recapitulates the activity of the native toxin. Foundational research has demonstrated that synthetic this compound exhibits the same potency as the native peptide, establishing its viability as a reliable substitute in experimental settings.[1][2]

Data Presentation: Comparative Activity of this compound

While direct, side-by-side quantitative comparisons of native and synthetic this compound are not extensively detailed in publicly available literature, the consensus from key studies is that their bioactivity is equivalent.[1][2] The following table summarizes the inhibitory activity (IC50) of this compound on various voltage-gated ion channels as reported in the literature. It is important to note that these values may have been determined using either native or synthetic this compound, with researchers using the two forms interchangeably based on the established equivalence.

Target Ion ChannelReported IC50 (nM)Toxin Form UsedReference
Nav1.8~27Not Specified[3]
Nav1.5< 100Not Specified[1]
Nav1.7< 100Not Specified[1]
Nav1.2< 100Not Specified[1]
Cav3.1~50Not Specified[1][2]
Kv2.1Inhibition reported to be 10-fold less potent than on Nav channelsSynthetic[1][2]

Note: The lack of explicit differentiation between native and synthetic forms in many studies underscores the scientific community's acceptance of their functional equivalence.

Signaling Pathway: Mechanism of this compound Inhibition

This compound functions as a gating modifier of voltage-gated ion channels. It binds to the voltage-sensing domains (VSDs) of these channels, shifting the voltage-dependence of their activation to more depolarized potentials. This action inhibits the channel from opening at normal physiological thresholds, thereby blocking ion flow and cellular excitation.

ProTx_I_Signaling_Pathway ProTx_I This compound VSD Voltage-Sensing Domain (VSD) ProTx_I->VSD Binds to VGIC Voltage-Gated Ion Channel (e.g., Nav1.7) VSD->VGIC Activation_Gate Activation Gate (Closed) VSD->Activation_Gate stabilizes closed state No_Ion_Influx Inhibition of Ion Influx Activation_Gate->No_Ion_Influx Depolarization Membrane Depolarization Depolarization->VSD senses

This compound inhibits ion channel activation.

Experimental Protocols

The following is a representative protocol for assessing the inhibitory activity of this compound on a voltage-gated sodium channel (e.g., Nav1.7) expressed in a heterologous system using whole-cell patch-clamp electrophysiology.

1. Cell Culture and Transfection:

  • Culture a suitable mammalian cell line (e.g., HEK293 cells) in appropriate media.

  • Transiently transfect the cells with a plasmid encoding the alpha subunit of the human Nav1.7 channel.

  • Co-transfect with a fluorescent reporter plasmid (e.g., GFP) to identify successfully transfected cells.

  • Plate the cells onto glass coverslips 24-48 hours post-transfection for electrophysiological recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • Toxin Preparation: Prepare stock solutions of native and synthetic this compound in the external solution containing a carrier protein like 0.1% bovine serum albumin (BSA) to prevent non-specific binding. Perform serial dilutions to obtain the desired final concentrations.

3. Electrophysiological Recording:

  • Transfer a coverslip with transfected cells to a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.

  • Under visual guidance, establish a giga-ohm seal between the pipette tip and the membrane of a fluorescently identified cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -120 mV.

4. Data Acquisition:

  • Record sodium currents elicited by a depolarizing voltage step to 0 mV for 20 ms.

  • Apply a series of increasing concentrations of either native or synthetic this compound to the cell via the perfusion system.

  • Allow the toxin to equilibrate at each concentration before recording the current.

  • Record the peak inward current at each toxin concentration.

5. Data Analysis:

  • Measure the peak current amplitude in the presence of each concentration of this compound.

  • Normalize the peak current to the control current recorded in the absence of the toxin.

  • Plot the normalized current as a function of the logarithm of the toxin concentration.

  • Fit the concentration-response data with the Hill equation to determine the IC50 value.

Experimental Workflow: Comparing Native and Synthetic this compound

The following diagram illustrates a typical workflow for a comparative study of native and synthetic this compound.

Comparative_Workflow cluster_native Native this compound cluster_synthetic Synthetic this compound Venom T. pruriens Venom Milking Purification_N Purification (e.g., HPLC) Venom->Purification_N Characterization Physicochemical Characterization (e.g., Mass Spectrometry) Purification_N->Characterization Synthesis Solid-Phase Peptide Synthesis Folding Oxidative Folding Synthesis->Folding Purification_S Purification (e.g., HPLC) Folding->Purification_S Purification_S->Characterization Assay Biological Activity Assay (e.g., Electrophysiology) Characterization->Assay Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis Comparison Comparative Assessment Data_Analysis->Comparison

Workflow for comparing native and synthetic this compound.

References

ProTx-I: A Versatile Reference Compound for the Development of Novel Ion Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective and potent ion channel modulators is a continuous journey. In this landscape, ProTx-I, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has emerged as a crucial reference compound. Its broad activity across multiple ion channel subtypes provides a valuable benchmark for assessing the selectivity and potency of new chemical entities.

This guide provides a comprehensive comparison of this compound with other notable ion channel modulators, supported by experimental data and detailed protocols. We will delve into its mechanism of action, its inhibitory profile, and how it stacks up against more selective compounds, offering a clear perspective for its use in ion channel research and drug discovery.

Performance Comparison of Ion Channel Modulators

This compound exhibits a promiscuous inhibitory profile, acting on a variety of voltage-gated sodium (Nav), calcium (Cav), and the transient receptor potential ankyrin 1 (TRPA1) channels. This broad-spectrum activity, while limiting its therapeutic potential directly, makes it an excellent tool for initial screenings and for defining the selectivity of novel modulators. In contrast, compounds like ProTx-II, HWTX-IV, and JZTX-34 offer more targeted interactions, particularly with the Nav1.7 channel, a key target in pain therapeutics.

Inhibitory Activity (IC50) Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and selected alternative compounds against various ion channel subtypes. Lower IC50 values indicate higher potency.

Voltage-Gated Sodium (Nav) Channels

CompoundNav1.1 (nM)Nav1.2 (nM)Nav1.3 (nM)Nav1.4 (nM)Nav1.5 (nM)Nav1.6 (nM)Nav1.7 (nM)Nav1.8 (nM)Nav1.9 (nM)
This compound ~60-13050-100[1]~60-130~60-13020-30[2]~60-13050-100[1]27[3]-
ProTx-II 30-150[4]30-150[4]30-150[4]30-150[4]30-150[4]30-150[4]0.3[4]>150>150
HWTX-IV -~26~26>1000>1000-17-26[5][6]--
JZTX-34 >1000>10007950[7]>1000>1000>1000610[7]>1000-

Voltage-Gated Calcium (Cav) and TRPA1 Channels

CompoundCav3.1 (nM)Cav3.2 (nM)TRPA1 (nM)
This compound 50[1]31800[8]389[9][10]
ProTx-II ---
HWTX-IV ---
JZTX-34 ---

Mechanism of Action: A Gating Modifier

This compound functions as a "gating modifier" of voltage-gated ion channels.[1][11][12] Instead of physically blocking the ion-conducting pore, it binds to the voltage-sensing domains (VSDs) of the channel protein.[5][9] This interaction stabilizes the VSD in its resting or closed state, making it more difficult for the channel to open in response to membrane depolarization.[5][9] This manifests as a shift in the voltage-dependence of activation to more positive potentials.[1][11][12]

ProTx_I_Mechanism cluster_membrane Cell Membrane IonChannel_Closed Voltage Sensor (Resting) Pore (Closed) IonChannel_Open Voltage Sensor (Activated) Pore (Open) IonFlux Ion Influx IonChannel_Open->IonFlux Allows ProTxI This compound ProTxI->IonChannel_Closed:vsd Binds & Stabilizes Depolarization Membrane Depolarization Depolarization->IonChannel_Closed:vsd Activates

Caption: Mechanism of this compound as a gating modifier.

Experimental Protocols

The characterization of this compound and other ion channel modulators relies on robust experimental techniques. Whole-cell patch-clamp electrophysiology using heterologous expression systems like Xenopus laevis oocytes or human embryonic kidney (HEK293) cells are the gold standards.

Whole-Cell Patch-Clamp Electrophysiology Workflow

This workflow outlines the key steps for assessing the activity of a compound like this compound on a specific ion channel expressed in a host cell.

Electrophysiology_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Transfection Transfection of HEK293 cells with ion channel cDNA Incubation Incubation to allow channel expression Transfection->Incubation Plating Plating cells onto coverslips for recording Incubation->Plating Patching Establish whole-cell patch-clamp configuration Plating->Patching Baseline Record baseline ion channel currents Patching->Baseline Application Apply this compound or alternative compound Baseline->Application Recording Record currents in the presence of the compound Application->Recording Washout Washout of compound to assess reversibility Recording->Washout Analysis Analyze current inhibition and gating shifts Recording->Analysis DoseResponse Construct dose-response curves to determine IC50 Analysis->DoseResponse Logical_Relationship ProTxI This compound Promiscuity Broad-Spectrum Activity (Inhibits multiple Nav, Cav, and TRPA1 channels) ProTxI->Promiscuity LimitedTherapeutic Limited Direct Therapeutic Potential (Potential for off-target effects) Promiscuity->LimitedTherapeutic ValuableTool Valuable Research Tool and Reference Compound Promiscuity->ValuableTool InitialScreening Initial screening to identify ion channel modulation ValuableTool->InitialScreening SelectivityBenchmark Benchmark for assessing selectivity of novel compounds ValuableTool->SelectivityBenchmark

References

ProTx-I Dose-Response Analysis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis of ProTx-I dose-response curves, offering a comparative overview with alternative ion channel modulators. The information is presented to facilitate objective evaluation and support further experimental design.

This compound, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), is a well-characterized gating modifier of voltage-gated sodium channels (Nav) and has also been shown to affect certain voltage-gated calcium channels (Cav). Its ability to inhibit multiple Nav subtypes with varying potencies makes it a valuable tool for studying the structure and function of these channels, which are critical for neuronal excitability and pain signaling. This guide summarizes the quantitative data on this compound's activity and compares it with other notable Nav1.7 inhibitors.

Comparative Analysis of Inhibitory Potency (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and selected alternative Nav1.7 inhibitors across a range of voltage-gated ion channels. This data is crucial for assessing the potency and selectivity of these compounds.

CompoundTarget ChannelIC50Cell LineNotes
This compound hNav1.750 - 100 nMHEK293Potent inhibitor.[1][2][3]
hNav1.250 - 100 nMHEK293Similar potency to Nav1.7.[1][2][3]
hNav1.550 - 100 nMHEK293Similar potency to Nav1.7.[1][2][3]
hNav1.8~27 nMHEK293Potent inhibitor of this TTX-resistant channel.[1][2][3]
hCav3.10.2 µMHEK293Also blocks T-type calcium channels.[4][5]
hCav3.231.8 µMHEK293Significantly lower potency compared to Cav3.1.[4][5]
ProTx-II hNav1.7~0.3 nMHEK293A highly potent and more selective Nav1.7 inhibitor from the same venom.
GpTx-1 hNav1.7~10 nMHEK293A potent peptide inhibitor with good selectivity over Nav1.4 and Nav1.5.
CNV1014802 hNav1.71.77 µM (inactivated state)CHOA state-dependent small molecule inhibitor.
hNav1.771.66 µM (resting state)CHODemonstrates clear state-dependency.
PF-05089771 hNav1.7~11 nMHEK293A potent and selective small molecule inhibitor that interacts with the voltage-sensor domain.

Experimental Protocols

The determination of dose-response curves for compounds like this compound typically involves whole-cell patch-clamp electrophysiology on heterologous expression systems, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, stably or transiently expressing the ion channel of interest.

Cell Culture and Transfection: HEK293 or CHO cells are cultured under standard conditions (e.g., 37°C, 5% CO2). For transient expression, cells are transfected with plasmids containing the cDNA for the desired ion channel subunit(s) using standard transfection reagents. Electrophysiological recordings are typically performed 24-48 hours post-transfection.

Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The extracellular (bath) solution typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. The intracellular (pipette) solution often contains (in mM): CsF or KCl, NaCl, MgCl2, EGTA, and HEPES, with the pH adjusted to 7.2-7.3.

To elicit channel currents, specific voltage protocols are applied. For Nav channels, a typical protocol involves holding the cell membrane at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting state, followed by a depolarizing test pulse (e.g., to 0 mV) to elicit an inward sodium current. The specific voltages and durations can be adjusted to study the compound's effect on different channel states (resting, open, inactivated).

Dose-Response Curve Generation: A baseline current is established before the application of the compound. The compound is then perfused into the bath solution at increasing concentrations. The peak current at each concentration is measured and normalized to the baseline current. The resulting data points are plotted against the logarithm of the compound concentration and fitted with the Hill equation to determine the IC50 value and the Hill coefficient.

Visualizing Mechanisms and Workflows

To better understand the interaction of this compound with its target and the experimental process, the following diagrams are provided.

ProTx_I_Mechanism This compound Interaction with Nav1.7 Channel cluster_membrane Cell Membrane Nav17 { Nav1.7 Channel|Domain II/IV Voltage Sensor} SodiumInflux Sodium Ion Influx Nav17:p->SodiumInflux Channel Opening ProTxI This compound ProTxI->Nav17:d Binds to Voltage Sensor ProTxI->Nav17 Inhibits Activation (Gating Modification) ActionPotential Action Potential Propagation SodiumInflux->ActionPotential Leads to

Caption: this compound binds to the voltage sensor of the Nav1.7 channel, inhibiting its activation.

Dose_Response_Workflow Electrophysiological Workflow for Dose-Response Analysis A Cell Preparation (HEK293 expressing Nav1.7) B Whole-Cell Patch Clamp Configuration A->B C Establish Baseline Na+ Current B->C D Apply Increasing Concentrations of this compound C->D E Record Peak Current at Each Concentration D->E F Normalize Current to Baseline E->F G Plot Dose-Response Curve F->G H Fit to Hill Equation (Determine IC50) G->H

Caption: A typical workflow for determining the IC50 of this compound using patch-clamp electrophysiology.

References

Safety Operating Guide

Navigating the Safe Disposal of ProTx-I: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of synthetic peptides like ProTx-I is a critical component of laboratory safety and environmental responsibility. Due to the often-unknown biological and toxicological properties of novel peptides, a cautious and systematic approach to waste management is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with general laboratory safety standards.

This compound, a potent blocker of voltage-gated sodium and calcium channels, is a valuable research tool.[1][2][3][4][5] However, its biological activity necessitates that it be handled and disposed of with care to prevent unintended environmental or health impacts. In the absence of specific disposal data, this compound should be treated as a potentially hazardous substance.[6]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure appropriate personal protective equipment (PPE) is worn. This includes chemical safety glasses, gloves, and a lab coat.[6] All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.[6]

Key Safety and Handling Data Summary

ParameterGuidelineSource
Personal Protective Equipment Chemical safety glasses, gloves, lab coat[6]
Handling Area Well-ventilated area or chemical fume hood[6]
Spill Response Absorb spill with appropriate materials (e.g., sand or vermiculite for liquids, wet absorbent paper for powders), place in a closed container for disposal, and ventilate and wash the area.[7]
Storage (Unused Peptide) Store at -20°C.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a multi-step process designed to ensure the safety of laboratory personnel and the environment. Proper segregation of waste at the point of generation is critical.[7][8] Establish three primary waste streams for this compound disposal: Solid Waste, Liquid Waste, and Sharps Waste.[7]

Experimental Protocol: General Peptide Waste Disposal

  • Segregation: At the point of generation, separate waste into three dedicated and clearly labeled, leak-proof containers:

    • Solid Waste: Contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.[7] High-density polyethylene (HDPE) containers are generally suitable.[6]

    • Liquid Waste: Unused or expired this compound solutions, and contaminated buffers. Ensure the container is chemically resistant and compatible with the solvents used.[7]

    • Sharps Waste: Needles, syringes, and any other contaminated items that can puncture the skin. Use a designated, puncture-resistant, and leak-proof sharps container.[7]

  • Container Management: Keep all waste containers closed except when adding waste.[6] Do not overfill containers; fill to no more than ¾ full.[9]

  • Labeling: Clearly label each waste container with "Hazardous Waste," the chemical name ("this compound waste"), and the associated hazards (e.g., "Toxic").[10]

  • Storage: Store waste containers in a designated and secure satellite accumulation area.[10] Ensure that incompatible waste types are segregated to prevent reactions.[10]

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Never dispose of peptide waste down the drain unless explicitly permitted by your institution's EHS office for neutralized liquid waste.[7][9]

Biohazardous Waste Considerations

If this compound was used in experiments involving biological materials, such as cell-based assays or animal models, the resulting waste must be treated as biohazardous.[6] This may necessitate an initial decontamination step, such as autoclaving, before being managed as chemical waste.[6] Always adhere to your institution's biosafety guidelines.

Decontamination Procedures

While specific decontamination protocols for this compound have not been published, studies on other peptide toxins, such as α-conotoxins, have shown that treatment with a 1% enzymatic detergent solution or 6% sodium hypochlorite can be effective in denaturing and digesting the peptide.[11] However, the efficacy of these methods for this compound is unknown. For spills, physical removal and containment as hazardous waste is the recommended primary response.

This compound Disposal Workflow

ProTx_I_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Disposal start This compound Use in Experiment waste_generated Waste Generated (Solid, Liquid, Sharps) start->waste_generated solid_waste Solid Waste (Gloves, Tubes, etc.) waste_generated->solid_waste Segregate liquid_waste Liquid Waste (Solutions, Buffers) waste_generated->liquid_waste Segregate sharps_waste Sharps Waste (Needles, Syringes) waste_generated->sharps_waste Segregate solid_container Labeled, Leak-Proof Solid Waste Container solid_waste->solid_container liquid_container Labeled, Leak-Proof Liquid Waste Container liquid_waste->liquid_container sharps_container Labeled, Puncture-Resistant Sharps Container sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage disposal Dispose via Institutional EHS Program storage->disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling ProTx-I

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, application, and disposal of the potent channel blocker, ProTx-I, ensuring laboratory safety and experimental integrity.

For researchers, scientists, and drug development professionals, the safe handling of potent neurotoxins like this compound is paramount. This guide provides immediate and essential safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment. Adherence to these protocols is critical to mitigate risks and ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the required PPE, drawing parallels from safety data for similar peptide toxins.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn at all times. Inspect for tears or punctures before use. Dispose of gloves immediately after handling this compound.
Eye Protection Safety glasses with side shields or gogglesEssential to prevent accidental splashes to the eyes.
Body Protection Laboratory coatA fully buttoned lab coat provides a crucial barrier against contamination of personal clothing.
Respiratory Protection Not generally requiredHandling this compound in its lyophilized or solubilized form under standard laboratory conditions in a well-ventilated area does not typically generate aerosols. However, if there is a risk of aerosolization, a fit-tested N95 respirator or higher is recommended.

Operational Plan: From Receipt to Application

A systematic workflow is crucial for the safe and effective use of this compound in experimental settings.

Receiving and Storage

Upon receipt, visually inspect the vial for any damage or breach of containment. This compound is typically supplied as a lyophilized powder and should be stored at -20°C.[1]

Reconstitution and Aliquoting
  • Preparation : Before opening the vial, allow it to equilibrate to room temperature to prevent condensation.

  • Reconstitution : this compound is soluble in water.[1] Use a calibrated micropipette to add the appropriate volume of sterile, nuclease-free water or a suitable buffer to achieve the desired stock concentration. Gently pipette up and down to ensure complete dissolution. Avoid vigorous vortexing, which can damage the peptide.

  • Aliquoting : To prevent multiple freeze-thaw cycles that can degrade the peptide, it is recommended to aliquot the stock solution into single-use volumes in low-protein-binding microcentrifuge tubes.

  • Storage of Aliquots : Store the aliquots at -20°C or -80°C for long-term stability.

Experimental Use
  • Work Area : All handling of this compound solutions should be conducted in a designated and clearly labeled area, preferably within a chemical fume hood or on a disposable bench protector to contain any potential spills.

  • Dilution : Prepare working solutions by diluting the stock solution with the appropriate experimental buffer immediately before use.

  • Application : When applying this compound to cell cultures or other experimental systems, use appropriate precision dispensing tools to ensure accuracy and minimize the risk of splashes or drips.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and all contaminated materials is a critical final step to prevent environmental release and accidental exposure.

Waste Segregation

All materials that have come into contact with this compound must be treated as hazardous waste. This includes:

  • Original vials

  • Pipette tips

  • Microcentrifuge tubes

  • Gloves and other disposable PPE

  • Contaminated bench protectors

  • Excess or expired this compound solutions

Decontamination and Disposal Procedure

Drawing from safety protocols for similar peptide toxins, the following disposal method is recommended[2]:

  • Collection : Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste : For excess or expired this compound solutions, a recommended method of disposal is to dissolve or mix the material with a combustible solvent.

  • Incineration : The primary recommended disposal method for this compound waste is incineration by a licensed hazardous waste disposal service.[2] This ensures the complete destruction of the peptide toxin.

  • Compliance : Always adhere to your institution's and local regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_disposal Disposal Phase A Receive and Inspect this compound Vial B Equilibrate Vial to Room Temperature A->B PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) C Reconstitute in Appropriate Solvent B->C D Aliquot into Single-Use Tubes C->D E Prepare Working Dilutions D->E Store Aliquots at -20°C / -80°C F Apply this compound to Experimental System E->F G Incubate and Collect Data F->G H Segregate All Contaminated Waste G->H I Treat Liquid Waste (if applicable) H->I J Package for Incineration H->J I->J K Arrange for Licensed Disposal J->K Spill_Kit Ensure Spill Kit is Accessible

Caption: Workflow for the safe handling of this compound from receipt to disposal.

By implementing these comprehensive safety and handling protocols, research institutions can ensure the well-being of their personnel while enabling the continued and valuable scientific investigation using this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.